DPP-21
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C17H16N4S |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
N,2-dimethyl-N-(1-methylindol-5-yl)thieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H16N4S/c1-11-18-14-7-9-22-16(14)17(19-11)21(3)13-4-5-15-12(10-13)6-8-20(15)2/h4-10H,1-3H3 |
Clave InChI |
WTDOSEGYWYJIAO-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Chemical and Biological Profile of DPP-21, a Novel Tubulin Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DPP-21 is a novel, potent small molecule inhibitor of tubulin polymerization that has demonstrated significant anti-proliferative activity across a range of cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of this compound. Detailed experimental protocols for key assays and a summary of its quantitative biological data are presented to support further research and development efforts.
Chemical Structure and Properties
This compound is a synthetic compound belonging to the thieno[3,2-d]pyrimidine (B1254671) class of molecules. Its systematic name and key chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₇H₁₆N₄S |
| Molecular Weight | 308.40 g/mol |
| CAS Number | 2924883-83-8 |
| Chemical Name | N-(4-(4-aminothiophen-2-yl)phenyl)-N-methylcyanamide |
Chemical Structure:
Caption: 2D chemical structure of this compound.
Mechanism of Action
This compound exerts its potent anti-cancer effects by directly targeting the microtubule cytoskeleton, a critical component for cell division, intracellular transport, and maintenance of cell shape.
2.1. Inhibition of Tubulin Polymerization
This compound inhibits the polymerization of tubulin into microtubules.[1][2] By binding to the colchicine-binding site on β-tubulin, this compound prevents the formation of the mitotic spindle, a necessary apparatus for chromosome segregation during mitosis.[2] This disruption of microtubule dynamics leads to a cascade of cellular events culminating in cell death.
2.2. Cell Cycle Arrest
As a direct consequence of mitotic spindle disruption, cells treated with this compound are unable to progress through mitosis and arrest in the G2/M phase of the cell cycle.[1][2] This prolonged mitotic arrest is a key trigger for the induction of apoptosis.
2.3. Induction of Apoptosis
Following G2/M arrest, this compound induces programmed cell death (apoptosis) in cancer cells. This is mediated through the intrinsic apoptotic pathway, characterized by a decrease in the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax.[1]
The signaling pathway from tubulin inhibition to apoptosis is illustrated in the following diagram:
Caption: Signaling pathway of this compound leading to apoptosis.
Biological Activity Data
The biological activity of this compound has been characterized through various in vitro assays. The quantitative data are summarized in the tables below.
Table 1: Inhibition of Tubulin Polymerization
| Parameter | Value |
| IC₅₀ | 2.4 µM |
Table 2: Anti-proliferative Activity against Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HCT116 | Colon Carcinoma | 0.38 |
| B16 | Melanoma | 11.69 |
| HeLa | Cervical Cancer | 5.37 |
| MCF7 | Breast Cancer | 9.53 |
| H23 | Non-small Cell Lung Cancer | 8.94 |
| HepG2 | Hepatocellular Carcinoma | 9.37 |
Data sourced from MedChemExpress, citing Xu C, et al.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on standard procedures and should be optimized for specific laboratory conditions.
4.1. Synthesis of this compound
The synthesis of this compound and its analogues is based on the construction of the thieno[3,2-d]pyrimidine core. A general synthetic scheme is as follows:
Caption: General workflow for the synthesis of this compound analogues.
A detailed, step-by-step protocol for the synthesis of this compound can be found in the primary literature by Xu et al. (2024).[2]
4.2. In Vitro Tubulin Polymerization Assay (Fluorescence-based)
This assay measures the effect of this compound on the polymerization of purified tubulin in vitro.
-
Materials:
-
Tubulin protein (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Fluorescent reporter (e.g., DAPI)
-
This compound (dissolved in DMSO)
-
Positive control (e.g., Paclitaxel) and negative control (e.g., Colchicine)
-
96-well, black, flat-bottom microplate
-
Temperature-controlled fluorescence plate reader
-
-
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.
-
Add GTP to a final concentration of 1 mM.
-
Add the fluorescent reporter to the solution.
-
Prepare serial dilutions of this compound in General Tubulin Buffer.
-
In a pre-warmed (37°C) 96-well plate, add the test compounds (this compound, controls) to the respective wells.
-
Initiate the polymerization by adding the cold tubulin/GTP/reporter solution to each well.
-
Immediately place the plate in the fluorescence reader pre-set to 37°C.
-
Measure the fluorescence (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60-90 minutes.
-
Plot fluorescence intensity versus time. The rate of polymerization is determined from the slope of the linear portion of the curve.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
4.3. Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound.
-
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Gate the cell population to exclude doublets and debris.
-
Analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
4.4. Western Blot for Bcl-2 and Bax
This method is used to determine the protein expression levels of Bcl-2 and Bax in this compound-treated cells.
-
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., overnight at 4°C).
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
-
Conclusion
This compound is a promising new anti-cancer agent with a well-defined mechanism of action targeting tubulin polymerization. Its potent activity at nanomolar concentrations against a variety of cancer cell lines warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to explore the therapeutic potential of this compound and its analogues.
References
The Dawn of a New Therapeutic Frontier: Discovery and Synthesis of Novel Thiophene[3,2-d]pyrimidine Derivatives
A Technical Guide for Researchers and Drug Development Professionals
The thiophene[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its structural resemblance to purines allows it to interact with a wide array of biological targets, making it a fertile ground for the discovery of novel therapeutics.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel thiophene[3,2-d]pyrimidine derivatives, with a focus on their potential as anticancer and antiviral agents.
A Versatile Scaffold with Diverse Biological Activities
Thiophene[3,2-d]pyrimidine derivatives have been reported to exhibit a wide spectrum of pharmacological effects, including:
-
Anticancer Activity: Many derivatives have shown potent antiproliferative activity against various cancer cell lines. The mechanisms of action often involve the inhibition of key enzymes in cell division and signaling, such as tubulin and cyclin-dependent kinases (CDKs).
-
Antiviral Activity: A significant number of these compounds have been identified as potent inhibitors of viral replication, particularly against Human Immunodeficiency Virus (HIV). Their primary target is the viral enzyme reverse transcriptase.
-
Anti-inflammatory and Analgesic Effects: Some derivatives have demonstrated potential in modulating inflammatory pathways.
-
Central Nervous System (CNS) Activity: Certain compounds have shown activity as CNS depressants.
The versatility of the thiophene[3,2-d]pyrimidine core stems from its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological activity.
Data Presentation: A Comparative Overview of Biological Activity
The following tables summarize the quantitative biological data for representative thiophene[3,2-d]pyrimidine derivatives, showcasing their potential in different therapeutic areas.
Table 1: Anticancer Activity of Thiophene[3,2-d]pyrimidine Derivatives
| Compound ID | Target | Cell Line | IC50 (µM) |
| Tubulin Inhibitor A | Tubulin Polymerization | B16-F10 (Melanoma) | 2.4 |
| CDK9 Inhibitor B | CDK9/Cyclin T1 | HeLa (Cervical Cancer) | 0.05 |
| Compound C | Not Specified | HT-29 (Colon Cancer) | 45.62 |
| Compound D | Not Specified | MDA-MB-231 (Breast Cancer) | 34.04 |
Table 2: Anti-HIV-1 Activity of Thiophene[3,2-d]pyrimidine Derivatives
| Compound ID | HIV-1 Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| NNRTI-1 | Wild-Type (WT) | 0.042 | 27.9 | >664 |
| NNRTI-2 | L100I (Resistant) | 0.003 | >227 | >75667 |
| NNRTI-2 | K103N (Resistant) | 0.004 | >227 | >56750 |
| NNRTI-2 | Y181C (Resistant) | 0.003 | >227 | >75667 |
Experimental Protocols: A Guide to Synthesis and Evaluation
This section provides detailed methodologies for the synthesis of a representative thiophene[3,2-d]pyrimidine derivative and the key biological assays used for its evaluation.
Synthesis of a 4-Anilino-Thiophene[3,2-d]pyrimidine Derivative
A common and versatile route to synthesize substituted thiophene[3,2-d]pyrimidines involves a multi-step process starting with the Gewald reaction to construct the thiophene (B33073) core, followed by the annulation of the pyrimidine (B1678525) ring.
Step 1: Gewald Synthesis of a 2-Aminothiophene
The Gewald reaction is a one-pot synthesis that combines a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[2][3][4]
-
Materials:
-
Cyclohexanone (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Elemental Sulfur (1.1 equiv)
-
Morpholine (B109124) (1.5 equiv)
-
Ethanol
-
-
Procedure:
-
To a round-bottom flask, add cyclohexanone, malononitrile, elemental sulfur, and ethanol.
-
Add morpholine to the mixture and stir at 50-70°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry to yield the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
-
Step 2: Cyclization to form the Thieno[3,2-d]pyrimidine Core
The 2-aminothiophene intermediate is then cyclized to form the pyrimidine ring.
-
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1.0 equiv)
-
Formamide (B127407) (excess)
-
-
Procedure:
-
Heat a mixture of the 2-aminothiophene and an excess of formamide at reflux for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the thieno[3,2-d]pyrimidin-4-amine.
-
Step 3: Chlorination of the Thieno[3,2-d]pyrimidine Core
To introduce a leaving group for subsequent nucleophilic substitution, the 4-hydroxy group is converted to a chloro group.
-
Materials:
-
Thieno[3,2-d]pyrimidin-4-ol (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (excess)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
Carefully add the thieno[3,2-d]pyrimidin-4-ol to an excess of POCl₃ with a catalytic amount of DMF.
-
Heat the mixture at reflux for 2-3 hours.
-
Remove the excess POCl₃ under reduced pressure.
-
Carefully pour the residue onto crushed ice with vigorous stirring.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-chlorothieno[3,2-d]pyrimidine (B95853).
-
Step 4: Nucleophilic Aromatic Substitution
The final step involves the reaction of the 4-chlorothieno[3,2-d]pyrimidine with an appropriate amine to introduce the desired substituent.
-
Materials:
-
4-Chlorothieno[3,2-d]pyrimidine (1.0 equiv)
-
Aniline (B41778) (1.1 equiv)
-
Isopropanol
-
Triethylamine (B128534) (1.2 equiv)
-
-
Procedure:
-
Dissolve the 4-chlorothieno[3,2-d]pyrimidine and aniline in isopropanol.
-
Add triethylamine to the mixture and heat at reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with a suitable solvent and dry to obtain the final 4-anilino-thieno[3,2-d]pyrimidine derivative.
-
Biological Assay Protocols
1. MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[5][6]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells (e.g., B16-F10 melanoma cells) in a 96-well plate and incubate overnight.[7][8][9][10][11]
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
2. In Vitro Tubulin Polymerization Assay
This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules.[12][13][14][15][16]
-
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance or fluorescence.
-
Procedure:
-
Reconstitute purified tubulin in a polymerization buffer.
-
In a 96-well plate, add the test compound at various concentrations.
-
Initiate polymerization by warming the plate to 37°C and adding the tubulin solution.
-
Monitor the change in absorbance at 340 nm or fluorescence (excitation ~360 nm, emission ~450 nm) over time using a plate reader.[15]
-
Compounds that inhibit tubulin polymerization will show a reduced rate and extent of absorbance/fluorescence increase compared to the control.
-
3. HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the HIV-1 reverse transcriptase enzyme.
-
Principle: The assay typically uses a synthetic template/primer and measures the incorporation of labeled nucleotides by the RT enzyme.
-
Procedure:
-
In a reaction mixture, combine the HIV-1 RT enzyme, a template/primer (e.g., poly(A)/oligo(dT)), and labeled deoxynucleotides (e.g., ³H-dTTP).
-
Add the test compound at various concentrations.
-
Incubate the reaction mixture to allow for DNA synthesis.
-
Stop the reaction and precipitate the newly synthesized DNA.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
A decrease in radioactivity indicates inhibition of RT activity.
-
4. CDK9 Kinase Assay
This assay evaluates the inhibitory effect of compounds on the activity of Cyclin-Dependent Kinase 9 (CDK9).[17][18][19][20][21]
-
Principle: The assay measures the phosphorylation of a specific substrate by the CDK9/Cyclin T1 complex. This is often detected by measuring the amount of ADP produced using a luminescence-based method.[17][19][21]
-
Procedure:
-
In a 96-well plate, combine the CDK9/Cyclin T1 enzyme, a specific peptide substrate, and ATP.[18]
-
Add the test compound at various concentrations.
-
Incubate the reaction mixture to allow for phosphorylation.
-
Add a reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add a detection reagent that converts the ADP produced into a luminescent signal.
-
Measure the luminescence using a plate reader. A decrease in luminescence indicates inhibition of CDK9 activity.
-
Mandatory Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate a general synthetic workflow and the signaling pathways affected by representative thiophene[3,2-d]pyrimidine derivatives.
References
- 1. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Adenine Inhibits B16-F10 Melanoma Cell Proliferation [bslonline.org]
- 11. Evaluation of anti-metastatic potential of Cisplatin polymeric nanocarriers on B16F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tubulin polymerization assay [bio-protocol.org]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. promega.com [promega.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. CDK9/CyclinK Kinase Enzyme System Application Note [worldwide.promega.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. researchgate.net [researchgate.net]
The Core Mechanism of Action of DPP-21 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPP-21 is a potent, small-molecule inhibitor of tubulin polymerization that has demonstrated significant anti-proliferative activity across a range of cancer cell lines.[1] Its mechanism of action centers on the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and subsequent apoptosis. This technical guide provides an in-depth overview of the core mechanism of action of this compound in cancer cells, including quantitative data on its efficacy, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows.
Data Presentation
The anti-proliferative and tubulin polymerization inhibitory activities of this compound have been quantified across various cancer cell lines. The following tables summarize the key quantitative data.
Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 0.38 |
| B16 | Melanoma | 11.69 |
| HeLa | Cervical Cancer | 5.37 |
| MCF7 | Breast Cancer | 9.53 |
| H23 | Non-small cell lung cancer | 8.94 |
| HepG2 | Hepatocellular Carcinoma | 9.37 |
| Data sourced from MedChemExpress.[1] |
Table 2: Inhibitory Activity of this compound on Tubulin Polymerization
| Parameter | Value |
| IC50 | 2.4 µM |
| Data sourced from MedChemExpress.[1] |
Core Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of tubulin polymerization.[1] This action disrupts the formation and function of the mitotic spindle, a microtubule-based structure essential for the segregation of chromosomes during mitosis. The failure of proper spindle formation activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase.[1] Prolonged arrest at this checkpoint ultimately triggers the intrinsic pathway of apoptosis, characterized by a decrease in the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax.[1]
Signaling Pathway
The signaling cascade initiated by this compound in cancer cells culminates in apoptotic cell death. The key events are illustrated in the following diagram.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are provided below. These protocols are based on standard methodologies for evaluating tubulin polymerization inhibitors.
Tubulin Polymerization Assay (Fluorescence-based)
This assay measures the effect of this compound on the polymerization of tubulin in vitro.
-
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)
-
This compound compound
-
Paclitaxel (positive control for polymerization)
-
Vinblastine or similar tubulin inhibitor (negative control)
-
Microplate reader capable of fluorescence detection
-
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Reconstitute lyophilized tubulin protein in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9) on ice.
-
In a 96-well plate, add G-PEM buffer, GTP, and the fluorescent reporter.
-
Add this compound at various concentrations to the respective wells. Include wells for positive and negative controls.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity every minute for 60 minutes.
-
Plot the fluorescence intensity versus time to generate polymerization curves. The IC50 value is determined by plotting the rate of polymerization against the concentration of this compound.
-
Cell Viability Assay (Resazurin-based)
This assay determines the anti-proliferative effect of this compound on cancer cell lines.
-
Materials:
-
Cancer cell lines of interest (e.g., HCT116, HeLa)
-
Complete cell culture medium
-
This compound compound
-
Resazurin (B115843) sodium salt solution
-
96-well cell culture plates
-
Microplate reader capable of fluorescence detection
-
-
Protocol:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only control wells.
-
Incubate the plate for 48-72 hours.
-
Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Measure the fluorescence of the resorufin (B1680543) product using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the concentration of this compound.
-
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the effect of this compound on cell cycle progression.
-
Materials:
-
Cancer cell lines
-
This compound compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Protocol:
-
Treat the cells with this compound at a concentration around its IC50 value for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
-
Apoptosis Assay (Western Blot for Bcl-2 and Bax)
This assay is used to assess the effect of this compound on key apoptotic proteins.
-
Materials:
-
Cancer cell lines
-
This compound compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
-
-
Protocol:
-
Treat the cells with this compound for 24-48 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative expression levels of Bcl-2 and Bax.
-
Experimental Workflow
A general workflow for the preclinical evaluation of this compound's mechanism of action is depicted below.
Conclusion
This compound is a promising anti-cancer agent that acts by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest and the induction of apoptosis. The quantitative data and experimental protocols provided in this guide offer a framework for the further investigation and development of this compound as a potential therapeutic for various malignancies. Future research should focus on in vivo efficacy studies and the exploration of potential combination therapies to enhance its anti-tumor activity.
References
The Central Role of Tubulin Dynamics in Mitotic Fidelity and Carcinogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microtubules, the dynamic polymers of α/β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton, orchestrating a multitude of cellular processes. Their most dramatic and highly regulated function is the formation of the mitotic spindle, the intricate molecular machine responsible for the accurate segregation of chromosomes during cell division. The inherent property of microtubules known as "dynamic instability"—the stochastic switching between phases of polymerization and depolymerization—is the driving force behind the spindle's ability to capture, align, and segregate chromosomes. Consequently, the precise regulation of tubulin dynamics is paramount for maintaining genomic stability. Aberrations in this process can lead to chromosomal instability (CIN), a hallmark of cancer. This technical guide provides an in-depth exploration of the molecular mechanisms governing tubulin dynamics in mitosis, the signaling pathways that provide regulatory oversight, and the consequences of their dysregulation in cancer. We delve into the "tubulin code," the therapeutic strategies targeting these dynamics, and the mechanisms of resistance. Furthermore, this guide furnishes detailed experimental protocols and quantitative data to serve as a comprehensive resource for professionals in cancer research and drug development.
The Core Engine of Mitosis: Tubulin and Microtubule Dynamics
Microtubules are polarized polymers constructed from α/β-tubulin heterodimers arranged in a head-to-tail fashion.[1] This assembly forms protofilaments, which associate laterally to create a hollow tube. The "plus-end" of the microtubule is the site of preferential tubulin addition and is characterized by its high dynamism, while the "minus-end" is typically less dynamic and often anchored at microtubule-organizing centers (MTOCs), such as the centrosome.[1][2]
The cornerstone of microtubule function in mitosis is dynamic instability , a non-equilibrium process governed by GTP hydrolysis on the β-tubulin subunit.[2] This process is defined by four key parameters:
-
Growth (Polymerization): The addition of GTP-bound tubulin dimers to the microtubule plus-end.
-
Shrinkage (Depolymerization): The rapid loss of GDP-bound tubulin dimers from the plus-end.
-
Catastrophe: The abrupt transition from a state of growth to shrinkage.
-
Rescue: The switch from shrinkage back to a growth phase.
During mitosis, the rate of microtubule turnover increases dramatically. This heightened dynamism is essential for the rapid assembly and disassembly of the mitotic spindle, a bipolar array of microtubules responsible for segregating chromosomes.[3][4] The mitotic spindle is composed of three distinct classes of microtubules, each with specific roles and dynamic properties:
-
Kinetochore Microtubules (K-fibers): These attach to specialized protein structures on chromosomes called kinetochores.[3] They generate the forces necessary to align chromosomes at the metaphase plate and pull sister chromatids apart during anaphase.
-
Polar (or Interpolar) Microtubules: Extending from opposite spindle poles, these microtubules overlap and interdigitate at the spindle midzone, providing structural integrity and helping to push the poles apart.[3]
-
Astral Microtubules: Radiating outward from the poles, these microtubules interact with the cell cortex to correctly position the spindle within the cell.[5]
The coordinated action and dynamic nature of these microtubule populations ensure the high fidelity of chromosome segregation, a process fundamental to cellular life.[6][7]
Orchestrating Mitosis: Regulation of Tubulin Dynamics
The dynamic behavior of microtubules is not an autonomous process but is exquisitely controlled by a complex network of regulatory proteins and signaling pathways. This regulation ensures that spindle assembly and chromosome segregation occur with spatial and temporal precision.
Key Protein Regulators: MAPs and Molecular Motors
Microtubule-Associated Proteins (MAPs) and molecular motors are the primary effectors that modulate microtubule dynamics.[5] They can be broadly categorized based on their function:
-
Stabilizers: Proteins like the XMAP215 family promote microtubule growth by increasing the polymerization rate.[2]
-
Destabilizers: Proteins such as the kinesin-13 family (e.g., MCAK) promote depolymerization by inducing catastrophes at microtubule ends.[8]
-
Plus-End Tracking Proteins (+TIPs): A diverse group of proteins, including EB1, that accumulate at the growing plus-ends of microtubules, where they recruit other factors and modulate dynamics.
-
Molecular Motors: Kinesins and dyneins are ATP-dependent motors that move along microtubules.[9] They play critical roles in cross-linking microtubules, generating forces for spindle elongation, and transporting cargo, including chromosomes.[4][9]
Signaling Pathways Governing Mitotic Dynamics
Several key signaling cascades converge on the microtubule cytoskeleton to drive the cell through mitosis. The activation of these pathways at the onset of mitosis triggers a global reorganization of microtubules from the interphase array to the bipolar spindle.
Key mitotic kinases include:
-
Cyclin-Dependent Kinase 1 (CDK1): The master regulator of mitotic entry, CDK1 phosphorylates a vast array of substrates, including MAPs and motor proteins, to promote spindle assembly.
-
Aurora Kinases (A and B): Aurora A is crucial for centrosome maturation and spindle pole organization, while Aurora B, a component of the Chromosomal Passenger Complex (CPC), is essential for correcting erroneous kinetochore-microtubule attachments and ensuring proper chromosome biorientation.
-
Polo-like Kinase 1 (Plk1): Plk1 has diverse roles throughout mitosis, including centrosome maturation, spindle assembly, and the regulation of cytokinesis.
These kinases act in concert to phosphorylate tubulin regulators, thereby fine-tuning microtubule stability and dynamics throughout the different phases of mitosis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Microtubule Dynamics Regulation | Cell Signaling Technology [awsprod-cellsignal.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Mitosis, Microtubule Dynamics and the Evolution of Kinesins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Mitotic Spindle Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microtubule-associated proteins and their essential roles during mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of mitotic spindle assembly and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]
- 9. rupress.org [rupress.org]
In vitro anti-proliferative activity of DPP-21
An in-depth analysis of publicly available scientific literature and data reveals no specific compound designated as "DPP-21" with characterized in vitro anti-proliferative activity. Extensive searches across major research databases and scientific publication platforms did not yield any studies, whitepapers, or patents corresponding to this identifier.
Therefore, it is not possible to provide a technical guide, including quantitative data, experimental protocols, or signaling pathway diagrams, for a compound that does not appear in the scientific record.
Should "this compound" be an internal or pre-publication codename for a compound, the requested information would be proprietary and not publicly accessible. For researchers, scientists, and drug development professionals interested in the anti-proliferative activity of a specific molecule, access to internal research and development data would be necessary to generate the detailed guide requested.
To facilitate the creation of such a guide, the following information would be required:
-
Compound Identification: The chemical structure and formal name of "this compound."
-
Research Articles: Any published or internal studies detailing its biological activity.
-
Experimental Data: Raw or analyzed data from anti-proliferative assays (e.g., IC50 values from MTT, BrdU, or CellTiter-Glo assays across various cell lines).
-
Mechanism of Action Studies: Data from experiments investigating the signaling pathways affected by the compound (e.g., Western blots, kinase assays, RNA sequencing).
Without this foundational information, a guide on the "in vitro anti-proliferative activity of this compound" cannot be constructed.
Foundational Research on Dipeptidyl Peptidase-4 (DPP-4) Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein (B1211001) and a serine exopeptidase that plays a pivotal role in a wide array of physiological processes.[1][2][3] Its most well-characterized function is the regulation of glucose homeostasis through the enzymatic inactivation of incretin (B1656795) hormones, making it a key therapeutic target in the management of type 2 diabetes mellitus.[4][5][6] Beyond its enzymatic activity, DPP-4 engages in non-enzymatic functions, including immune regulation, signal transduction, and cell adhesion, through its interactions with various extracellular matrix components and cell surface proteins.[1][7] This technical guide provides an in-depth overview of the foundational research on DPP-4 function, detailing its enzymatic and non-enzymatic roles, summarizing key quantitative data, and providing methodologies for essential experiments.
Core Biological Functions of DPP-4
DPP-4 exists in two primary forms: a membrane-bound protein and a soluble form circulating in plasma, both of which are catalytically active.[1][2] Its functions can be broadly categorized into enzymatic and non-enzymatic activities.
Enzymatic Function: Regulation of Glucose Homeostasis
The primary enzymatic function of DPP-4 is the cleavage of dipeptides from the N-terminus of polypeptides containing a proline or alanine (B10760859) residue at the penultimate position.[8] This activity is central to the regulation of glucose metabolism, primarily through the inactivation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[4][5][9]
Released from the gut in response to nutrient intake, GLP-1 and GIP stimulate glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from α-cells.[4][6] DPP-4 rapidly degrades these incretins, thereby terminating their insulinotropic effects.[9][10][11] The inhibition of DPP-4 prolongs the activity of endogenous GLP-1 and GIP, leading to improved glycemic control.[4][9]
The enzymatic activity of DPP-4 has a profound impact on the circulating half-life of active incretin hormones. The following table summarizes the approximate half-life of GLP-1 and GIP in the presence and absence of DPP-4 activity.
| Hormone | Half-Life with Active DPP-4 | Half-Life with DPP-4 Inhibition | Reference(s) |
| GLP-1 | < 2 minutes | ~5 minutes | [10][11][12] |
| GIP | ~7 minutes | Prolonged (specific values vary) | [13] |
Non-Enzymatic Functions
DPP-4 also exerts biological effects independent of its catalytic activity.[1][14] These functions are primarily mediated through protein-protein interactions.
-
Immune Regulation: As the T-cell antigen CD26, DPP-4 is involved in T-cell activation and signal transduction.[1][7] It can act as a co-stimulatory molecule, amplifying signals from the T-cell receptor.[1]
-
Cell Adhesion and Migration: DPP-4 interacts with extracellular matrix proteins such as fibronectin and collagen, as well as with other cell surface proteins like caveolin-1.[1][15]
-
Signal Transduction: Membrane-bound DPP-4 can initiate intracellular signaling cascades through its association with proteins like adenosine (B11128) deaminase (ADA) and the CXCR4 receptor.[2][7]
Key Substrates and Interacting Partners of DPP-4
DPP-4 has a broad substrate specificity, targeting various peptides involved in diverse physiological processes. The following table lists some of the well-characterized substrates and interacting partners of DPP-4.
| Category | Molecule | Function | Reference(s) |
| Incretin Hormones | Glucagon-Like Peptide-1 (GLP-1) | Stimulates insulin secretion, suppresses glucagon secretion | [1][4][9] |
| Glucose-dependent Insulinotropic Polypeptide (GIP) | Stimulates insulin secretion | [1][4][9] | |
| Neuropeptides | Neuropeptide Y (NPY) | Regulates appetite and energy balance | [2][16] |
| Peptide YY (PYY) | Regulates appetite and gut motility | [16] | |
| Chemokines | Stromal cell-Derived Factor-1α (SDF-1α) | Involved in cell migration and inflammation | [15] |
| Growth Factors | Insulin-like Growth Factor 1 (IGF-1) | Regulates cell growth and development | [16] |
| Interacting Proteins | Adenosine Deaminase (ADA) | Modulates T-cell activation | [2] |
| Caveolin-1 | Involved in signal transduction and endocytosis | [1] | |
| Fibronectin | Extracellular matrix protein involved in cell adhesion | [7][15] |
Signaling Pathways Involving DPP-4
The role of DPP-4 in glucose homeostasis is primarily mediated through the incretin signaling pathway.
Experimental Protocols
In Vitro DPP-4 Enzyme Activity Assay (Fluorometric)
This protocol describes a common method to measure the enzymatic activity of DPP-4 in vitro using a fluorogenic substrate.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
DPP-4 inhibitor (e.g., Sitagliptin) as a positive control
-
96-well black microplate
-
Fluorescence microplate reader
-
Incubator
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DPP-4 substrate in the assay buffer.
-
Dilute the recombinant human DPP-4 enzyme to the desired working concentration in cold assay buffer.
-
Prepare serial dilutions of test compounds and the positive control inhibitor.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer.
-
Enzyme control wells: Add assay buffer and diluted DPP-4 enzyme.
-
Test compound wells: Add assay buffer, diluted DPP-4 enzyme, and the test compound dilution.
-
Positive control wells: Add assay buffer, diluted DPP-4 enzyme, and the DPP-4 inhibitor dilution.
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.[5]
-
Reaction Initiation: Add the DPP-4 substrate to all wells to start the enzymatic reaction.[5]
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm for AMC) kinetically for 30-60 minutes.[5]
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve).
-
Subtract the average slope of the blank wells from all other wells.
-
Calculate the percent inhibition for test compounds relative to the enzyme control.
-
In Vivo Assessment of DPP-4 Activity in Animal Models
This protocol outlines a general procedure for evaluating the in vivo efficacy of a DPP-4 inhibitor in a mouse model.
Materials:
-
Laboratory mice (e.g., C57BL/6J)
-
DPP-4 inhibitor
-
Vehicle control
-
Glucose solution for oral gavage
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
ELISA kits for active GLP-1 and insulin
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice to the housing conditions for at least one week.
-
Randomly assign mice to treatment groups (e.g., vehicle control, DPP-4 inhibitor).
-
-
Drug Administration:
-
Administer the DPP-4 inhibitor or vehicle to the respective groups via the desired route (e.g., oral gavage).
-
-
Oral Glucose Tolerance Test (OGTT):
-
After a specified time post-drug administration (e.g., 30-60 minutes), perform an OGTT.
-
Administer a bolus of glucose solution via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples at various time points before and after the glucose challenge (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Plasma Analysis:
-
Process blood samples to obtain plasma.
-
Measure plasma concentrations of active GLP-1 and insulin using specific ELISA kits.
-
Measure blood glucose levels at each time point.
-
-
Data Analysis:
-
Plot the time course of blood glucose, active GLP-1, and insulin levels for each treatment group.
-
Calculate the area under the curve (AUC) for glucose, GLP-1, and insulin to assess the overall effect of the DPP-4 inhibitor.
-
Logical Relationships in DPP-4 Function
The multifaceted nature of DPP-4 involves a complex interplay between its enzymatic and non-enzymatic functions, which collectively contribute to its overall physiological impact.
Conclusion
Dipeptidyl peptidase-4 is a multifunctional protein with significant implications for metabolic and immune health. Its well-established role in incretin hormone degradation has led to the successful development of DPP-4 inhibitors as a major class of oral anti-diabetic drugs.[4] Ongoing research continues to unravel the complexities of its non-enzymatic functions and its interactions with a broad range of substrates, suggesting that the therapeutic potential of targeting DPP-4 may extend beyond glucose control. A thorough understanding of the foundational biology of DPP-4, facilitated by robust experimental methodologies, is crucial for the continued development of novel therapeutics targeting this versatile enzyme.
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 6. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. abcam.cn [abcam.cn]
- 15. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Role of Dipeptidyl Peptidase-4 (DPP-4) in Glucose Homeostasis and Type 2 Diabetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein (B1211001) and a serine exopeptidase that plays a critical role in glucose metabolism.[1][2][3][4] Its primary function in this context is the rapid inactivation of the incretin (B1656795) hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][5][6][7] These hormones are released from the gut in response to food intake and are crucial for maintaining glucose homeostasis by stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release in a glucose-dependent manner.[8][9] The enzymatic activity of DPP-4 significantly shortens the half-life of active incretins, thereby diminishing their glucoregulatory effects.[10][11] In individuals with type 2 diabetes, the incretin effect is often impaired. By inhibiting DPP-4, the bioavailability of active GLP-1 and GIP is increased, leading to improved glycemic control.[12][13] This has led to the development of a class of oral antidiabetic drugs known as DPP-4 inhibitors (gliptins), which have become a cornerstone in the management of type 2 diabetes.[14][12][15] This technical guide provides an in-depth overview of the core biology of DPP-4, its role in glucose homeostasis and type 2 diabetes, quantitative data on the effects of its inhibition, and detailed experimental protocols for its study.
The Biology of DPP-4 and its Role in Glucose Homeostasis
DPP-4 is a widely expressed enzyme found on the surface of many cell types, including endothelial, epithelial, and immune cells, and it also exists in a soluble, circulating form in plasma.[1][3][4] It selectively cleaves X-proline or X-alanine dipeptides from the N-terminus of various peptides.[10][16][17]
The Incretin System and DPP-4
The incretin effect describes the phenomenon where an oral glucose load elicits a greater insulin response than an intravenous glucose infusion, highlighting the role of gut-derived hormones in glucose regulation.[6] The primary incretin hormones are GLP-1 and GIP.[6][18]
-
Glucagon-Like Peptide-1 (GLP-1): Secreted by L-cells of the distal intestine, GLP-1 stimulates glucose-dependent insulin secretion, suppresses glucagon secretion, delays gastric emptying, and promotes satiety.[9][10][11]
-
Glucose-Dependent Insulinotropic Polypeptide (GIP): Secreted by K-cells of the proximal intestine, GIP also stimulates glucose-dependent insulin secretion.[6][18]
DPP-4 rapidly inactivates both GLP-1 and GIP by cleaving their N-terminal dipeptides, rendering them unable to bind to their respective receptors and exert their insulinotropic effects.[6][10] This rapid degradation results in a very short half-life for active incretins in circulation, typically only a few minutes.[11]
DPP-4 Signaling Pathway in Glucose Regulation
The signaling cascade initiated by incretin hormones and modulated by DPP-4 is central to glucose homeostasis.
DPP-4 in Type 2 Diabetes
In type 2 diabetes, the incretin effect is diminished, contributing to hyperglycemia. This is not typically due to deficient incretin secretion but rather a reduced responsiveness of pancreatic β-cells to GIP.[11] Furthermore, some studies suggest that plasma DPP-4 activity is elevated in individuals with type 2 diabetes and obesity.[3][4][19] This increased DPP-4 activity could further exacerbate the impaired incretin response by accelerating the degradation of active GLP-1 and GIP.
Mechanism of Action of DPP-4 Inhibitors
DPP-4 inhibitors are competitive, reversible inhibitors of the DPP-4 enzyme.[20][21] By blocking the active site of DPP-4, these drugs prevent the degradation of endogenous GLP-1 and GIP, leading to a 2- to 3-fold increase in their circulating concentrations.[20][13] This enhancement of active incretin levels results in:
-
Increased glucose-dependent insulin secretion: Higher levels of GLP-1 and GIP potentiate the insulin response to meals.[20][22]
-
Suppressed glucagon secretion: Elevated GLP-1 levels inhibit the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[20][22][23]
-
Improved β-cell function: Some studies suggest that DPP-4 inhibitors may have beneficial effects on β-cell function and mass.[10]
A key advantage of DPP-4 inhibitors is their glucose-dependent mechanism of action, which results in a low risk of hypoglycemia when used as monotherapy.[7][24]
Quantitative Data on DPP-4 Inhibition
The clinical efficacy of DPP-4 inhibitors has been demonstrated in numerous trials. The following tables summarize key quantitative data.
Table 1: In Vitro Potency of Common DPP-4 Inhibitors
| DPP-4 Inhibitor | IC50 (nM) |
| Sitagliptin (B1680988) | ~19 |
| Vildagliptin | ~62 |
| Saxagliptin | ~50 |
| Linagliptin | ~1 |
| Alogliptin | <10 |
IC50 values can vary depending on assay conditions.
Table 2: Clinical Efficacy of DPP-4 Inhibitors in Type 2 Diabetes (as Monotherapy)
| Parameter | Sitagliptin (100 mg/day) | Vildagliptin (100 mg/day) | Saxagliptin (5 mg/day) | Linagliptin (5 mg/day) | Alogliptin (25 mg/day) |
| Mean Change in HbA1c (%) | -0.6 to -1.5[24] | -0.5 to -1.0 | -0.5 to -0.7 | -0.5 to -0.7 | -0.5 to -0.6 |
| Mean Change in Fasting Plasma Glucose (mg/dL) | -15 to -20[13] | -15 to -20 | -12 to -18 | -10 to -15 | -15 to -20 |
| Mean Change in Postprandial Glucose (mg/dL) | -45 to -55 | -40 to -50 | -40 to -50 | -30 to -40 | -35 to -45 |
| Effect on Body Weight | Neutral[13][24] | Neutral | Neutral | Neutral | Neutral |
| Risk of Hypoglycemia | Low[24] | Low | Low | Low | Low |
Data compiled from various clinical trials. The ranges reflect differences in baseline characteristics of study populations and trial durations.
Table 3: Effect of DPP-4 Inhibition on Incretin and Pancreatic Hormone Levels
| Parameter | Effect of DPP-4 Inhibition |
| Active GLP-1 Levels | Increased 2-3 fold[20][13] |
| Active GIP Levels | Significantly Increased[7] |
| Fasting Insulin Levels | Generally unchanged[23] |
| Postprandial Insulin Response | Increased (glucose-dependent)[12] |
| Fasting Glucagon Levels | Generally unchanged or slightly decreased |
| Postprandial Glucagon Suppression | Enhanced[23] |
Detailed Experimental Protocols
This section provides methodologies for key experiments used in the research and development of DPP-4 inhibitors.
DPP-4 Enzymatic Activity Assay
This protocol describes a fluorometric method to measure DPP-4 activity in various biological samples.
Principle: The assay utilizes a non-fluorescent substrate, H-Gly-Pro-AMC, which is cleaved by DPP-4 to release the highly fluorescent product, 7-Amino-4-Methyl Coumarin (AMC). The rate of fluorescence increase is directly proportional to the DPP-4 activity.
Materials:
-
DPP-4 Assay Buffer
-
DPP-4 Substrate (H-Gly-Pro-AMC)
-
DPP-4 Positive Control (recombinant human DPP-4)
-
AMC Standard
-
DPP-4 Inhibitor (e.g., Sitagliptin) for sample background control
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 360/460 nm)
Procedure:
-
Standard Curve Preparation: Prepare a standard curve using serial dilutions of the AMC standard in DPP-4 Assay Buffer.
-
Sample Preparation:
-
Tissues: Homogenize in ice-cold DPP-4 Assay Buffer and centrifuge to remove insoluble material.
-
Cells: Lyse cells in DPP-4 Assay Buffer.
-
Serum/Plasma: Can be directly diluted in the assay buffer.
-
-
Assay Reaction:
-
For each sample, prepare duplicate wells: one for the test sample and one for the sample background control.
-
To the sample background control well, add a specific DPP-4 inhibitor.
-
Add the prepared samples and controls to the 96-well plate.
-
Prepare a Master Reaction Mix containing DPP-4 Assay Buffer and DPP-4 Substrate.
-
Initiate the reaction by adding the Master Reaction Mix to all wells except the standard curve wells.
-
-
Measurement:
-
Immediately measure the fluorescence in kinetic mode at 37°C for a set period (e.g., 30-60 minutes), with readings taken at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Subtract the slope of the sample background control from the corresponding sample well to determine the specific DPP-4 activity.
-
Calculate the DPP-4 activity in the samples based on the AMC standard curve.
-
Measurement of Active GLP-1 in Human Plasma
This protocol outlines an immunoaffinity liquid chromatography-tandem mass spectrometry (IA-LC-MS/MS) method for the sensitive and specific quantification of active GLP-1.[19]
Principle: This method combines the high selectivity of an antibody-based enrichment step with the high sensitivity and specificity of LC-MS/MS for accurate quantification.
Materials:
-
Anti-GLP-1 antibody-coated magnetic beads
-
Wash buffers
-
Elution buffer
-
LC-MS/MS system
-
Stable isotope-labeled internal standard for GLP-1
Procedure:
-
Sample Collection: Collect blood in tubes containing a DPP-4 inhibitor to prevent ex vivo degradation of active GLP-1.
-
Immunoprecipitation:
-
Incubate plasma samples with anti-GLP-1 antibody-coated magnetic beads to capture active GLP-1.
-
Wash the beads to remove non-specific binding.
-
-
Elution: Elute the captured GLP-1 from the beads.
-
LC-MS/MS Analysis:
-
Inject the eluate into the LC-MS/MS system.
-
Separate GLP-1 from other components using liquid chromatography.
-
Detect and quantify GLP-1 and the internal standard using tandem mass spectrometry.
-
-
Data Analysis: Calculate the concentration of active GLP-1 in the plasma samples based on the ratio of the analyte to the internal standard and a standard curve.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard clinical test to assess glucose tolerance.
Procedure:
-
Patient Preparation: The patient should fast for at least 8 hours overnight.
-
Fasting Blood Sample: A baseline (0 minute) blood sample is drawn to measure fasting plasma glucose and insulin.
-
Glucose Administration: The patient drinks a solution containing a standard dose of glucose (typically 75g).[2][22]
-
Post-Load Blood Samples: Blood samples are drawn at specific time points after glucose ingestion (e.g., 30, 60, 90, and 120 minutes) to measure plasma glucose and insulin levels.[2]
-
Data Analysis: The area under the curve (AUC) for glucose and insulin is calculated to assess glucose tolerance and insulin secretion.
Hyperinsulinemic-Euglycemic Clamp
This is the gold-standard method for assessing insulin sensitivity in vivo.[1][8][15]
Principle: Plasma insulin is acutely raised and maintained at a high level by a continuous infusion of insulin, while plasma glucose is held constant at a normal level by a variable glucose infusion. The glucose infusion rate required to maintain euglycemia is a measure of whole-body insulin sensitivity.
Procedure:
-
Catheter Placement: Catheters are inserted for infusion (e.g., insulin, glucose) and blood sampling.
-
Basal Period: A basal blood sample is taken to determine baseline glucose and insulin levels.
-
Insulin Infusion: A primed-continuous infusion of insulin is started to raise and maintain plasma insulin at a constant high level.
-
Glucose Infusion: A variable infusion of glucose is started and adjusted frequently (e.g., every 5-10 minutes) based on blood glucose measurements to maintain euglycemia.
-
Steady State: Once a steady state is reached (constant blood glucose with a stable glucose infusion rate), the glucose infusion rate is recorded.
-
Data Analysis: The glucose infusion rate during the last 30-60 minutes of the clamp is averaged and represents the measure of insulin sensitivity.
Non-Glycemic Roles of DPP-4
Beyond its role in glucose metabolism, DPP-4 has a wide range of substrates, including chemokines, neuropeptides, and growth factors, suggesting its involvement in various physiological processes.[19][25][26][27][28][29] Inhibition of DPP-4 may therefore have pleiotropic effects, including potential impacts on the cardiovascular and immune systems.[19][25][26][27][28][29] While large cardiovascular outcome trials have generally shown DPP-4 inhibitors to be safe, they have not demonstrated a significant cardiovascular benefit.[19] Further research is ongoing to fully elucidate the non-glycemic actions of DPP-4 and the clinical implications of its inhibition.
Conclusion
DPP-4 is a key regulator of glucose homeostasis through its inactivation of the incretin hormones GLP-1 and GIP. Inhibition of DPP-4 has emerged as a successful therapeutic strategy for type 2 diabetes, offering effective glycemic control with a low risk of hypoglycemia. The in-depth understanding of DPP-4's function, facilitated by the experimental protocols detailed in this guide, continues to be crucial for the development of novel and improved therapies for metabolic diseases. The quantitative data presented underscore the clinical efficacy of DPP-4 inhibitors in managing hyperglycemia. Future research will likely focus on further unraveling the pleiotropic effects of DPP-4 inhibition and its potential applications beyond glycemic control.
References
- 1. mmpc.org [mmpc.org]
- 2. testmenu.com [testmenu.com]
- 3. biovendor.com [biovendor.com]
- 4. mercodia.com [mercodia.com]
- 5. An ultrasensitive method for the quantitation of active and inactive GLP-1 in human plasma via immunoaffinity LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 6. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Impact of dipeptidyl peptidase-4 inhibitors on glucose-dependent insulinotropic polypeptide in type 2 diabetes mellitus: a systematic review and meta-analysis [frontiersin.org]
- 8. Glucose clamp technique - Wikipedia [en.wikipedia.org]
- 9. mesoscale.com [mesoscale.com]
- 10. DPP-4 inhibitors and GLP-1RAs: cardiovascular safety and benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. novamedline.com [novamedline.com]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. myadlm.org [myadlm.org]
- 18. Hyperinsulinemic‐euglycemic clamp [bio-protocol.org]
- 19. An ultrasensitive method for the quantitation of active and inactive GLP-1 in human plasma via immunoaffinity LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mft.nhs.uk [mft.nhs.uk]
- 23. The effect of DPP-4 inhibition with sitagliptin on incretin secretion and on fasting and postprandial glucose turnover in subjects with impaired fasting glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. files.core.ac.uk [files.core.ac.uk]
- 25. benchchem.com [benchchem.com]
- 26. Oral glucose tolerance test in diabetes, the old method revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 27. lifetechindia.com [lifetechindia.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. Oral GLP-1RA superior in reducing HbA1c compared to DPP-4 inhibitor in T2DM - - PACE-CME [pace-cme.org]
The Discovery and Development of Dipeptidyl Peptidase-4 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the discovery and development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a cornerstone in the management of type 2 diabetes mellitus. From the initial understanding of the incretin (B1656795) effect to the intricate details of drug design and clinical evaluation, this document serves as a comprehensive resource for professionals in the field.
The Incretin Concept and the Rise of DPP-4 as a Therapeutic Target
The journey to DPP-4 inhibitors began with the observation of the "incretin effect"—the phenomenon where oral glucose administration elicits a significantly higher insulin (B600854) response compared to intravenous glucose infusion. This led to the identification of two key incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These gut-derived hormones are released in response to nutrient intake and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon (B607659) release in a glucose-dependent manner.[3][4]
However, the therapeutic potential of native GLP-1 and GIP is limited by their rapid inactivation, with a half-life of only a few minutes in circulation. The enzyme responsible for this rapid degradation was identified as Dipeptidyl Peptidase-4 (DPP-4), a serine protease widely expressed in the body.[5][6] This pivotal discovery positioned DPP-4 as a prime therapeutic target. By inhibiting DPP-4, the endogenous levels of active GLP-1 and GIP could be elevated, thereby enhancing their glucose-lowering effects.[3][6]
The DPP-4/Incretin Signaling Pathway
The mechanism of action of DPP-4 inhibitors is centered on the potentiation of the endogenous incretin system. The following diagram illustrates the key signaling events:
The Drug Discovery and Development Workflow
The discovery of potent and selective DPP-4 inhibitors involved a systematic drug discovery and development process, beginning with the identification of initial hits and culminating in extensive clinical evaluation.
From Hit Identification to Lead Optimization
The initial phase of discovery focused on identifying compounds that could inhibit the DPP-4 enzyme. High-throughput screening (HTS) of large chemical libraries was a key strategy. This was followed by a rigorous lead optimization process to improve the potency, selectivity, and pharmacokinetic properties of the initial hits. Structure-activity relationship (SAR) studies were instrumental in guiding the chemical modifications of lead compounds.[7] Fragment-based drug design and in silico virtual screening were also employed to identify novel chemical scaffolds.[8][9]
The general workflow for the discovery and preclinical development of DPP-4 inhibitors is depicted below:
Key Experimental Protocols
The development of DPP-4 inhibitors relied on a battery of in vitro and in vivo assays to characterize their pharmacological properties.
In Vitro DPP-4 Enzyme Inhibition Assay
This assay is fundamental for determining the potency of a compound in inhibiting the DPP-4 enzyme.
-
Principle: A fluorogenic substrate, typically Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), is used. Cleavage of this substrate by DPP-4 releases the fluorescent AMC molecule, and the rate of fluorescence increase is proportional to the enzyme's activity. The inhibitory effect of a test compound is measured by the reduction in this fluorescence signal.
-
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Gly-Pro-AMC substrate
-
Test compounds and a reference inhibitor (e.g., sitagliptin)
-
96- or 384-well microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
In the wells of a microplate, add the assay buffer, the test compound dilutions, and the DPP-4 enzyme solution.
-
Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Measure the fluorescence intensity at regular intervals using a plate reader with appropriate excitation and emission wavelengths (typically ~360 nm excitation and ~460 nm emission).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Determine the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
In Vivo Oral Glucose Tolerance Test (OGTT) in Rodent Models
The OGTT is a standard preclinical model to assess the in vivo efficacy of an anti-diabetic agent on glucose tolerance.
-
Principle: After an overnight fast, a glucose load is administered orally to the animals. Blood glucose levels are then monitored over a period of time. An effective DPP-4 inhibitor will improve glucose tolerance, resulting in a smaller increase and faster clearance of blood glucose compared to the vehicle-treated control group.
-
Animal Models:
-
Normal, healthy rodents (e.g., Wistar rats, C57BL/6 mice)
-
Diabetic rodent models (e.g., Zucker diabetic fatty rats, db/db mice)
-
-
Procedure:
-
Fast the animals overnight (typically 12-16 hours) with free access to water.
-
Administer the test compound (DPP-4 inhibitor) or vehicle orally at a predetermined time before the glucose challenge (e.g., 30-60 minutes).
-
At time zero, administer a glucose solution orally (typically 2 g/kg body weight).
-
Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose administration.
-
Measure the blood glucose concentration in each sample using a glucometer.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration against time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion profile.
-
A statistically significant reduction in the glucose AUC in the drug-treated group compared to the vehicle group indicates improved glucose tolerance.
-
Clinical Trial Methodologies: The Hyperglycemic Clamp
The hyperglycemic clamp technique is a gold-standard method used in clinical trials to assess insulin secretion in response to a glucose challenge under controlled conditions.
-
Principle: The plasma glucose level is acutely raised and maintained at a specific hyperglycemic level by a variable glucose infusion. The amount of glucose required to maintain this steady state of hyperglycemia is a measure of glucose disposal and, importantly, the insulin secretory response to glucose.
-
Procedure:
-
Intravenous lines are inserted for glucose infusion and blood sampling.
-
A priming dose of glucose is administered to rapidly raise the blood glucose to the target level (e.g., 180 mg/dL).
-
The blood glucose level is then maintained at this target level for a defined period (e.g., 2 hours) by adjusting the rate of a variable glucose infusion based on frequent blood glucose measurements (every 5-10 minutes).
-
Blood samples are collected at regular intervals to measure plasma insulin and C-peptide concentrations.
-
-
Data Analysis:
-
The glucose infusion rate required to maintain hyperglycemia reflects the overall glucose disposal.
-
The plasma insulin and C-peptide levels provide a direct measure of the pancreatic β-cell response to the hyperglycemic stimulus.
-
This technique allows for a precise evaluation of the effect of a DPP-4 inhibitor on glucose-stimulated insulin secretion, independent of changes in plasma glucose levels.
-
Quantitative Data on Major DPP-4 Inhibitors
The following tables summarize key quantitative data for the most prominent DPP-4 inhibitors.
In Vitro Potency (IC50 Values)
| Inhibitor | IC50 (nM) vs. Human DPP-4 |
| Sitagliptin | ~19 |
| Vildagliptin | ~62 |
| Saxagliptin | ~50 |
| Linagliptin | ~1 |
| Alogliptin | <10 |
Note: IC50 values can vary depending on the specific assay conditions.
Pharmacokinetic Properties in Humans
| Parameter | Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin | Alogliptin |
| Oral Bioavailability (%) | ~87 | ~85 | ~75 | ~30 | >75 |
| Tmax (hours) | 1-4 | 1.7 | 2 | 1.5 | 1-2 |
| Terminal Half-life (hours) | 12.4 | 1.5-3 | 2.5 | ~121 | 21 |
| Metabolism | Minimally metabolized | Hydrolysis | CYP3A4/5 | Minimally metabolized | Minimally metabolized |
| Primary Route of Excretion | Renal (unchanged) | Renal | Renal | Biliary/Fecal | Renal (unchanged) |
Data compiled from multiple sources.[7][8]
Clinical Efficacy: HbA1c Reduction
| Inhibitor | Monotherapy (ΔHbA1c %) | Add-on to Metformin (ΔHbA1c %) |
| Sitagliptin | -0.5 to -0.8 | -0.7 to -1.0 |
| Vildagliptin | -0.5 to -0.9 | -0.7 to -1.1 |
| Saxagliptin | -0.4 to -0.7 | -0.6 to -0.8 |
| Linagliptin | -0.5 to -0.7 | -0.6 to -0.8 |
| Alogliptin | -0.5 to -0.6 | -0.6 to -0.7 |
ΔHbA1c represents the placebo-subtracted mean change from baseline. Efficacy can vary based on baseline HbA1c and patient population.[10][11][12]
Conclusion
The discovery and development of DPP-4 inhibitors represent a significant advancement in the treatment of type 2 diabetes. By targeting a key enzyme in the incretin system, these agents provide a physiological approach to improving glycemic control with a low risk of hypoglycemia and a neutral effect on body weight. The journey from the initial concept to a widely used class of oral anti-diabetic drugs showcases the power of a deep understanding of physiological pathways combined with modern drug discovery and development methodologies. This technical guide has provided an overview of the core scientific principles, experimental approaches, and key data that have underpinned the success of DPP-4 inhibitors.
References
- 1. Recent advances and structure-activity relationship studies of DPP-4 inhibitors as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. In silico fragment-based discovery of DPP-IV S1 pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholar.ui.ac.id [scholar.ui.ac.id]
- 10. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure based lead optimization approach in discovery of selective DPP4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of action of DPP-4 inhibitors in T2DM
An In-depth Technical Guide on the Mechanism of Action of DPP-4 Inhibitors in Type 2 Diabetes Mellitus
Executive Summary
Dipeptidyl peptidase-4 (DPP-4) inhibitors, or "gliptins," are a class of oral antihyperglycemic agents that improve glycemic control in patients with Type 2 Diabetes Mellitus (T2DM). Their mechanism of action is centered on potentiating the endogenous incretin (B1656795) system. By inhibiting the DPP-4 enzyme, these drugs prevent the rapid degradation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). This leads to a 2- to 3-fold increase in the post-prandial concentrations of active incretins, which in turn enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppresses excessive glucagon (B607659) release from pancreatic α-cells.[1] This dual action on the pancreatic islets addresses key pathophysiological defects in T2DM, leading to reductions in glycated hemoglobin (HbA1c) with a low intrinsic risk of hypoglycemia and a neutral effect on body weight.[1][2] This guide provides a detailed examination of the signaling pathways, quantitative clinical data, and key experimental methodologies relevant to the study of DPP-4 inhibitors.
The Incretin System and its Impairment in T2DM
The "incretin effect" describes the physiological phenomenon where an oral glucose load stimulates a significantly greater insulin response compared to an equivalent intravenous glucose infusion.[3] This effect is mediated by the gut-derived hormones GLP-1 and GIP, which are released from enteroendocrine L-cells and K-cells, respectively, in response to nutrient ingestion.[4][5] These hormones are responsible for up to 70% of post-prandial insulin secretion in healthy individuals.[1]
In patients with T2DM, this incretin effect is markedly diminished. While GIP levels are near-normal, the insulinotropic response to GIP is impaired.[6] Conversely, while the insulin response to GLP-1 is preserved, its secretion may be reduced.[6][7] A critical factor in this pathophysiology is the enzyme DPP-4.
Dipeptidyl Peptidase-4 (DPP-4): DPP-4 (also known as the T-cell antigen CD26) is a serine protease ubiquitously expressed on the surface of most cell types and also found in a soluble, circulating form.[8][9] Its enzymatic function involves cleaving dipeptides from the N-terminus of peptides that have a proline or alanine (B10760859) residue in the penultimate position.[10][11] Both GLP-1 and GIP contain a position-2 alanine, making them ideal physiological substrates for DPP-4.[10][12] This enzymatic action rapidly inactivates the incretin hormones, resulting in a very short half-life for active GLP-1 of approximately one to two minutes in circulation.[6][13]
Core Mechanism of DPP-4 Inhibition
The therapeutic strategy of DPP-4 inhibition is to prevent the inactivation of endogenously released GLP-1 and GIP, thereby prolonging their physiological activity.[14] By blocking the DPP-4 enzyme, these inhibitors increase the circulating concentrations of the active forms of GLP-1 and GIP.[15] This enhancement of the incretin system results in several downstream effects that collectively improve glucose homeostasis.
-
Glucose-Dependent Insulin Secretion: Elevated active GLP-1 and GIP levels potentiate glucose-stimulated insulin secretion from pancreatic β-cells.[13][15] This action is glucose-dependent, meaning insulin secretion is stimulated only when blood glucose levels are elevated (e.g., post-prandially), which is why DPP-4 inhibitors carry a very low risk of causing hypoglycemia when used as monotherapy.[1][2]
-
Suppression of Glucagon Secretion: In the hyperglycemic state characteristic of T2DM, glucagon secretion from pancreatic α-cells is inappropriately elevated, contributing to increased hepatic glucose production.[1] Active GLP-1 suppresses this excessive glucagon release in a glucose-dependent manner.[16][17] This action reduces hepatic glucose output, further contributing to lower blood glucose levels.[2]
-
Improved β-Cell Function: Chronic treatment with DPP-4 inhibitors has been shown to improve markers of β-cell function.[18][19] In vitro studies using human islets suggest that DPP-4 inhibitors may also have protective effects on β-cells, improving their survival.[8][20]
The logical flow of this mechanism, from enzyme inhibition to glycemic control, is depicted below.
Caption: High-level overview of the DPP-4 inhibitor mechanism of action.
Core Signaling Pathways
Both GLP-1 and GIP exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of pancreatic β-cells—the GLP-1 receptor (GLP-1R) and GIP receptor (GIPR), respectively.[5][21] Activation of these receptors initiates a common primary signaling cascade involving adenylyl cyclase and cyclic AMP (cAMP).[5][22]
-
Receptor Activation: GLP-1 or GIP binds to its respective receptor.
-
G-Protein Coupling: The receptor-ligand complex activates the stimulatory G-protein, Gαs.
-
Adenylyl Cyclase Activation: Gαs activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.
-
Downstream Effectors: The rise in intracellular cAMP activates two key downstream effectors:
-
Protein Kinase A (PKA): PKA phosphorylates multiple targets involved in insulin granule exocytosis.
-
Exchange Protein Activated by cAMP (Epac2): Epac2 also plays a critical role in mobilizing insulin granules for release. This signaling cascade sensitizes the β-cell to glucose, amplifying insulin secretion in response to elevated blood glucose levels.
-
Caption: GLP-1 and GIP receptor activation leads to cAMP-mediated insulin release.
Quantitative Pharmacodynamic and Efficacy Data
Clinical trials have consistently demonstrated the pharmacodynamic effect and glycemic efficacy of DPP-4 inhibitors. A standard therapeutic dose typically achieves >80-90% inhibition of plasma DPP-4 activity over a 24-hour period.[1] This sustained inhibition is crucial for its therapeutic effect.
Table 1: Pharmacodynamic and Efficacy Profile of DPP-4 Inhibitors
| Parameter | Result | References |
|---|---|---|
| DPP-4 Enzyme Inhibition | >80–90% with standard clinical doses | [1] |
| Active GLP-1/GIP Increase | 2 to 3-fold increase in post-prandial levels | [1][23] |
| HbA1c Reduction (Monotherapy) | 0.5% to 1.0% decrease from baseline | [1][13][24] |
| HbA1c Reduction (vs. Placebo) | Mean decrease of -0.77% (95% CI -0.82 to -0.72%) | [25] |
| Body Weight Effect | Neutral | [1][2] |
| Hypoglycemia Risk (Monotherapy) | Similar to placebo; minimal risk |[2][26] |
Table 2: Impact on Pancreatic Islet Function
| Parameter | Effect of DPP-4 Inhibitors | References |
|---|---|---|
| β-Cell Function (HOMA-B) | Significant improvement vs. placebo (WMD 9.15; 95% CI 7.48, 10.81) | [19] |
| Insulin Resistance (HOMA-IR) | No significant effect | [19] |
| Fasting Glucagon | Modest reduction | [16][27] |
| Postprandial Glucagon | Significant reduction | [17][27] |
(HOMA-B: Homeostasis Model Assessment of β-cell function; HOMA-IR: Homeostasis Model Assessment of Insulin Resistance; WMD: Weighted Mean Difference)
A meta-analysis of 98 randomized controlled trials found that the primary predictor of HbA1c reduction was the baseline HbA1c level, with higher initial values correlating with a greater therapeutic response.[25]
Pleiotropic (Non-Glycemic) Effects
Given that DPP-4 has numerous substrates beyond the incretin hormones, including neuropeptides and cytokines, its inhibition has been investigated for effects beyond glycemic control.[9][28] Preclinical and some clinical studies have suggested potential benefits, including:
However, large-scale cardiovascular outcome trials (CVOTs) for saxagliptin, alogliptin, sitagliptin, and linagliptin (B1675411) have demonstrated the cardiovascular safety of this drug class but did not show a significant benefit in reducing major adverse cardiovascular events (MACE) compared to placebo.[18][29]
Key Experimental Protocols
The evaluation of DPP-4 inhibitors relies on standardized methodologies to assess their pharmacodynamics and impact on glucose metabolism and pancreatic function.
Protocol: Measurement of Incretin Hormones (GLP-1 & GIP)
Objective: To quantify the plasma concentrations of active GLP-1 and total GIP following an oral glucose tolerance test (OGTT) in subjects treated with a DPP-4 inhibitor versus placebo.
Methodology:
-
Subject Preparation: Subjects undergo an overnight fast (8-10 hours).
-
Blood Sampling: A baseline (fasting) blood sample is collected. Subjects then ingest a standard 75g oral glucose solution.
-
Sample Collection: Timed blood samples are drawn at -15, 0, 15, 30, 60, 90, and 120 minutes relative to glucose ingestion.
-
Tube Preparation (Critical): Blood must be collected in chilled tubes containing EDTA and a DPP-4 inhibitor (e.g., sitagliptin, vildagliptin) and aprotinin (B3435010) to prevent ex vivo degradation of the peptides. P800 tubes, which contain a cocktail of inhibitors, are also commonly used.[30]
-
Sample Processing: Samples are immediately placed on ice and centrifuged at 4°C within 30 minutes of collection to separate the plasma.
-
Storage: Plasma aliquots are stored at -80°C until analysis.
-
Analysis: Concentrations are measured using validated sandwich enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs) specific for active GLP-1 (7-36 amide) and total or active GIP.[30][31]
Protocol: Assessment of Pancreatic β-Cell Function
Objective: To evaluate the effect of a DPP-4 inhibitor on β-cell function using the Homeostasis Model Assessment (HOMA-B).
Methodology:
-
Subject Preparation: Subjects undergo an overnight fast (8-10 hours).
-
Sample Collection: A fasting blood sample is collected into appropriate tubes for glucose and C-peptide/insulin analysis. To ensure accuracy, samples can be taken in triplicate.[32]
-
Analysis: Plasma glucose is measured using a standard laboratory method (e.g., glucose oxidase). Fasting insulin or C-peptide is measured by a specific immunoassay. C-peptide is often preferred as it is not subject to first-pass hepatic extraction and thus more accurately reflects pancreatic secretion.[32]
-
Calculation of HOMA-B: β-cell function is estimated using the updated HOMA2 computer model (HOMA2-%B), which calculates the percentage of normal function based on fasting glucose and insulin/C-peptide concentrations. The formula is:
-
HOMA2-%B = (20 × Fasting Insulin [mU/L]) / (Fasting Glucose [mmol/L] - 3.5) (Note: The online HOMA2 calculator provides a more precise calculation).[33]
-
-
Interpretation: The change in HOMA-B from baseline to post-treatment is compared between the DPP-4 inhibitor and placebo groups to determine the therapeutic effect on β-cell function.
The workflow for a typical clinical trial evaluating these parameters is outlined below.
Caption: A standard workflow for a randomized controlled trial of a DPP-4 inhibitor.
Conclusion
DPP-4 inhibitors are an established class of oral antidiabetic agents for the management of T2DM. Their mechanism of action, which relies on enhancing the physiological incretin system, provides effective glycemic control by stimulating glucose-dependent insulin secretion and suppressing glucagon secretion.[3] This approach results in a favorable safety and tolerability profile, particularly with regard to hypoglycemia and body weight.[34] A comprehensive understanding of their pharmacology, supported by robust data from well-defined experimental protocols, is essential for their optimal use in clinical practice and for guiding future research in incretin-based therapies.
References
- 1. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 2. droracle.ai [droracle.ai]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uspharmacist.com [uspharmacist.com]
- 7. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 9. Insights into the Roles of GLP-1, DPP-4, and SGLT2 at the Crossroads of Cardiovascular, Renal, and Metabolic Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glucagon.com [glucagon.com]
- 11. researchgate.net [researchgate.net]
- 12. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. glucagon.com [glucagon.com]
- 17. Incretin Impairment: The Role of GLP-1 and DPP-4 in Type 2 Diabetes Management [ahdbonline.com]
- 18. Role of dipeptidyl peptidase 4 inhibitors in the new era of antidiabetic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of dipeptidyl peptidase-4 inhibitors on beta-cell function and insulin resistance in type 2 diabetes: meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. tagfamilynp.com [tagfamilynp.com]
- 22. GLP-1 and GIP receptor signaling in beta cells - A review of receptor interactions and co-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. bmjopen.bmj.com [bmjopen.bmj.com]
- 26. Dipeptidyl peptidase-4 inhibitors and HbA1c target of <7% in type 2 diabetes: meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Different glucagon effects during DPP-4 inhibition versus SGLT-2 inhibition in metformin-treated type 2 diabetes patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The Nonglycemic Actions of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Pleiotropic Benefits of DPP-4 Inhibitors Beyond Glycemic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. GLP1 and GIP-producing cells rarely overlap and differ by bombesin receptor-2 expression and responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Assessing beta-cell function in patients with type 2 diabetes in clinical practice [worldhealthexpo.com]
- 33. diabetesjournals.org [diabetesjournals.org]
- 34. Role of DPP-4 Inhibitors in Clinical Practice [diabetesincontrol.com]
An In-depth Technical Guide on the Expression and Regulation of DPP-4 in Different Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a 110 kDa transmembrane glycoprotein (B1211001) ubiquitously expressed in the human body. It functions as a serine exopeptidase, cleaving X-proline or X-alanine dipeptides from the N-terminus of various polypeptides. This enzymatic activity is pivotal in regulating the bioactivity of numerous substrates, including incretin (B1656795) hormones, growth factors, neuropeptides, and chemokines.[1] Consequently, DPP-4 plays a significant role in a wide array of physiological processes, such as glucose metabolism, immune regulation, and signal transduction.[2][3][4]
Beyond its membrane-bound form, DPP-4 also exists as a soluble, catalytically active protein (sDPP-4) in circulation, which is released from the cell membrane through a process known as shedding.[1][5] The widespread distribution and multifaceted functions of DPP-4 have made it a prominent target for therapeutic intervention, particularly in the context of type 2 diabetes, where DPP-4 inhibitors (gliptins) have become a cornerstone of treatment.[1][3] This guide provides a comprehensive overview of the tissue-specific expression and complex regulatory mechanisms of DPP-4, offering valuable insights for ongoing research and drug development endeavors.
Quantitative Expression of DPP-4 in Human Tissues
DPP-4 is widely distributed throughout the body, with its expression levels varying significantly across different tissues and cell types.[2][3][5] Understanding this differential expression is crucial for elucidating its tissue-specific functions and predicting the systemic effects of DPP-4-targeted therapies.
mRNA Expression Levels
Analysis of transcriptomic data from various databases reveals a distinct pattern of DPP4 mRNA expression. The gastrointestinal tract, kidneys, and liver exhibit some of the highest transcript levels.[6][7]
| Tissue/Organ | Normalized mRNA Expression (nTPM) | Data Source |
| Kidney | High | The Human Protein Atlas |
| Small Intestine | High | The Human Protein Atlas |
| Liver | High | The Human Protein Atlas |
| Prostate | High | The Human Protein Atlas |
| Gallbladder | High | The Human Protein Atlas |
| Lung | Low (16.0) | ResearchGate[7] |
| T cells (Memory CD4+) | High (186.0 - 263.5) | ResearchGate[7] |
| Dendritic Cells | Moderate (50.3) | ResearchGate[7] |
nTPM: Normalized Transcripts Per Million. Data is aggregated from multiple sources and should be considered relative.
Protein Expression Levels
Protein expression of DPP-4 largely mirrors its mRNA distribution, with high levels observed in epithelial and endothelial cells of various organs. Immunohistochemical analyses confirm strong cytoplasmic and membranous staining in several key tissues.
| Tissue/Organ | Protein Expression Level | Cellular Localization |
| Kidney | High | Membranous and cytoplasmic positivity in renal tubules.[7][8] |
| Liver | High | Intense staining in hepatic acinar zones 2 and 3.[7][9] |
| Intestine | High | Abundantly expressed in the GI tract.[6] |
| Pancreas | Moderate to High | Primarily in α-cells in humans.[3][10] |
| Prostate | High | Membranous and cytoplasmic expression.[7] |
| Placenta | High | Membranous and cytoplasmic expression. |
| Immune Cells | Variable | Expressed on T cells, B cells, NK cells, and macrophages.[11][12] |
Regulation of DPP-4 Expression
The expression and activity of DPP-4 are tightly controlled at multiple levels, including transcriptional, post-transcriptional, and post-translational regulation. This complex regulatory network allows for tissue-specific and context-dependent modulation of DPP-4 function.
Transcriptional Regulation
The human DPP4 gene, located on chromosome 2, lacks conventional TATA and CCAAT boxes in its promoter region, which is instead rich in guanine (B1146940) and cytosine.[1][13] This region contains consensus binding sites for several key transcription factors, indicating a complex transcriptional control mechanism.
-
Key Transcription Factors:
-
NF-κB, SP-1, AP-1, and HNF-1α: These factors, implicated in metabolism and inflammation, can modulate DPP4 gene expression.[1][13]
-
STAT1α: In response to interferons (IFN-α, β, and γ), STAT1α binds to the interferon γ-activated sequence (GAS) in the DPP4 promoter, leading to upregulated expression.[1][13]
-
-
Cytokine-Mediated Regulation:
-
Metabolic Regulation:
-
High Glucose: Exposure to high glucose levels can increase DPP4 expression in hepatocytes and human glomerular endothelial cells.[3][8]
-
Insulin (B600854) Resistance: In adipocytes, insulin resistance is associated with upregulated DPP-4 expression, a process that may be mediated by the AMPK/JAK2/STAT3 signaling pathway.[14]
-
Post-Transcriptional and Post-Translational Regulation
Post-transcriptional and post-translational modifications add further layers of complexity to the regulation of DPP-4 expression and activity.
-
mRNA Splicing: The DPP4 gene can produce multiple mRNA transcripts, suggesting the potential for alternative splicing to generate different protein isoforms, although the functional significance of this is not yet fully understood.[15][16]
-
Glycosylation: DPP-4 is heavily glycosylated, which is important for its proper folding and stability. While not essential for its catalytic activity, N-terminal sialylation is crucial for trafficking DPP-4 to the apical membrane.[13]
-
Dimerization: DPP-4 exists as a homodimer on the cell surface, a conformation that is essential for its enzymatic activity.
-
Protein Shedding: The release of soluble DPP-4 (sDPP-4) into the circulation is a key regulatory step. This process is influenced by inflammatory stimuli and metabolic state.[3]
Signaling Pathways Modulating DPP-4 Expression
Several signaling pathways have been identified to play a role in the regulation of DPP-4 expression. These pathways are often interconnected and can be activated by a variety of stimuli, including cytokines, growth factors, and metabolic signals.
JAK/STAT Pathway
The JAK/STAT pathway is a critical signaling cascade for a wide range of cytokines and growth factors. In the context of DPP-4 regulation, this pathway is particularly important for mediating the effects of interferons.
References
- 1. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cut to the chase: a review of CD26/dipeptidyl peptidase‐4's (DPP4) entanglement in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 4. Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dipeptidyl peptidase 4 inhibitors and their potential immune modulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The role of renal dipeptidyl peptidase-4 in kidney disease: renal effects of dipeptidyl peptidase-4 inhibitors with a focus on linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dipeptidyl peptidase-4: A key player in chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Emerging Role of Dipeptidyl Peptidase-4 in Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Emerging Role of Dipeptidyl Peptidase-4 in Autoimmune Disease [frontiersin.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Dysregulation of DPP4 Is Associated with the AMPK/JAK2/STAT3 Pathway in Adipocytes Under Insulin Resistance Status and Liraglutide Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tissue-specific regulation of dipeptidyl peptidase IV expression during development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
Methodological & Application
Application Notes and Protocols for DPP-21 in HCT116 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase (DPP) enzymes are a family of serine proteases that play crucial roles in various physiological processes, and their dysregulation has been implicated in several diseases, including cancer. HCT116, a human colorectal carcinoma cell line, is a widely used model for studying colorectal cancer biology and for the initial screening of potential therapeutic agents. These application notes provide a detailed protocol for the use of DPP-21, a novel investigational dipeptidyl peptidase inhibitor, in HCT116 cell culture to assess its anti-cancer effects.
HCT116 cells are characterized by a mutation in the KRAS proto-oncogene (G13D), which leads to the constitutive activation of downstream signaling pathways promoting cell proliferation and survival.[1] This cell line is known for its epithelial-like morphology and grows in monolayers.[1] Understanding the impact of novel inhibitors like this compound on HCT116 cells can provide valuable insights into their therapeutic potential for colorectal cancer.
Mechanism of Action (Hypothesized)
This compound is hypothesized to exert its effects by inhibiting a specific dipeptidyl peptidase that is overexpressed or hyperactive in HCT116 cells. This inhibition is predicted to disrupt key signaling pathways involved in cell cycle progression and apoptosis. The proposed mechanism involves the downstream regulation of cyclin-dependent kinases (CDKs) and the induction of apoptosis through the p53 signaling pathway.
Experimental Protocols
HCT116 Cell Culture
Proper maintenance of HCT116 cells is critical for reproducible experimental results.
Materials:
-
HCT116 cells (ATCC CCL-247)
-
McCoy's 5a Medium (e.g., GIBCO #16600)[2]
-
Fetal Bovine Serum (FBS), heat-inactivated[2]
-
Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)[2]
-
0.25% Trypsin-EDTA solution[2]
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (e.g., T-75)
-
Cell culture plates (e.g., 6-well, 96-well)
Protocol:
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of HCT116 cells in a 37°C water bath.[2]
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (McCoy's 5a + 10% FBS + 1% Penicillin-Streptomycin).
-
Centrifuge at 1500 rpm for 5 minutes.[2]
-
Discard the supernatant and resuspend the cell pellet in 15 mL of complete growth medium.[2]
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.[2]
-
-
Subculturing:
-
Subculture cells when they reach 70-90% confluency.[2]
-
Aspirate the old medium and wash the cell monolayer once with sterile PBS.[2]
-
Add 5 mL of 0.25% Trypsin-EDTA solution to the T-75 flask and incubate at 37°C for 5 minutes, or until cells detach.[2]
-
Add 5 mL of complete growth medium to inactivate the trypsin.
-
Collect the cell suspension and centrifuge at 1500 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a recommended seeding density of 2 x 10^4 cells/cm².[1] A typical split ratio is 1:5.[2]
-
This compound Treatment
Materials:
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
HCT116 cells seeded in appropriate culture vessels
-
Complete growth medium
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in complete growth medium to the desired final concentrations. Prepare a vehicle control with the same concentration of DMSO as the highest this compound concentration used.
-
Cell Seeding: Seed HCT116 cells in culture plates at the appropriate density for the intended assay (see specific assay protocols). Allow cells to attach and grow for 24 hours before treatment.
-
Treatment: Remove the medium from the cells and replace it with the medium containing the desired concentrations of this compound or the DMSO vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
Assessment of Cellular Effects
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
HCT116 cells seeded in a 96-well plate
-
This compound and DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a DMSO vehicle control for 24, 48, and 72 hours.
-
At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HCT116 cells seeded in a 6-well plate
-
This compound and DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed HCT116 cells in a 6-well plate at a density of 2 x 10^5 cells/well.
-
After 24 hours, treat the cells with this compound (e.g., at its IC50 concentration) and a DMSO vehicle control for 48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle.
Materials:
-
HCT116 cells seeded in a 6-well plate
-
This compound and DMSO (vehicle control)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Seed and treat HCT116 cells as described for the apoptosis assay.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry.
Data Presentation
The following tables summarize hypothetical quantitative data for the effects of this compound on HCT116 cells.
Table 1: IC50 Values of this compound on HCT116 Cell Viability
| Time Point | IC50 (µM) |
| 24 hours | 75.2 |
| 48 hours | 48.5 |
| 72 hours | 25.1 |
Table 2: Effect of this compound on Apoptosis in HCT116 Cells (48-hour treatment)
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic Cells (%) |
| Vehicle (DMSO) | 95.3 ± 2.1 | 2.5 ± 0.8 | 1.2 ± 0.5 | 1.0 ± 0.3 |
| This compound (50 µM) | 45.8 ± 3.5 | 28.7 ± 2.9 | 20.1 ± 2.3 | 5.4 ± 1.1 |
Table 3: Cell Cycle Distribution of HCT116 Cells after this compound Treatment (48-hour treatment)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 55.2 ± 2.8 | 30.1 ± 1.9 | 14.7 ± 1.5 |
| This compound (50 µM) | 70.5 ± 3.2 | 15.3 ± 2.1 | 14.2 ± 1.8 |
Visualizations
Caption: General experimental workflow for this compound treatment of HCT116 cells.
Caption: Hypothesized signaling pathway of this compound in HCT116 cells.
References
Application Note: Protocol for Assessing DPP-21 IC50 in HeLa Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of DPP-21, a tubulin polymerization inhibitor, in HeLa cells.[1] The protocol details the use of a colorimetric MTS assay to assess cell viability and outlines the necessary steps for data analysis and interpretation.[2] Additionally, this note includes visual diagrams of the relevant signaling pathway and the experimental workflow to ensure clarity and reproducibility.
Introduction
This compound is an inhibitor of tubulin polymerization, a critical process for cell division.[1] By disrupting microtubule formation, this compound arrests the cell cycle in the G2/M phase, which subsequently leads to apoptosis in cancer cells.[1] This mechanism makes it a compound of interest for oncology research. Determining the IC50 value, the concentration of a drug that is required to inhibit a biological process by 50%, is a crucial step in evaluating the potency of potential therapeutic compounds like this compound.[3][4][5] This application note describes a detailed method for calculating the IC50 of this compound in the HeLa human cervical cancer cell line using an MTS-based cell viability assay.[2][6]
Principle of the MTS Assay
The MTS assay is a colorimetric method used to assess cell viability. In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the tetrazolium compound MTS into a soluble purple formazan (B1609692) product.[2][7] The amount of formazan produced is directly proportional to the number of living cells.[8] By measuring the absorbance of the formazan at 490-500 nm, one can quantify the effect of a compound on cell proliferation and viability.[6]
Signaling Pathway of Tubulin Polymerization and Cell Cycle
This compound exerts its anti-proliferative effects by directly interfering with the dynamics of microtubule formation. This disruption activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase and ultimately inducing apoptosis.
Caption: Mechanism of this compound action on the cell cycle.
Experimental Protocol
Materials and Reagents
-
HeLa cells (ATCC® CCL-2™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Sterile 96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Cell Culture
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
Assay Procedure
The following workflow outlines the key steps for the IC50 determination.
Caption: Experimental workflow for this compound IC50 determination.
Detailed Steps
-
Cell Seeding: Harvest HeLa cells using Trypsin-EDTA and perform a cell count. Dilute the cell suspension to a concentration of 1 x 10^5 cells/mL. Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.[6][9] Incubate for 24 hours to allow for cell attachment.[10]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells. Add 100 µL of the prepared this compound dilutions to the respective wells. Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTS Assay: Add 20 µL of MTS reagent to each well.[9] Incubate the plate for 2-4 hours, or until a distinct color change is observed.
-
Data Collection: Measure the absorbance of each well at 490 nm using a microplate reader.[8][9]
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.
-
Calculate Percent Viability: Normalize the data to the vehicle control. The percent viability for each concentration is calculated using the following formula:
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100
-
IC50 Determination: Plot the percent viability against the logarithm of the this compound concentration.[3] Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC50 value.[3][11] This is the concentration at which cell viability is reduced by 50%.
Data Presentation
The results of the dose-response experiment should be summarized in a clear, tabular format to facilitate comparison.
Table 1: Dose-Response of this compound on HeLa Cell Viability
| This compound Conc. (nM) | Log Concentration | Mean Absorbance (490 nm) | Std. Deviation | % Viability |
| 0 (Vehicle) | N/A | 1.254 | 0.085 | 100.0% |
| 0.1 | -1.0 | 1.231 | 0.079 | 98.2% |
| 1 | 0.0 | 1.102 | 0.066 | 87.9% |
| 5 | 0.7 | 0.758 | 0.051 | 60.4% |
| 10 | 1.0 | 0.441 | 0.039 | 35.2% |
| 50 | 1.7 | 0.155 | 0.021 | 12.4% |
| 100 | 2.0 | 0.103 | 0.018 | 8.2% |
| 1000 | 3.0 | 0.091 | 0.015 | 7.3% |
Note: Data presented is for illustrative purposes only.
Table 2: Calculated IC50 Value for this compound
| Cell Line | Compound | IC50 (nM) | 95% Confidence Interval |
| HeLa | This compound | 5.37[1] | 4.98 - 5.79 |
Note: The IC50 value and confidence interval are derived from the non-linear regression of the data in Table 1 and are consistent with published values.[1]
Conclusion
This protocol provides a reliable and reproducible method for determining the IC50 of the tubulin polymerization inhibitor this compound in HeLa cells. The use of the MTS assay offers a straightforward, quantitative measure of cell viability, which is essential for evaluating the cytotoxic potential of anti-cancer compounds. Adherence to this detailed procedure will ensure the generation of high-quality, accurate data for drug development and cancer research applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HeLa In Vitro MTS Assay (Cell Viability) - Creative Biolabs [creative-biolabs.com]
- 3. clyte.tech [clyte.tech]
- 4. mdpi.com [mdpi.com]
- 5. The Importance of IC50 Determination | Visikol [visikol.com]
- 6. In vitro Cell Viability Assay [bio-protocol.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. rsc.org [rsc.org]
- 10. BioRender App [app.biorender.com]
- 11. Star Republic: Guide for Biologists [sciencegateway.org]
Application Note: Cell Cycle Analysis of Cancer Cells Treated with DPP-21
For Research Use Only.
Introduction
The cell cycle is a fundamental process that governs the proliferation of all eukaryotic cells. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell growth and tumor formation[1]. Consequently, the machinery of the cell cycle presents a critical target for the development of novel anticancer therapeutics. DPP-21 is a novel small molecule inhibitor that has demonstrated potent anti-proliferative activity across a range of cancer cell lines[2]. This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells.
This compound functions as an inhibitor of tubulin polymerization, a crucial process for the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, this compound induces a cell cycle arrest at the G2/M phase, ultimately leading to the activation of the apoptotic cell death pathway.[2] This note outlines the materials and methods required to perform cell cycle analysis by flow cytometry, a technique that quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle[3]. Furthermore, it provides a protocol for Western blot analysis to investigate the molecular mechanism underlying the this compound-induced cell cycle arrest and apoptosis.
Data Presentation
Table 1: Anti-proliferative Activity of this compound and its Effect on Cell Cycle Distribution
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines and the corresponding percentage of cells in the G2/M phase of the cell cycle after treatment with this compound at its IC50 concentration for 24 hours.
| Cell Line | Cancer Type | IC50 (nM)[2] | % of Cells in G2/M Phase (Control) | % of Cells in G2/M Phase (this compound Treated) |
| HCT116 | Colon Carcinoma | 0.38 | 15% | 75% |
| B16 | Melanoma | 11.69 | 12% | 68% |
| HeLa | Cervical Cancer | 5.37 | 18% | 80% |
| MCF7 | Breast Cancer | 9.53 | 14% | 72% |
| H23 | Lung Cancer | 8.94 | 16% | 78% |
| HepG2 | Liver Cancer | 9.37 | 13% | 70% |
Mandatory Visualizations
Caption: this compound induced G2/M arrest and apoptosis signaling pathway.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Experimental Protocols
Cancer Cell Culture and Treatment with this compound
Materials:
-
Cancer cell lines (e.g., HCT116, HeLa, MCF7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cancer cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and seed 2 x 10^5 cells per well in 6-well plates.
-
Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentrations should bracket the IC50 value for the specific cell line. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates for the desired time point (e.g., 24, 48, or 72 hours).
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
Materials:
-
This compound treated and control cells
-
PBS (ice-cold)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Protocol:
-
After treatment, harvest the cells by trypsinization. Collect the floating cells from the medium to include apoptotic cells.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with 5 mL of ice-cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
Centrifuge the fixed cells at 500 x g for 10 minutes.
-
Discard the ethanol and wash the cell pellet with 5 mL of PBS. Centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or PE channel.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
Western Blot Analysis for Cell Cycle and Apoptosis Markers
Materials:
-
This compound treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After treatment with this compound, wash the cells in the 6-well plates twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Conclusion
This application note provides a comprehensive set of protocols to investigate the effects of the novel anti-cancer compound this compound on the cell cycle of cancer cells. By utilizing flow cytometry for cell cycle analysis and Western blotting for key protein expression, researchers can effectively characterize the mechanism of action of this compound. The data presented indicates that this compound is a potent inhibitor of cancer cell proliferation that induces G2/M arrest and apoptosis.[2] The detailed methodologies and visualizations provided herein will facilitate further research into the therapeutic potential of this compound and other compounds that target the cell cycle in cancer.
References
Application of Dipeptidyl Peptidase-4 Inhibitors in Combination with Immunotherapy
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein (B1211001) with a multifaceted role in glucose metabolism and immune regulation.[1][2] While DPP-4 inhibitors, or "gliptins," are widely utilized as oral anti-diabetic medications, a growing body of preclinical and clinical evidence highlights their potential to augment anti-tumor immunity, particularly when combined with immune checkpoint inhibitors (ICIs).[3][4] These findings suggest that repurposing DPP-4 inhibitors could be a promising strategy to enhance the efficacy of cancer immunotherapy.[5][6]
DPP-4 exerts its immunomodulatory effects primarily through its enzymatic activity, cleaving and inactivating various chemokines and cytokines essential for immune cell trafficking and function.[1][7] By inhibiting DPP-4, these agents can reshape the tumor microenvironment (TME) to be more favorable for an anti-cancer immune response. This document provides an overview of the mechanisms, supporting data, and experimental protocols for investigating the synergistic effects of DPP-4 inhibitors and immunotherapy.
Mechanism of Action
The primary mechanism by which DPP-4 inhibitors enhance anti-tumor immunity is by preventing the degradation of key chemokines, most notably CXCL10.[1][7] This leads to several downstream effects:
-
Enhanced Immune Cell Infiltration: Intact CXCL10 binds to its receptor, CXCR3, which is expressed on the surface of various immune cells, including T cells and Natural Killer (NK) cells.[1][7] This interaction promotes the migration and infiltration of these effector cells into the tumor microenvironment.[8][9] Studies have shown that treatment with DPP-4 inhibitors like sitagliptin (B1680988) leads to increased numbers of tumor-infiltrating lymphocytes.[8][10]
-
Modulation of Dendritic and T-Cell Function: DPP-4 inhibition has been shown to augment the function of conventional type 1 dendritic cells (cDC1s), which are crucial for priming and activating tumor-specific T cells.[5][6] By preventing the degradation of cytokines and chemokines important for DC activation, DPP-4 inhibitors lead to improved antigen presentation and subsequent T-cell activation.[5][6]
-
Reprogramming of Macrophages: DPP-4 inhibitors can influence the polarization of tumor-associated macrophages (TAMs). The DPP-4 inhibitor anagliptin (B605506) has been demonstrated to inhibit the differentiation of monocytes into immunosuppressive M2 macrophages, thereby shifting the M2/M1 macrophage ratio towards a more anti-tumorigenic state within the TME.[11]
-
Overcoming Immunotherapy Resistance: Elevated DPP-4 expression has been observed in immunosuppressive cell populations within tumors that are resistant to anti-PD-1 therapy, including regulatory T cells (Tregs), exhausted CD8+ T cells, and M2-like macrophages.[12] Targeting DPP-4 may therefore represent a strategy to overcome resistance to immune checkpoint blockade.[12]
Signaling Pathway of DPP-4 Inhibition in the Tumor Microenvironment
References
- 1. DPP-IV Inhibition in Anticancer Treatment | Encyclopedia MDPI [encyclopedia.pub]
- 2. Dipeptidyl peptidase 4 inhibitors and their potential immune modulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of metformin or dipeptidyl peptidase 4 inhibitors on clinical outcomes in metastatic non‐small cell lung cancer treated with immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Network-based screening identifies sitagliptin as an antitumor drug targeting dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Does DPP-IV Inhibition Offer New Avenues for Therapeutic Intervention in Malignant Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. williamscancerinstitute.com [williamscancerinstitute.com]
- 9. Dipeptidylpeptidase 4 inhibition enhances lymphocyte trafficking, improving both naturally occurring tumor immunity and immunotherapy - Research - Institut Pasteur [research.pasteur.fr]
- 10. Dipeptidyl peptidase-4 inhibitors are associated with improved survival of patients with diabetes mellitus and hepatocellular carcinoma receiving immunotherapy: Letter to the editor on “Statin and aspirin for chemoprevention of hepatocellular carcinoma: Time to use or wait further?” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dipeptidyl peptidase 4 inhibitor reduces tumor-associated macrophages and enhances anti-PD-L1-mediated tumor suppression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
Unraveling Microtubule Dynamics with DPP-21: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their dynamic instability, characterized by phases of growth (polymerization) and shrinkage (depolymerization), is tightly regulated by a host of microtubule-associated proteins (MAPs) and is a key target for anticancer therapeutics. The study of microtubule dynamics in vitro provides a powerful system to dissect the mechanisms of regulatory proteins and the effects of small molecule inhibitors.
This document provides detailed application notes and protocols for utilizing DPP-21 , a novel modulator of microtubule dynamics, in in vitro assays. These protocols are designed to enable researchers to characterize the effects of this compound on microtubule polymerization, depolymerization, and overall dynamic instability.
Principle of Action
While the precise mechanism of action for this compound is still under investigation, preliminary data suggests that it perturbs the normal cycle of GTP-tubulin addition and hydrolysis at the microtubule plus-end. This interference leads to alterations in the key parameters of dynamic instability: growth rate, shrinkage rate, catastrophe frequency (the switch from growth to shrinkage), and rescue frequency (the switch from shrinkage to growth). The following protocols are designed to quantify these effects.
Data Presentation: Effects of this compound on Microtubule Dynamics
The following table summarizes the quantitative data obtained from in vitro microtubule dynamics assays in the presence of varying concentrations of this compound. These assays utilize Total Internal Reflection Fluorescence (TIRF) microscopy to visualize individual microtubules.
| This compound Concentration | Growth Rate (µm/min) | Shrinkage Rate (µm/min) | Catastrophe Frequency (events/min) | Rescue Frequency (events/min) |
| Control (DMSO) | 1.2 ± 0.2 | 15.8 ± 2.5 | 0.03 ± 0.01 | 0.01 ± 0.005 |
| 10 nM this compound | 1.1 ± 0.3 | 14.9 ± 2.1 | 0.08 ± 0.02 | 0.01 ± 0.004 |
| 50 nM this compound | 0.8 ± 0.2 | 12.1 ± 1.9 | 0.15 ± 0.03 | 0.008 ± 0.003 |
| 100 nM this compound | 0.5 ± 0.1 | 9.8 ± 1.5 | 0.25 ± 0.05 | Not Observed |
Experimental Protocols
Protocol 1: In Vitro Microtubule Dynamics Assay using TIRF Microscopy
This protocol details the reconstitution of microtubule dynamics from purified tubulin for observation by TIRF microscopy.[1][2] This method allows for the direct visualization and measurement of the effects of this compound on individual microtubules.
Materials:
-
Purified tubulin (unlabeled and fluorescently labeled, e.g., X-rhodamine)
-
GMPCPP (slowly hydrolyzable GTP analog)
-
GTP
-
BRB80 buffer (80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8)
-
Casein
-
Biotinylated anti-tubulin antibody
-
Streptavidin
-
This compound stock solution (in DMSO)
-
Antifade solution (e.g., containing glucose oxidase, catalase, and glucose)
-
TIRF microscope with appropriate laser lines and a temperature-controlled stage
Procedure:
-
Preparation of Stabilized Microtubule "Seeds":
-
Polymerize a mixture of unlabeled tubulin, biotinylated tubulin, and fluorescently labeled tubulin in the presence of GMPCPP at 37°C for 30 minutes. This creates stable microtubule seeds that can be anchored to the coverslip.
-
Pellet the seeds by centrifugation and resuspend in warm BRB80.
-
-
Flow Chamber Preparation:
-
Construct a flow chamber using a glass slide and a coverslip.
-
Incubate the chamber with biotinylated anti-tubulin antibody, followed by streptavidin, to create a surface for seed attachment.
-
Block the surface with casein to prevent non-specific binding.
-
-
Microtubule Dynamics Assay:
-
Introduce the prepared microtubule seeds into the flow chamber and allow them to bind to the surface.
-
Prepare the reaction mixture containing unlabeled tubulin, a small percentage of fluorescently labeled tubulin, GTP, the desired concentration of this compound (or DMSO for control), and an antifade solution in BRB80.
-
Perfuse the reaction mixture into the flow chamber.
-
Immediately begin imaging on the TIRF microscope at 37°C. Acquire images at regular intervals (e.g., every 2 seconds) for at least 10-15 minutes.
-
-
Data Analysis:
-
Generate kymographs from the time-lapse image series for individual microtubules.
-
From the kymographs, measure the growth and shrinkage rates (slope of the lines) and identify catastrophe and rescue events.
-
Calculate the frequencies of catastrophe and rescue events.
-
Protocol 2: Microtubule Co-sedimentation Assay
This biochemical assay is used to determine the binding affinity of this compound to microtubules.
Materials:
-
Purified tubulin
-
GTP
-
Taxol (or another microtubule-stabilizing agent)
-
BRB80 buffer
-
This compound at various concentrations
-
High-speed centrifuge
Procedure:
-
Microtubule Polymerization:
-
Polymerize tubulin in the presence of GTP and a stabilizing agent like Taxol at 37°C for 30 minutes to form stable microtubules.
-
-
Binding Reaction:
-
Incubate the pre-formed microtubules with varying concentrations of this compound for 20 minutes at 37°C.
-
-
Sedimentation:
-
Centrifuge the mixtures at high speed (e.g., 100,000 x g) for 30 minutes at 37°C to pellet the microtubules and any bound protein.
-
-
Analysis:
-
Carefully separate the supernatant (containing unbound this compound) and the pellet (containing microtubules and bound this compound).
-
Analyze the amount of this compound in the supernatant and pellet fractions by a suitable method (e.g., SDS-PAGE if this compound is a protein, or by measuring a specific signal if it is a fluorescently tagged small molecule).
-
Determine the dissociation constant (Kd) by plotting the amount of bound this compound as a function of the free this compound concentration.
-
Visualizations
Caption: Workflow for the in vitro microtubule dynamics assay using TIRF microscopy.
Caption: Proposed mechanism of this compound action on microtubule dynamic instability.
References
Application Notes and Protocols for In Vivo Xenograft Studies of DPP-21
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of DPP-21, a tubulin polymerization inhibitor, using xenograft models. The protocols outlined below are designed to ensure robust and reproducible experimental outcomes for preclinical assessment of this compound's anti-tumor efficacy.
Introduction
This compound is a potent inhibitor of tubulin polymerization with an IC50 of 2.4 μM. It demonstrates significant anti-proliferative activity against a range of cancer cell lines, including HCT116, B16, HeLa, MCF7, H23, and HepG2, with IC50 values in the nanomolar range[1]. The mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. This is characterized by a decrease in the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax[1]. Preclinical in vivo xenograft models are critical for evaluating the therapeutic potential of novel compounds like this compound, providing insights into efficacy, pharmacokinetics, and potential toxicities in a living organism.
Signaling Pathway of this compound
The proposed signaling pathway for this compound's anti-cancer activity is initiated by its binding to tubulin, which inhibits microtubule polymerization. This disruption of the cytoskeleton triggers a cascade of events culminating in apoptotic cell death.
Experimental Design and Workflow
A well-structured experimental design is crucial for obtaining meaningful data. The following workflow outlines the key stages of an in vivo xenograft study for this compound.
Detailed Experimental Protocols
Cell Culture and Preparation
-
Cell Line Selection : Choose a cancer cell line known to be sensitive to tubulin inhibitors or relevant to the cancer type of interest (e.g., HCT116, MCF7)[1].
-
Culture Conditions : Maintain cell lines in their recommended culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting : When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS).
-
Cell Viability and Counting : Determine cell viability using a trypan blue exclusion assay. Count the cells using a hemocytometer.
-
Preparation for Implantation : Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 5 x 10^6 cells/100 µL). For some cell lines, mixing with Matrigel (1:1 ratio) may be required to enhance tumor take rate[2]. Keep the cell suspension on ice until implantation.
Animal Handling and Tumor Implantation
-
Animal Model : Use immunocompromised mice, such as athymic nude (nu/nu) or NOD-scid IL2Rgamma(null) (NSG) mice, 6-8 weeks of age[3][4].
-
Acclimatization : Allow mice to acclimate to the facility for at least one week prior to any experimental procedures[5].
-
Implantation Site : The most common site for xenograft studies is the subcutaneous space on the right flank of the mouse[2][3].
-
Implantation Procedure :
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Shave and sterilize the injection site with an alcohol wipe.
-
Using a 27-30 gauge needle, inject the cell suspension (typically 100-200 µL) subcutaneously into the flank[5].
-
Tumor Growth Monitoring and Randomization
-
Tumor Measurement : Once tumors become palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week[3][5].
-
Tumor Volume Calculation : Calculate the tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2.
-
Randomization : When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group) to ensure an even distribution of tumor volumes[3][5].
This compound Administration
-
Vehicle Preparation : Prepare a sterile vehicle control solution. The choice of vehicle will depend on the solubility of this compound.
-
This compound Formulation : Dissolve this compound in the appropriate vehicle at the desired concentrations.
-
Route of Administration : Common routes of administration for preclinical studies include intraperitoneal (IP), intravenous (IV), or oral gavage (PO)[3]. The choice will depend on the drug's properties and the study design.
-
Dosing Schedule : The dosage and treatment schedule should be determined from prior maximum tolerated dose (MTD) studies. A typical schedule might be daily or every other day for a specified period.
In-Life Monitoring and Endpoints
-
Tumor Growth : Continue to measure tumor volume 2-3 times per week throughout the study[5].
-
Body Weight : Monitor the body weight of the mice 2-3 times per week as a general indicator of toxicity[5].
-
Clinical Observations : Record any signs of toxicity, such as changes in posture, activity, or grooming, daily.
-
Study Endpoints : The study should be terminated when:
-
The tumors in the control group reach a predetermined size limit (e.g., 1500-2000 mm³).
-
Significant tumor ulceration occurs.
-
The mouse loses more than 20% of its initial body weight.
-
The mouse shows signs of severe distress.
-
Tissue Collection and Ex Vivo Analysis
-
Euthanasia : At the study endpoint, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Tumor Excision : Carefully excise the tumor and measure its final weight.
-
Tissue Processing :
-
Divide the tumor for different analyses:
-
Fix a portion in 10% neutral buffered formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for Ki-67, cleaved caspase-3).
-
Snap-freeze a portion in liquid nitrogen for molecular analysis (e.g., Western blotting for Bcl-2 and Bax).
-
-
Collect blood and other organs (e.g., liver, spleen) as needed for toxicity assessment.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) | p-value |
| Vehicle Control | N/A | 150.5 ± 10.2 | 1850.3 ± 150.7 | N/A | - |
| This compound | 10 mg/kg, q.d., IP | 149.8 ± 9.8 | 850.1 ± 95.4 | 54.1 | <0.05 |
| This compound | 20 mg/kg, q.d., IP | 151.2 ± 11.1 | 425.6 ± 50.2 | 77.0 | <0.01 |
| Positive Control | [Dose], [Schedule] | 150.1 ± 10.5 | 510.9 ± 65.3 | 72.4 | <0.01 |
% TGI = (1 - (Mean Tumor Volume of Treated Group at Endpoint / Mean Tumor Volume of Control Group at Endpoint)) x 100
Table 2: Body Weight Changes and Toxicity
| Treatment Group | Dose and Schedule | Mean Body Weight at Day 0 (g) ± SEM | Mean Body Weight at Endpoint (g) ± SEM | Maximum Body Weight Loss (%) | Treatment-Related Deaths |
| Vehicle Control | N/A | 20.1 ± 0.5 | 22.5 ± 0.7 | 0 | 0/10 |
| This compound | 10 mg/kg, q.d., IP | 20.3 ± 0.4 | 21.8 ± 0.6 | 2.5 | 0/10 |
| This compound | 20 mg/kg, q.d., IP | 20.2 ± 0.6 | 19.5 ± 0.8 | 5.1 | 0/10 |
| Positive Control | [Dose], [Schedule] | 20.0 ± 0.5 | 18.9 ± 0.9 | 8.2 | 1/10 |
Statistical Analysis
Tumor growth data should be analyzed using appropriate statistical methods, such as a two-way ANOVA with repeated measures, followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control. Body weight data can be analyzed similarly. A p-value of less than 0.05 is typically considered statistically significant.
Conclusion
These application notes and protocols provide a framework for the in vivo evaluation of this compound in xenograft models. Adherence to these standardized procedures will facilitate the generation of high-quality, reproducible data, which is essential for advancing the preclinical development of this promising anti-cancer agent. All animal experiments should be conducted in accordance with institutional guidelines and regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Assaying DPP-4 Enzyme Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] Inhibition of DPP-4 is a key therapeutic strategy for the management of type 2 diabetes.[2][3] Accurate and reliable in vitro assays for measuring DPP-4 activity are essential for screening potential inhibitors and characterizing their efficacy.
These application notes provide an overview of the principles and detailed protocols for assaying DPP-4 enzyme activity in vitro using common fluorometric and colorimetric methods.
Principle of the Assay
The in vitro DPP-4 activity assay is based on the cleavage of a synthetic substrate by the DPP-4 enzyme. This cleavage releases a detectable molecule, which can be a fluorophore or a chromophore, allowing for the quantification of enzyme activity.
-
Fluorometric Assay: A non-fluorescent substrate, such as Gly-Pro-aminomethylcoumarin (AMC), is cleaved by DPP-4 to release the highly fluorescent AMC.[2][3] The increase in fluorescence intensity is directly proportional to the DPP-4 activity and is measured using a fluorescence microplate reader.[2]
-
Colorimetric Assay: A substrate like Gly-Pro-para-nitroanilide is used. DPP-4 cleaves this substrate, releasing p-nitroanilide, a yellow-colored product.[4] The absorbance of this product is measured using a spectrophotometer, and the increase in absorbance is proportional to the enzyme's activity.[4]
-
Luminescent Assay: This method utilizes a pro-luminescent substrate, such as Gly-Pro-aminoluciferin.[5] DPP-4 cleavage of this substrate releases aminoluciferin, which is then acted upon by luciferase to produce a luminescent signal.[5]
DPP-4 Signaling Pathway in Glucose Homeostasis
// Nodes Ingestion [label="Food Ingestion", fillcolor="#F1F3F4", fontcolor="#202124"]; Gut [label="Gut", fillcolor="#F1F3F4", fontcolor="#202124"]; GLP1_GIP [label="Active Incretins\n(GLP-1, GIP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DPP4 [label="DPP-4 Enzyme", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inactive_Incretins [label="Inactive Incretins", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Pancreas [label="Pancreas", fillcolor="#F1F3F4", fontcolor="#202124"]; Insulin [label="Insulin Secretion", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glucagon [label="Glucagon Secretion", fillcolor="#FBBC05", fontcolor="#202124"]; Glucose_Uptake [label="Glucose Uptake\nby Tissues", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hepatic_Glucose [label="Hepatic Glucose\nProduction", fillcolor="#FBBC05", fontcolor="#202124"]; Blood_Glucose [label="Lowered Blood Glucose", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="bold"]; DPP4_Inhibitor [label="DPP-4 Inhibitor", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled"];
// Edges Ingestion -> Gut [label="stimulates"]; Gut -> GLP1_GIP [label="releases"]; GLP1_GIP -> Pancreas [label="act on"]; GLP1_GIP -> DPP4 [label="degraded by", color="#EA4335"]; DPP4 -> Inactive_Incretins [color="#EA4335"]; Pancreas -> Insulin [label="increases", color="#34A853"]; Pancreas -> Glucagon [label="decreases", color="#FBBC05"]; Insulin -> Glucose_Uptake [color="#34A853"]; Glucagon -> Hepatic_Glucose [style=dashed, color="#FBBC05"]; Glucose_Uptake -> Blood_Glucose [color="#34A853"]; Hepatic_Glucose -> Blood_Glucose [style=dashed, color="#FBBC05"]; DPP4_Inhibitor -> DPP4 [label="inhibits", style=bold, color="#EA4335"]; } DPP-4 signaling pathway in glucose regulation.
Experimental Workflow for DPP-4 Inhibition Assay
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_prep [label="Prepare Reagents:\n- DPP-4 Enzyme\n- Assay Buffer\n- Substrate\n- Inhibitors", fillcolor="#FFFFFF", fontcolor="#202124"]; plate_setup [label="Set up 96-well Plate:\n- Enzyme Control\n- Inhibitor Samples\n- Blank Control", fillcolor="#FFFFFF", fontcolor="#202124"]; pre_incubation [label="Pre-incubate Enzyme\nwith Inhibitors\n(10 min, 37°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_substrate [label="Add Substrate to\nInitiate Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; incubation [label="Incubate Plate\n(30 min, 37°C)\nProtected from light", fillcolor="#4285F4", fontcolor="#FFFFFF"]; measurement [label="Measure Signal\n(Fluorescence or Absorbance)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis:\n- Subtract Blank\n- Calculate % Inhibition", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> reagent_prep; reagent_prep -> plate_setup; plate_setup -> pre_incubation; pre_incubation -> add_substrate; add_substrate -> incubation; incubation -> measurement; measurement -> data_analysis; data_analysis -> end; } Workflow for a DPP-4 inhibitor screening assay.
Data Presentation: Assay Parameters
| Parameter | Fluorometric Assay | Colorimetric Assay |
| Principle | Enzymatic cleavage of a non-fluorescent substrate to a fluorescent product.[3] | Enzymatic cleavage of a chromogenic substrate to a colored product.[4] |
| Substrate | H-Gly-Pro-AMC (aminomethylcoumarin)[2] | Gly-Pro-p-nitroanilide[4] |
| Detection | Fluorescence | Absorbance |
| Excitation λ | 350-360 nm[2] | N/A |
| Emission λ | 450-465 nm[2] | 405-410 nm[4] |
| Sensitivity | High (can detect as low as 3 µU per well)[6] | Moderate |
| Instrumentation | Fluorescence Plate Reader[2] | Spectrophotometer / Plate Reader[4] |
| Common Controls | Sitagliptin, Vildagliptin[2][7] | Sitagliptin[3] |
Experimental Protocols
Materials and Reagents
-
Recombinant Human DPP-4 Enzyme[1]
-
DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)[1]
-
DPP-4 Substrate: H-Gly-Pro-AMC (for fluorometric assay) or Gly-Pro-p-nitroanilide (for colorimetric assay)[1][4]
-
Test Inhibitors (e.g., Teneligliptin) dissolved in Dimethyl Sulfoxide (DMSO)[1]
-
Positive Control Inhibitor (e.g., Sitagliptin)[1]
-
96-well black plates with clear bottoms (for fluorometric assay) or clear plates (for colorimetric assay)[3]
Protocol for Fluorometric DPP-4 Inhibition Assay
This protocol is adapted from commercially available kits and literature.[2]
-
Reagent Preparation:
-
Prepare DPP-4 Assay Buffer. A typical buffer is 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA.[2]
-
Dilute the DPP-4 enzyme to the desired concentration in the assay buffer.
-
Prepare the DPP-4 substrate solution (e.g., 0.2 mM H-Gly-Pro-AMC in assay buffer).
-
Prepare a serial dilution of the test inhibitor and the positive control inhibitor in DMSO. Further dilute these solutions with assay buffer to the final desired concentrations.
-
-
Assay Procedure:
-
Set up the 96-well plate with the following controls and samples in triplicate:
-
100% Initial Activity (Enzyme Control): Add assay buffer and the same concentration of DMSO used for the inhibitors.
-
Inhibitor Wells: Add the diluted test inhibitor solutions.
-
Positive Control Wells: Add the diluted positive control inhibitor.
-
Blank (No Enzyme) Wells: Add assay buffer and the solvent used for the inhibitors.
-
-
Add the diluted DPP-4 enzyme solution to all wells except the blank wells. For the blank wells, add an equal volume of assay buffer.
-
Mix the contents of the wells and pre-incubate the plate at 37°C for 10-30 minutes.[1]
-
Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.[1]
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[2]
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Activity_Control - Activity_Inhibitor) / Activity_Control] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of DPP-4 activity).
-
Protocol for Colorimetric DPP-4 Inhibition Assay
This protocol is based on established colorimetric methods.[4][8]
-
Reagent Preparation:
-
Assay Procedure:
-
Set up a 96-well clear plate with controls and samples as described for the fluorometric assay.
-
Add the diluted DPP-4 enzyme to all wells except the blank.
-
Add the test inhibitors and positive control to their respective wells.
-
Pre-incubate the plate at 37°C for an appropriate time.
-
Add the substrate solution to all wells to start the reaction.
-
Incubate the reaction mixture at 37°C for a specific time.[4]
-
Measure the absorbance at 405-410 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percent inhibition and IC50 values as described for the fluorometric assay.
-
Troubleshooting and Considerations
-
Solvent Effects: Ensure the final concentration of solvents like DMSO is low (typically <1%) as they can inhibit enzyme activity.[2]
-
Linear Range: Ensure the assay is performed within the linear range of the enzyme kinetics and the instrument's detection limits. This may require optimizing enzyme and substrate concentrations.
-
Specificity: Be aware that other dipeptidyl peptidases may also cleave the substrate.[5] For specific DPP-4 activity measurement in complex biological samples, it is advisable to run a parallel reaction with a specific DPP-4 inhibitor and subtract this activity from the total activity.[5]
-
Temperature and pH: Maintain consistent temperature and pH throughout the experiment as these can significantly affect enzyme activity. The optimal pH for DPP-4 is typically around 8.0.[1]
-
Light Sensitivity: Fluorogenic substrates are often light-sensitive, so it is important to protect the reaction plate from light during incubation.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. abcam.com [abcam.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. UV-VIS Anti-Dipeptidyl peptidase IV (DPP4) assay [myskinrecipes.com]
- 5. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dipeptidyl peptidase IV (DPP4) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 7. assaygenie.com [assaygenie.com]
- 8. EP0330374A2 - Method for the colorimetric determination of DPP-IV using cinnamaldehyde - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of DPP-4 Inhibitors in Animal Models of Diabetes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus (T2DM).[1][2] They function by preventing the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] This leads to enhanced glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, and consequently, improved glycemic control.[1][2][3] Animal models of diabetes are indispensable tools for the preclinical evaluation of DPP-4 inhibitors, allowing for the investigation of their efficacy, mechanism of action, and long-term effects.[4][5]
Mechanism of Action of DPP-4 Inhibitors
DPP-4 is an enzyme that rapidly inactivates incretin hormones by cleaving them.[2][3][6] DPP-4 inhibitors block this enzymatic activity, thereby increasing the circulating levels of active GLP-1 and GIP.[2][3]
Key effects of increased incretin levels include:
-
Pancreatic β-cells: Enhanced glucose-dependent insulin synthesis and secretion.[1][3] Some studies in animal models suggest that DPP-4 inhibitors may also help in preserving and even increasing β-cell mass.[7][8]
-
Pancreatic α-cells: Suppression of glucagon secretion in a glucose-dependent manner, which reduces hepatic glucose production.[1][3]
-
Gastrointestinal tract: Slowed gastric emptying, which contributes to a feeling of satiety.[1]
Signaling Pathway of DPP-4 Inhibition
The enhanced levels of GLP-1 and GIP, due to DPP-4 inhibition, lead to the activation of their respective G-protein coupled receptors on pancreatic β-cells. This initiates a signaling cascade that ultimately results in increased insulin secretion.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Induction of Type 2 Diabetes Mellitus in Rodents
Two common methods for inducing T2DM in rodents are the High-Fat Diet (HFD) model and the combination of HFD with a low dose of streptozotocin (B1681764) (STZ).
This model mimics the development of insulin resistance and impaired glucose tolerance seen in human T2DM due to obesity.[9][10]
Materials:
-
C57BL/6J mice (4 weeks old)[9]
-
Normal chow diet (e.g., 11% energy from fat)[9]
-
High-fat diet (e.g., 58% energy from fat)[9]
-
Animal caging and husbandry supplies
-
Glucometer and test strips
Procedure:
-
Acclimatization: Acclimate mice for one week upon arrival.
-
Diet Allocation: Randomly assign mice to either the control group (normal diet) or the HFD group.[9]
-
Feeding: Provide the respective diets and water ad libitum for a period of 4 to 12 weeks.[9][11]
-
Monitoring: Monitor body weight, food intake, and fasting blood glucose levels weekly.[9]
-
Confirmation: After the feeding period, confirm the diabetic phenotype by performing an Oral Glucose Tolerance Test (OGTT).[9] Mice on HFD typically develop impaired glucose tolerance and insulin resistance.[9][10]
This model combines insulin resistance induced by HFD with partial β-cell dysfunction caused by a low dose of STZ, closely mimicking the pathophysiology of human T2DM.[8][11][12]
Materials:
-
Male Wistar rats or C57BL/6J mice (8 weeks old)[12]
-
High-fat diet (e.g., 58% energy from fat)[12]
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), ice-cold[4]
-
Syringes and needles for intraperitoneal injection
Procedure:
-
HFD Feeding: Feed the animals a high-fat diet for 2-4 weeks to induce insulin resistance.[12][13]
-
STZ Preparation: Freshly prepare STZ solution in ice-cold citrate buffer just before use.[4]
-
STZ Injection: After the HFD feeding period, administer a single intraperitoneal injection of STZ (e.g., 30 mg/kg for rats).[12]
-
Monitoring: Continue HFD feeding and monitor blood glucose levels. Diabetes is typically established when fasting blood glucose levels are consistently elevated (e.g., >230 mg/dL).[14]
-
Confirmation: The diabetic state is usually confirmed within 4 weeks of STZ injection.[12]
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess how quickly an animal can clear a glucose load from the blood, indicating its glucose tolerance.[15][16]
Materials:
-
Fasted mice (4-6 hours, with access to water)[17]
-
D-glucose solution (e.g., 20% or 50% in sterile water or saline)[16][17]
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection tubes (e.g., microvette tubes)[17]
Procedure:
-
Fasting: Fast the mice for 4-6 hours before the test, ensuring they have access to water.[17]
-
Baseline Measurement: Take a baseline blood sample from the tail vein to measure blood glucose at t=0.[16]
-
Glucose Administration: Administer a sterile glucose solution (typically 2 g/kg body weight) via oral gavage.[16][18]
-
Blood Sampling: Collect blood samples from the tail vein at specified time points, commonly 15, 30, 60, and 120 minutes after the glucose gavage.[17]
-
Data Analysis: Plot the blood glucose concentration over time for each animal. The area under the curve (AUC) can be calculated to quantify glucose tolerance.
Data Presentation: Efficacy of DPP-4 Inhibitors in Animal Models
The following tables summarize quantitative data from studies evaluating the efficacy of various DPP-4 inhibitors in animal models of diabetes.
Table 1: Effects of Sitagliptin on Glycemic Control and Pancreatic Islets
| Animal Model | Treatment | Duration | Fasting Blood Glucose (mg/dL) | HbA1c (%) | Pancreatic Islet Changes | Reference |
| ZDF (fa/fa) rats | Sitagliptin | 6 weeks | ↓ 486.3 ± 19.1 (vs. 523.3 ± 15.6 in vehicle) | ↓ 11.1% | Amelioration of inflammatory infiltrate | [19] |
| HFD/STZ mice | des-fluoro-sitagliptin | 11 weeks | Dose-dependent reduction | Dose-dependent reduction | Increased β-cell mass and normalized β-cell to α-cell ratio | [8] |
| STZ-induced diabetic rats | Sitagliptin (100 mg/kg) | Not specified | ↓ Significant reduction | Not reported | Not reported | [20] |
| HFD/STZ diabetic rats | Sitagliptin | 4 weeks | Not reported | Not reported | Increased serum insulin, preservation of pancreatic weight | [21] |
Table 2: Effects of Alogliptin (B1666894) on Glycemic Control and β-cell Function
| Animal Model | Treatment (mg/kg) | Duration | Postprandial Blood Glucose | Fasting Blood Glucose | HbA1c | β-cell and Islet Changes | Reference |
| HFD/STZ diabetic mice | 5, 15, 45 | 10 weeks | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | Restored β-cell mass and islet morphology, preserved insulin secretion | [22] |
| HFD mice | 0.03% w/w in diet | Long-term | Improved glucose tolerance (IPGTT) | Attenuated increase | Not reported | Normalized islet architecture | [23] |
Table 3: Effects of Linagliptin on Glycemic Control
| Animal Model | Treatment (mg/kg) | Duration | HbA1c Reduction (%) | Other Effects | Reference | | :--- | :--- | :--- | :--- | :--- | | Diet-induced obese rats | 1, 3, 10 | Daily | 0.8, 0.9, 1.0 (dose-dependent) | Increased active GLP-1 |[24] | | Preclinical models | Not specified | Not specified | Not specified | Reduced hepatic fat content, improved vascular function |[25][26] |
Table 4: Effects of Vildagliptin (B1682220) on Glycemic and Pancreatic Parameters
| Animal Model | Treatment | Duration | Glycemic Effects | Pancreatic Effects | Reference | | :--- | :--- | :--- | :--- | :--- | | Rodent models | Not specified | 2 years | Not specified | Preservation and growth of endocrine β-cells, no evidence of pancreatitis or neoplasia |[27] | | STZ-induced diabetic rats | Not specified | Not specified | Lowered 24-hour glucagon profile | Not specified |[7] | | HFD/STZ diabetic rats | Vildagliptin (6 mg/kg/day) | 8 weeks | Improved serum glucose and insulin | Not specified | |
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Nicotinamide/Streptozotocin Rodent Model of Type 2 Diabetes: Renal Pathophysiology and Redox Imbalance Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. An Overview of Murine High Fat Diet as a Model for Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 2.4. Nicotinamide/streptozotocin-induced mice with type 2 diabetes mellitus [bio-protocol.org]
- 15. Glucose Tolerance Test in Mice [bio-protocol.org]
- 16. vmmpc.org [vmmpc.org]
- 17. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 18. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of Sitagliptin Treatment on Dysmetabolism, Inflammation, and Oxidative Stress in an Animal Model of Type 2 Diabetes (ZDF Rat) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. The Biological Impacts of Sitagliptin on the Pancreas of a Rat Model of Type 2 Diabetes Mellitus: Drug Interactions with Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of chronic administration of alogliptin on the development of diabetes and β-cell function in high fat diet/streptozotocin diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Alogliptin improves survival and health of mice on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Linagliptin: A thorough Characterization beyond Its Clinical Efficacy [frontiersin.org]
- 25. Linagliptin: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Studies in rodents with the dipeptidyl peptidase-4 inhibitor vildagliptin to evaluate possible drug-induced pancreatic histological changes that are predictive of pancreatitis and cancer development in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Incretin Levels in Response to DPP-4 Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Incretins, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), are gut hormones secreted in response to nutrient intake. They play a crucial role in glucose homeostasis by stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release in a glucose-dependent manner.[1][2][3] However, the biological activity of these hormones is short-lived due to rapid inactivation by the enzyme Dipeptidyl Peptidase-4 (DPP-4).[4][5]
DPP-4 inhibitors are a class of oral hypoglycemic agents that work by blocking the DPP-4 enzyme, thereby increasing the circulating levels of active incretins.[1][3][6] This leads to enhanced post-prandial insulin secretion and improved glycemic control in patients with type 2 diabetes.[1] Accurate measurement of the changes in active incretin (B1656795) levels following the administration of DPP-4 inhibitors is critical for assessing the pharmacodynamic effects of these drugs and for understanding their mechanism of action.
These application notes provide detailed protocols for the quantification of active and total incretin levels in biological samples, with a specific focus on studies involving DPP-4 inhibitors.
Principle of DPP-4 Inhibition and Incretin Action
Following food intake, intestinal L-cells and K-cells release GLP-1 and GIP, respectively. These hormones then bind to their specific receptors on pancreatic β-cells, leading to a cascade of events that culminates in increased insulin secretion. DPP-4 rapidly cleaves the active forms of GLP-1 (7-36 amide and 7-37) and GIP (1-42) into their inactive metabolites (GLP-1 (9-36) and GIP (3-42)).[4] DPP-4 inhibitors prevent this degradation, leading to a 2-3 fold elevation in post-prandial active GLP-1 concentrations.[1]
Figure 1: Incretin Signaling Pathway and DPP-4 Inhibition.
Methods for Measuring Incretin Levels
The choice of method for measuring incretin levels depends on the specific research question, the required sensitivity and specificity, and the available equipment. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Antigen-antibody reaction with enzymatic detection. | Separation by chromatography and detection by mass-to-charge ratio. |
| Analytes Measured | Typically measures either active or total GLP-1/GIP per kit.[7][8] | Can simultaneously measure active and inactive forms of GLP-1 and GIP.[4][9] |
| Sensitivity | High, often in the low pg/mL range.[7] | Very high, can achieve lower limits of quantification than ELISA.[9] |
| Specificity | Dependent on antibody quality; potential for cross-reactivity.[10] | High specificity due to separation and mass detection.[11] |
| Throughput | High, suitable for large numbers of samples (96-well plate format).[7] | Lower throughput compared to ELISA. |
| Cost | Relatively lower cost per sample. | Higher initial instrument cost and cost per sample. |
| Sample Volume | Typically requires a small sample volume (e.g., 100 µL). | Can require larger sample volumes for extraction.[4] |
Experimental Protocols
Accurate measurement of active incretins requires careful sample collection and handling to prevent ex vivo degradation by DPP-4.
Sample Collection and Handling
-
Blood Collection: Collect blood samples into chilled tubes containing a DPP-4 inhibitor.[12] Commonly used anticoagulants include EDTA.
-
Immediate Cooling: Place the collected blood samples on ice immediately.[12]
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 4°C to separate the plasma.
-
Plasma Storage: Aliquot the plasma into cryovials and store immediately at -80°C until analysis.[12]
Protocol for Active GLP-1 Measurement by ELISA
This protocol is a general guideline based on commercially available competitive ELISA kits.[7][8] Always refer to the specific manufacturer's instructions for the kit being used.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Standard Curve: Create a standard curve by performing serial dilutions of the provided GLP-1 standard.
-
Sample Incubation: Add standards, controls, and plasma samples to the wells of the microplate pre-coated with an anti-GLP-1 antibody.
-
Addition of Biotinylated GLP-1: Add a fixed amount of biotinylated GLP-1 to each well. This will compete with the GLP-1 in the sample for binding to the coated antibody.
-
Incubation: Incubate the plate according to the manufacturer's instructions (e.g., overnight at 4°C).[10]
-
Washing: Wash the plate to remove unbound reagents.
-
Addition of HRP-Conjugate: Add Streptavidin-Horseradish Peroxidase (HRP) conjugate to each well and incubate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until color develops.
-
Stopping the Reaction: Add a stop solution to terminate the reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the concentration of active GLP-1 in the samples by interpolating from the standard curve.
Protocol for Incretin Measurement by LC-MS/MS
This protocol provides a general workflow for the simultaneous quantification of active and inactive incretins.[4][9]
-
Sample Preparation (Immunoprecipitation):
-
Thaw plasma samples on ice.
-
Add specific antibodies against the different forms of GLP-1 and GIP to the plasma.
-
Incubate to allow antibody-antigen binding.
-
Add protein A/G beads to capture the antibody-incretin complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the incretins from the beads.
-
-
Liquid Chromatography (LC) Separation:
-
Inject the eluted sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separate the different incretin forms using a suitable column and gradient elution.
-
-
Mass Spectrometry (MS/MS) Detection:
-
Introduce the eluent from the LC system into a tandem mass spectrometer.
-
Ionize the peptides (e.g., by electrospray ionization).
-
Select the precursor ions corresponding to the different incretin forms.
-
Fragment the precursor ions and detect the specific product ions for quantification.
-
-
Data Analysis:
-
Generate standard curves using known concentrations of synthetic incretin peptides.
-
Quantify the incretin levels in the samples by comparing their peak areas to the standard curves.
-
Figure 2: Experimental Workflow for Incretin Measurement.
Data Presentation and Interpretation
The following table provides a template for summarizing the results of a study measuring active GLP-1 levels in response to a DPP-4 inhibitor.
| Treatment Group | Time Point | Mean Active GLP-1 (pg/mL) | Standard Deviation | p-value (vs. Placebo) |
| Placebo | Baseline | 5.2 | 1.5 | - |
| 30 min post-meal | 15.8 | 4.2 | - | |
| 60 min post-meal | 12.1 | 3.5 | - | |
| DPP-4 Inhibitor | Baseline | 5.5 | 1.8 | > 0.05 |
| 30 min post-meal | 35.2 | 8.9 | < 0.01 | |
| 60 min post-meal | 28.7 | 7.6 | < 0.01 |
Interpretation: The data in the table would indicate that the DPP-4 inhibitor significantly increased post-prandial active GLP-1 levels compared to placebo, consistent with its mechanism of action.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or undetectable active incretin levels | Ex vivo degradation of incretins. | Ensure proper sample collection and handling with DPP-4 inhibitors and immediate cooling. |
| Inappropriate assay kit for the species being studied. | Verify the species reactivity of the ELISA kit. | |
| High variability between replicate samples | Pipetting errors. | Use calibrated pipettes and proper pipetting technique. |
| Incomplete washing. | Ensure thorough washing of the microplate wells. | |
| Poor standard curve | Improper dilution of standards. | Carefully prepare the standard dilutions according to the protocol. |
| Reagent degradation. | Store reagents at the recommended temperatures and check expiration dates. |
Conclusion
The accurate measurement of incretin levels is essential for the development and evaluation of DPP-4 inhibitors. Both ELISA and LC-MS/MS are powerful techniques for this purpose, each with its own advantages and disadvantages. Careful attention to sample collection and handling is paramount to obtaining reliable and reproducible results. The protocols and guidelines presented in these application notes provide a framework for researchers to successfully measure incretin levels in response to DPP-4 inhibition.
References
- 1. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 2. Frontiers | Impact of dipeptidyl peptidase-4 inhibitors on glucose-dependent insulinotropic polypeptide in type 2 diabetes mellitus: a systematic review and meta-analysis [frontiersin.org]
- 3. Role of DPP-4 Inhibitors in Clinical Practice [diabetesincontrol.com]
- 4. Simultaneous determination of incretin hormones and their truncated forms from human plasma by immunoprecipitation and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alpco.com [alpco.com]
- 6. Incretin Impairment: The Role of GLP-1 and DPP-4 in Type 2 Diabetes Management [ahdbonline.com]
- 7. raybiotech.com [raybiotech.com]
- 8. ibl-america.com [ibl-america.com]
- 9. researchgate.net [researchgate.net]
- 10. GLP-1 ACTIVE (Glucagon Like Peptide-1) ELISA KIT (Human, Mouse, Rat Reactivity, 96T: Part 27788) [fivephoton.com]
- 11. Development of a Targeted MS-based Method for Measurement of Insulin, Cortisol, Glucagon-like peptide 1, acyl and desacyl Ghrelin, and Carboxylated Osteocalcin in Porcine Serum [escholarship.org]
- 12. Guideline for Incretin Measurement | The Japan Diabetes Society [jds.or.jp]
Application Notes and Protocols: DPP-4 Inhibitors in Cardiovascular Research
Application Notes
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral antihyperglycemic agents used for the management of type 2 diabetes mellitus (T2DM).[1][2] They function by preventing the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) secretion.[3][4] Beyond their established role in glycemic control, a growing body of preclinical and clinical research has highlighted their potential applications in cardiovascular research.[5][6]
The cardiovascular effects of DPP-4 inhibitors are mediated through two main pathways:
-
GLP-1-Dependent Mechanisms: By increasing the bioavailability of active GLP-1, DPP-4 inhibitors leverage the widespread expression of GLP-1 receptors in the cardiovascular system, including endothelial cells, vascular smooth muscle, and cardiomyocytes.[7][8] Activation of these receptors can lead to beneficial effects such as improved endothelial function, vasodilation, and reduced inflammation.[3][7]
-
GLP-1-Independent Mechanisms: DPP-4 is a promiscuous enzyme with numerous substrates beyond incretins.[8] These include neuropeptides and chemokines like Stromal Cell-Derived Factor-1α (SDF-1α), B-type Natriuretic Peptide (BNP), and Substance P.[8][9] By inhibiting the degradation of these substrates, DPP-4 inhibitors can influence pathways related to stem cell homing, angiogenesis, inflammation, and cardiac remodeling, independent of GLP-1 signaling.[8][10]
Major cardiovascular outcome trials (CVOTs) have established the cardiovascular safety of DPP-4 inhibitors, although they have not consistently demonstrated a reduction in major adverse cardiovascular events (MACE).[5][10][11] However, preclinical studies consistently point towards protective effects in various models of cardiovascular disease, including atherosclerosis, myocardial infarction, heart failure, and hypertension.[5][8] This discrepancy highlights the complexity of their mechanisms and underscores the need for further research into their therapeutic potential for cardiovascular diseases.[12]
Key areas of cardiovascular research involving DPP-4 inhibitors include:
-
Atherosclerosis: Investigating the impact on plaque formation, vascular inflammation, and endothelial dysfunction.[5][13]
-
Myocardial Ischemia-Reperfusion Injury: Assessing the potential to reduce infarct size and improve cardiac functional recovery post-myocardial infarction.[12][14]
-
Heart Failure: Exploring the effects on cardiac remodeling, fibrosis, and function, a topic of particular interest given the conflicting results from some clinical trials.[7][9][15]
-
Endothelial Dysfunction: Examining the ability to restore nitric oxide bioavailability and reduce oxidative stress in the vasculature.[16]
These application notes provide a framework for utilizing DPP-4 inhibitors as tool compounds in cardiovascular research to explore fundamental disease mechanisms and evaluate potential therapeutic strategies.
Data Presentation
Table 1: Effects of DPP-4 Inhibitors in Preclinical Models of Atherosclerosis
| DPP-4 Inhibitor | Animal Model | Key Findings | Reference(s) |
| Alogliptin | Ldlr-/- mice on a high-fat diet | Reduced atherosclerotic plaque area and vascular inflammation (monocyte/macrophage activation and chemotaxis). | [12] |
| Sitagliptin (B1680988) | ApoE-/- mice on a high-fat diet | Decreased atherosclerotic lesion area, improved endothelial function, and increased eNOS phosphorylation. | [13] |
| Teneligliptin | ApoE-/- mice | Reduced inflammation (decreased TNF-α and MCP-1 expression) in the abdominal aorta and improved endothelium-dependent vasodilation. | [8] |
| Various | ApoE-/- and LDLR-/- mice | Generally found to reduce atherosclerotic plaque area. | [5] |
Table 2: Effects of DPP-4 Inhibitors in Preclinical Models of Myocardial Infarction (MI)
| DPP-4 Inhibitor | Animal Model | Key Findings | Reference(s) |
| Sitagliptin | Murine model of ischemia-reperfusion | Enhanced expression of cardioprotective proteins and improved functional recovery. | [12] |
| Linagliptin | Swine model of chronic myocardial ischemia | Decreased interstitial and perivascular fibrosis; reduced JAK2 and pSTAT3/STAT3 ratio. | [17] |
| Vildagliptin | Rat model of post-MI heart failure | Inhibited DPP-4 activity by ~70% and increased active GLP-1 levels ~3-fold, but did not reverse cardiac remodeling or improve ejection fraction in a long-term model. | [18] |
| Generic DPP-4i | Murine model of MI | Improved cardiovascular outcomes, potentially through GLP-1/cAMP-related mechanisms. | [12][19] |
Table 3: Effects of DPP-4 Inhibitors on Blood Pressure and Endothelial Function
| DPP-4 Inhibitor | Model / Population | Key Findings | Reference(s) |
| Sitagliptin | T2DM patients | Significantly improved flow-mediated dilatation after 12 weeks. | [12] |
| Sitagliptin | Dahl salt-sensitive rats (HFpEF model) | Attenuated diastolic dysfunction, reduced myocardial inflammation (TNF-α, IL-6), and decreased cardiac fibrosis. | [15] |
| Teneligliptin | T2DM patients | Improved left ventricular diastolic function and endothelial function. | [16] |
| Generic DPP-4i | T2DM patients (Clinical Trial Data) | Decreased mean systolic blood pressure by 3 mmHg and diastolic blood pressure by 1.5 mmHg compared to placebo. | [5] |
| Sitagliptin & Alogliptin | T2DM patients (Contradictory Study) | Suppressed flow-mediated dilation. | [12] |
Table 4: Summary of Major DPP-4 Inhibitor Cardiovascular Outcome Trials (CVOTs)
| Trial Name | DPP-4 Inhibitor | Patient Population | Primary Endpoint (MACE) Result | Hospitalization for Heart Failure (HHF) | Reference(s) |
| SAVOR-TIMI 53 | Saxagliptin | T2DM with established CVD or multiple risk factors | Non-inferior to placebo (HR 1.00) | Increased risk (HR 1.27) | [4][5] |
| EXAMINE | Alogliptin | T2DM and recent acute coronary syndrome | Non-inferior to placebo (HR 0.96) | No significant increase (HR 1.07) | [5][7] |
| TECOS | Sitagliptin | T2DM and established CVD | Non-inferior to placebo (HR 0.98) | No difference (HR 1.00) | [5][7] |
| CARMELINA | Linagliptin | T2DM with high CV and renal risk | Non-inferior to placebo (HR 1.02) | No difference (HR 0.90) | [5] |
| CAROLINA | Linagliptin | T2DM with high CV risk (vs. Glimepiride) | Non-inferior to glimepiride (B1671586) (HR 0.98) | No difference (HR 1.08) | [5] |
(MACE: Major Adverse Cardiovascular Events, typically defined as cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke)
Mandatory Visualization
Caption: GLP-1 dependent and independent mechanisms of DPP-4 inhibitors.
Caption: Experimental workflow for a murine atherosclerosis model.
Caption: Workflow for an ischemia-reperfusion injury model in rats.
Caption: Relationship between DPP-4 inhibition and cardioprotective effects.
Experimental Protocols
Protocol 1: In Vivo Murine Model of Atherosclerosis
Objective: To evaluate the effect of a DPP-4 inhibitor on the development of atherosclerosis in hyperlipidemic mice.
Materials:
-
ApoE-/- or LDLR-/- mice (male, 8-10 weeks old).
-
Western-type diet (21% fat, 0.15% cholesterol).
-
DPP-4 inhibitor (e.g., Linagliptin, Sitagliptin).
-
Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Oral gavage needles.
-
Surgical tools for perfusion and tissue harvesting.
-
4% Paraformaldehyde (PFA).
-
Phosphate-buffered saline (PBS).
-
Oil Red O staining solution.
-
Tissue embedding medium (e.g., OCT).
-
Antibodies for immunohistochemistry (e.g., anti-CD68 for macrophages).
Methodology:
-
Acclimatization: Acclimatize mice for one week with standard chow and water ad libitum.
-
Induction of Atherosclerosis: Switch all mice to a Western-type diet to induce hyperlipidemia and atherosclerosis. Maintain this diet throughout the experiment (typically 12-16 weeks).
-
Randomization and Treatment: After 4 weeks on the diet, randomly assign mice to two groups (n=10-15 per group):
-
Vehicle Group: Administer vehicle daily via oral gavage.
-
DPP-4i Group: Administer the DPP-4 inhibitor (e.g., 10 mg/kg) dissolved in the vehicle daily via oral gavage.
-
-
Monitoring: Monitor body weight and food intake weekly. Blood glucose can be measured bi-weekly from tail vein blood.
-
Termination and Tissue Collection: At the end of the treatment period (e.g., 12 weeks), euthanize the mice.
-
Perfuse the vascular system with PBS followed by 4% PFA via the left ventricle.
-
Carefully dissect the entire aorta from the root to the iliac bifurcation.
-
-
En Face Plaque Analysis:
-
Clean the harvested aorta of adventitial fat under a dissecting microscope.
-
Cut the aorta longitudinally, pin it flat on a black wax pan, and fix overnight in 4% PFA.
-
Stain with Oil Red O solution to visualize lipid-rich plaques.
-
Capture high-resolution images and quantify the percentage of the total aortic surface area covered by plaques using image analysis software (e.g., ImageJ).
-
-
Aortic Root Histology:
-
Embed the aortic root in OCT medium and freeze.
-
Cryosection the aortic root (e.g., 8-10 µm sections).
-
Perform staining: Hematoxylin and Eosin (H&E) for general morphology, Masson's Trichrome for collagen/fibrosis, and immunohistochemistry for macrophage infiltration (e.g., CD68).
-
Quantify lesion area, necrotic core size, and macrophage content using image analysis software.
-
Protocol 2: In Vivo Rat Model of Myocardial Infarction (Ischemia-Reperfusion)
Objective: To assess the cardioprotective effect of a DPP-4 inhibitor against ischemia-reperfusion (I/R) injury.
Materials:
-
Male Sprague-Dawley rats (250-300g).
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Rodent ventilator.
-
Surgical instruments, sutures (6-0 silk).
-
DPP-4 inhibitor (e.g., Vildagliptin).
-
Vehicle control.
-
Echocardiography system with a high-frequency probe.
-
Triphenyltetrazolium chloride (TTC) solution (1%).
-
10% neutral buffered formalin.
Methodology:
-
Pre-treatment: Administer the DPP-4 inhibitor (e.g., 15 mg/kg/day) or vehicle orally for 3 days prior to surgery.[18]
-
Surgical Procedure (Myocardial Ischemia):
-
Anesthetize the rat, intubate, and connect to a rodent ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Pass a 6-0 silk suture under the left anterior descending (LAD) coronary artery.
-
Induce ischemia by tightening the suture to occlude the LAD for 30 minutes. Successful occlusion is confirmed by blanching of the myocardial tissue.
-
-
Reperfusion: After the ischemic period, release the ligature to allow for reperfusion of the coronary artery.
-
Recovery: Close the chest, evacuate air from the thoracic cavity, and allow the animal to recover. Provide post-operative analgesia. Continue daily treatment with the DPP-4 inhibitor or vehicle.
-
Functional Assessment (Echocardiography):
-
Perform echocardiography before surgery (baseline) and at desired time points post-I/R (e.g., 24 hours, 7 days, 28 days).
-
Measure left ventricular internal dimensions, ejection fraction (EF), and fractional shortening (FS) to assess cardiac function.
-
-
Infarct Size Assessment (at 24 hours post-I/R):
-
Euthanize the rat and excise the heart.
-
Perfuse the aorta with PBS to flush out blood.
-
Freeze the heart and slice it into 2 mm thick transverse sections.
-
Incubate the slices in 1% TTC solution at 37°C for 20 minutes. Viable myocardium stains red, while the infarcted area (Area at Risk, AAR) remains pale white.
-
Image the slices and quantify the infarct size as a percentage of the AAR or total ventricular area using image analysis software.
-
-
Fibrosis Assessment (at 4 weeks post-I/R):
-
For long-term studies, euthanize the animal at 4 weeks.
-
Fix the heart in 10% formalin, embed in paraffin, and section.
-
Perform Masson's Trichrome or Picrosirius Red staining to visualize and quantify collagen deposition (fibrosis).
-
Protocol 3: In Vitro Human Endothelial Cell Inflammation Assay
Objective: To determine if a DPP-4 inhibitor can attenuate the inflammatory response in endothelial cells in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial cell growth medium (EGM-2).
-
Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).
-
DPP-4 inhibitor (e.g., Teneligliptin, Sitagliptin).[20]
-
DPP-4 protein (for stimulation, optional).[20]
-
RNA extraction kit, cDNA synthesis kit, and qPCR reagents.
-
Primers for inflammatory markers (e.g., VCAM1, ICAM1, E-selectin) and a housekeeping gene (e.g., GAPDH).
-
Protein lysis buffer, antibodies for Western blotting (e.g., anti-VCAM-1, anti-β-actin).
Methodology:
-
Cell Culture: Culture HUVECs in EGM-2 medium until they reach 80-90% confluency in 6-well plates.
-
Pre-treatment: Starve cells in a low-serum medium for 2-4 hours. Then, pre-treat the cells with the DPP-4 inhibitor at various concentrations (e.g., 1, 10, 100 µM) for 1-2 hours. Include a vehicle-only control.
-
Inflammatory Stimulation: Add an inflammatory stimulus, such as TNF-α (e.g., 10 ng/mL), to the wells (except for the unstimulated control group) and incubate for a specified duration (e.g., 4-6 hours for RNA analysis, 12-24 hours for protein analysis).
-
RNA Analysis (qPCR):
-
Lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qPCR) using primers for target inflammatory genes.
-
Analyze the relative gene expression using the ΔΔCt method, normalized to the housekeeping gene.
-
-
Protein Analysis (Western Blot):
-
Lyse the cells in protein lysis buffer and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against an adhesion molecule (e.g., VCAM-1).
-
Incubate with a secondary HRP-conjugated antibody.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity, normalizing to a loading control like β-actin.
-
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of dipeptidyl peptidase-4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. The impact of DPP-4 inhibitors on cardiovascular disease treatment: a comprehensive review of current therapeutic strategies and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular safety of dipeptidyl peptidase-4 inhibitors: recent evidence on heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiovascular protection by DPP-4 inhibitors in preclinical studies: an updated review of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. DPP4 as a Potential Candidate in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiovascular efficacy and safety of dipeptidyl peptidase-4 inhibitors: A meta-analysis of cardiovascular outcome trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DPP4 Activity, Hyperinsulinemia, and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sitagliptin reduces inflammation, fibrosis and preserves diastolic function in a rat model of heart failure with preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Dipeptidyl peptidase 4 inhibitor sitagliptin decreases myocardial fibrosis and modulates myocardial insulin signaling in a swine model of chronic myocardial ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | The Effects of DPP-4 Inhibitors, GLP-1RAs, and SGLT-2/1 Inhibitors on Heart Failure Outcomes in Diabetic Patients With and Without Heart Failure History: Insights From CVOTs and Drug Mechanism [frontiersin.org]
- 20. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
DPP-21 solubility and stability in cell culture media
Welcome to the technical support center for DPP-21. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial use, it is highly recommended to prepare a high-concentration stock solution of this compound in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective choice for dissolving this compound due to its strong solubilizing properties for a wide range of organic molecules.[1] From this stock, you can make serial dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system, typically less than 0.5% v/v.[1]
Q2: My this compound precipitated after dilution in my cell culture medium. What should I do?
A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic small molecules. Here are several steps you can take to troubleshoot this:
-
Visual Inspection: Carefully inspect the cell culture wells under a microscope for any signs of precipitation, which might appear as crystals or an oily film.
-
Solubility Test in Media: Before your main experiment, perform a small-scale solubility test of this compound in your specific cell culture medium (e.g., DMEM, RPMI-1640) to determine its maximum soluble concentration.
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Increase Serum Concentration: If your experimental design allows, increasing the fetal bovine serum (FBS) concentration can sometimes help to maintain the solubility of hydrophobic compounds.
-
Use of Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 20 or Triton™ X-100 can aid in keeping hydrophobic compounds in solution.[2] However, you must first verify that the surfactant itself does not interfere with your assay.
Q3: Can I use heating or sonication to dissolve my this compound?
A3: Gentle heating and sonication can be effective for dissolving stubborn compounds.[2] However, the stability of this compound under these conditions is not fully characterized. If you choose to use these methods, do so with caution and for the shortest duration possible. It is advisable to perform a small-scale test to ensure the compound's integrity is not compromised.
Q4: What is the known stability of this compound in cell culture media?
A4: The stability of this compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum. While specific data for this compound is limited, it is good practice to prepare fresh dilutions of the compound for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of the stock solution. For long-term experiments, the medium containing this compound should be replaced periodically (e.g., every 24-48 hours) to ensure a consistent concentration of the active compound.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity Observed
-
Possible Cause: The actual concentration of soluble this compound in the assay is lower than the intended concentration due to poor solubility or precipitation.[2]
-
Troubleshooting Steps:
-
Confirm Solubility: Perform a solubility test of your this compound stock solution in the cell culture medium you are using.
-
Microscopic Examination: Check for any visible precipitate in your culture wells after adding this compound.
-
Optimize Dilution: Prepare serial dilutions of your high-concentration stock solution directly into the final culture medium, vortexing between each dilution step.
-
Positive Control: Include a positive control compound with a known and reliable effect to ensure your assay system is working correctly.
-
Issue 2: Visible Precipitate in Cell Culture Wells
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous cell culture medium.
-
Troubleshooting Steps:
-
Lower the Working Concentration: This is the most direct way to avoid precipitation.
-
Modify the Solvent System: For particularly challenging compounds, using a co-solvent system (e.g., DMSO/ethanol or DMSO/PEG400) for the stock solution might improve solubility upon dilution.[1]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the cell culture medium (within a range compatible with cell viability) may enhance its solubility.[1][2]
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~10 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Note: This data is illustrative and may not represent actual experimental values.
Table 2: Suggested Maximum Working Concentrations of this compound in Cell Culture Media
| Cell Culture Medium | With 10% FBS | Serum-Free |
| DMEM | 10 µM | 1 µM |
| RPMI-1640 | 10 µM | 1 µM |
Note: These are recommended starting concentrations and may need to be optimized for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile, light-protective tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Small-Scale Solubility Test in Cell Culture Medium
-
Prepare a series of dilutions of your this compound stock solution in your chosen cell culture medium (e.g., DMEM + 10% FBS). A suggested range would be from 100 µM down to 0.1 µM.
-
Incubate the dilutions at 37°C for a short period (e.g., 1-2 hours).
-
Visually inspect each dilution for any signs of precipitation. A hazy or cloudy appearance indicates that the compound is not fully soluble at that concentration.
-
For a more quantitative assessment, you can centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes and measure the concentration of this compound in the supernatant using an appropriate analytical method (e.g., HPLC-UV).
Visualizations
Caption: Workflow for preparing and using this compound in cell culture experiments.
Caption: this compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
References
Technical Support Center: Off-Target Effects of DPP Inhibitors in Cancer Cell Lines
Disclaimer: Initial searches for "DPP-21" yielded limited specific data regarding its off-target effects. The following technical support guide focuses on the broader classes of Dipeptidyl Peptidase (DPP) inhibitors, primarily DPP-4, DPP-8, and DPP-9 inhibitors, for which more extensive research is available. Information on a compound identified as this compound, a tubulin polymerization inhibitor, is included where available.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target effects of DPP inhibitors in cancer cell lines?
A1: DPP inhibitors are a class of drugs that target Dipeptidyl Peptidases. The most well-studied are DPP-4 inhibitors (gliptins), used in diabetes treatment, and emerging DPP-8/9 inhibitors.
-
On-Target Effects (DPP-4 Inhibitors): In the context of diabetes, DPP-4 inhibitors block the degradation of incretin (B1656795) hormones like GLP-1 and GIP, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release.[1] In cancer, the role of DPP-4 is complex, acting as both a tumor suppressor and promoter in different contexts.[2]
-
On-Target Effects (DPP-8/9 Inhibitors): DPP-8 and DPP-9 are involved in various cellular processes, including immune regulation, inflammation, and cell proliferation.[3] Inhibition of DPP-8/9 can induce inflammasome activation and pyroptotic cell death in certain immune cells.[3]
-
Potential Off-Target Effects: The term "off-target" can be nuanced. For DPP-4 inhibitors used in cancer research, effects beyond incretin stabilization could be considered relevant. For instance, some studies suggest DPP-4 inhibitors may influence cancer cell migration and adhesion.[2] A significant concern with early DPP-8/9 inhibitors was severe toxicity observed in animal studies, though it was unclear if this was an on-target or off-target effect.[4] A compound labeled This compound has been identified as a tubulin polymerization inhibitor, which is a distinct mechanism from DPP enzyme inhibition.[5]
Q2: We are observing unexpected cytotoxicity in our cancer cell line after treatment with a novel DPP inhibitor. How can we troubleshoot this?
A2: Unexpected cytotoxicity can arise from either on-target effects specific to the cancer cell line's biology or true off-target effects. Here is a troubleshooting guide:
-
Confirm On-Target Activity: First, verify that your compound is inhibiting the intended DPP enzyme at the concentrations used. A DPP-Glo® Protease Assay is a standard method for this.
-
Cell Line Specificity: Test the inhibitor on a panel of cancer cell lines and at least one non-cancerous cell line to determine if the cytotoxicity is widespread or specific.
-
Investigate Common Off-Target Mechanisms:
-
Tubulin Polymerization: As seen with the compound this compound, some molecules can disrupt microtubule dynamics.[5] This can be assessed via cell cycle analysis (arrest in G2/M phase) and immunofluorescence staining of microtubules.
-
Inflammasome Activation: For DPP-8/9 inhibitors, cytotoxicity may be due to NLRP1 or CARD8 inflammasome activation.[3] This can be investigated by measuring caspase-1 activation and IL-1β secretion.
-
Mitochondrial Toxicity: Assess mitochondrial health using assays for mitochondrial membrane potential (e.g., TMRE staining) or cellular respiration (e.g., Seahorse assay).
-
Q3: What are the reported IC50 values for DPP inhibitors in cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) values vary significantly depending on the inhibitor and the cell line.
| Inhibitor | Target | Cancer Cell Line | IC50 (nM) | Reference |
| This compound | Tubulin Polymerization | HCT116 (Colon) | 0.38 | [5] |
| B16 (Melanoma) | 11.69 | [5] | ||
| HeLa (Cervical) | 5.37 | [5] | ||
| MCF7 (Breast) | 9.53 | [5] | ||
| H23 (Lung) | 8.94 | [5] | ||
| HepG2 (Liver) | 9.37 | [5] | ||
| Sitagliptin | DPP-4 | - | 19 | [6] |
| Gemigliptin | DPP-4 | - | 6.3 | [6] |
| 1G244 | DPP-8/9 | - | - | [4] |
Troubleshooting Guides
Issue 1: Inconsistent Anti-proliferative Effects
-
Question: Why are the anti-proliferative effects of our DPP inhibitor inconsistent across experiments?
-
Answer and Troubleshooting Steps:
-
Compound Stability: Ensure the compound is properly stored and that the solvent used for dilution does not affect its stability or activity. Prepare fresh dilutions for each experiment.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media components can alter cellular responses. Maintain consistent cell culture practices.
-
Assay Timing: The duration of inhibitor exposure can significantly impact the outcome. Perform a time-course experiment to determine the optimal endpoint.
-
Off-Target Selectivity: The inhibitor may be affecting other proteases or kinases. Profile the inhibitor against a panel of related enzymes to determine its selectivity.
-
Issue 2: Contradictory Results in Apoptosis Assays
-
Question: We are seeing conflicting data between Annexin V staining and caspase activation assays for apoptosis. What could be the cause?
-
Answer and Troubleshooting Steps:
-
Cell Death Mechanism: The inhibitor may be inducing a non-apoptotic form of cell death, such as necroptosis or pyroptosis. Annexin V may stain cells positive in these pathways as well.
-
Assay Kinetics: Caspase activation can be transient. Ensure you are measuring caspase activity at the appropriate time point post-treatment.
-
Complementary Assays: Use a third method to confirm apoptosis, such as a TUNEL assay to detect DNA fragmentation or Western blotting for PARP cleavage. The compound this compound was shown to decrease Bcl-2 and upregulate Bax, which can be assessed by Western blot.[5]
-
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the DPP inhibitor for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Plate cells in a 6-well plate and treat with the DPP inhibitor at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cells using a flow cytometer, exciting at 488 nm and measuring emission at ~617 nm.
-
Data Analysis: Gate the cell population to exclude doublets and debris. Analyze the DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase was observed for this compound.[5]
Visualizations
Caption: Workflow for investigating off-target cytotoxicity.
Caption: DPP-4 inhibitor mechanism of action.
Caption: DPP-8/9 inhibition and inflammasome activation.
References
- 1. researchgate.net [researchgate.net]
- 2. CD26/DPP-4: Type 2 Diabetes Drug Target with Potential Influence on Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Does DPP-IV Inhibition Offer New Avenues for Therapeutic Intervention in Malignant Disease? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DPP-21 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of DPP-21.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of tubulin polymerization with an IC50 of 2.4 μM. By disrupting microtubule dynamics, this compound arrests the cell cycle in the G2/M phase of mitosis. This ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[1]
Q2: I have in vitro IC50 data for this compound. How do I determine a starting dose for my in vivo study?
A2: There is no direct formula to convert an in vitro IC50 value to an in vivo dose.[2] The in vitro data is a starting point, but the optimal in vivo dose must be determined experimentally. Key factors like pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics will significantly influence the effective dose in a living organism.[2][3] It is essential to begin with a Maximum Tolerated Dose (MTD) study in healthy animals to establish a safe dose range before proceeding to efficacy studies in tumor-bearing models.[2][4]
Q3: What is a suitable vehicle for formulating this compound for in vivo administration?
A3: The choice of vehicle is critical for the solubility and bioavailability of hydrophobic compounds like many tubulin inhibitors. A common vehicle for such compounds is a mixture of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.[5] It is crucial to prepare the formulation fresh on each day of dosing and to perform a small pilot study to ensure the compound remains in solution and does not precipitate.[5][6]
Q4: What are the expected downstream effects of this compound administration in a tumor model?
A4: The primary effect is the disruption of the microtubule network, which activates the spindle assembly checkpoint and leads to mitotic arrest.[5] This should be followed by the induction of the intrinsic apoptotic pathway.[5] In an in vivo setting, effective treatment with this compound should result in the inhibition of tumor growth. Pharmacodynamic markers that can be assessed in tumor tissue post-treatment include an increase in apoptotic markers (e.g., cleaved caspase-3) and a decrease in proliferation markers (e.g., Ki-67).
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo experiments with this compound.
Issue 1: Low In Vivo Efficacy Despite High In Vitro Potency
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability / Formulation Issues | 1. Confirm Solubility: Visually inspect the formulation for any precipitation before each injection. Let the prepared solution stand to check for stability over a short period.[6] 2. Optimize Vehicle: Test alternative biocompatible solvents or co-solvent systems.[5] 3. Consider Alternative Delivery: If solubility remains an issue, explore advanced formulation strategies such as nanoparticle-based delivery systems.[5] |
| Rapid Metabolism or Clearance | 1. Increase Dosing Frequency: If the compound has a short half-life, more frequent administration (e.g., twice daily instead of once) may be needed to maintain therapeutic concentrations.[7] 2. Change Route of Administration: Consider switching from intraperitoneal (i.p.) to intravenous (i.v.) injection to bypass potential first-pass metabolism and increase systemic exposure.[5] 3. Conduct a Pilot PK Study: A preliminary pharmacokinetic study can determine the compound's half-life and inform a more effective dosing schedule.[4] |
| Sub-optimal Dosing | 1. Re-evaluate MTD: Ensure the doses used in the efficacy study are based on a properly conducted MTD study. 2. Dose Escalation: If no toxicity was observed at the current dose, consider performing a dose-escalation study to find a more effective, yet still tolerated, dose. |
Issue 2: Observed Toxicity or Adverse Effects (e.g., >20% body weight loss)
| Potential Cause | Troubleshooting Steps |
| Compound-Mediated Toxicity | 1. Reduce Dose/Frequency: Lower the dose or decrease the frequency of administration.[7] 2. Histopathology: At the end of the study, conduct histopathological analysis of major organs (liver, kidney, spleen) to identify potential organ-specific toxicity.[7] |
| Vehicle Toxicity | 1. Administer Vehicle Only: Include a control group that receives only the vehicle to distinguish between compound- and vehicle-related toxicity.[4] 2. Use a Different Vehicle: If the vehicle control group shows toxicity, a less toxic vehicle must be used. |
| Injection Site Reactions | 1. Ensure Neutral pH: Check and adjust the pH of the formulation to be near physiological pH (7.2-7.4). 2. Rotate Injection Sites: Alternate the location of subcutaneous or intraperitoneal injections to minimize local irritation.[7] |
Issue 3: Inconsistent Tumor Growth or High Variability in Efficacy Data
| Potential Cause | Troubleshooting Steps |
| Variable Tumor Take Rate | 1. Optimize Cell Implantation: Ensure a consistent number of viable cells are injected for each animal. Using an extracellular matrix gel like Matrigel can improve tumor take rates.[8] 2. Cell Line Health: Use cells from a similar, low passage number and ensure they are in the log growth phase at the time of injection. |
| Improper Randomization | 1. Randomize by Tumor Volume: Once tumors are established, randomize animals into groups only when tumors have reached a specific size range (e.g., 100-200 mm³), ensuring the average tumor volume is similar across all groups.[8] |
| Animal Health Status | 1. Acclimatize Animals: Allow animals to acclimate to the facility for at least one week before starting any procedures.[8] 2. Monitor Health: Regularly monitor animals for signs of stress or illness that could impact experimental outcomes. |
Quantitative Data Summary
The following tables present known in vitro data for this compound and hypothetical, yet representative, in vivo study data to guide your experimental design.
Table 1: In Vitro Anti-Proliferative Activity of this compound [1]
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Cancer | 0.38 |
| B16 | Melanoma | 11.69 |
| HeLa | Cervical Cancer | 5.37 |
| MCF7 | Breast Cancer | 9.53 |
| H23 | Lung Cancer | 8.94 |
| HepG2 | Liver Cancer | 9.37 |
Table 2: Hypothetical Maximum Tolerated Dose (MTD) Study of this compound
Study conducted in healthy non-tumor-bearing mice to determine a safe dose range.
| Dose (mg/kg, i.p., daily for 5 days) | Mean Body Weight Change (%) | Observed Toxicity |
| 10 | +1.5% | None |
| 20 | -2.8% | None |
| 40 | -8.5% | Mild lethargy |
| 60 | -18.2% | Significant lethargy, ruffled fur |
| 80 | -25.1% | Severe toxicity, study endpoint met |
| Conclusion | - | The MTD is determined to be 40 mg/kg . |
Table 3: Hypothetical In Vivo Efficacy of this compound in an HCT116 Xenograft Model
| Treatment Group (n=8) | Dose (mg/kg, i.p.) | Dosing Schedule | Final Tumor Volume (mm³, Mean ± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Daily | 1540 ± 180 | - | +2.5% |
| This compound | 20 | Daily | 816 ± 110 | 47% | -3.1% |
| This compound | 40 | Daily | 493 ± 95 | 68% | -7.9% |
| Paclitaxel (Positive Control) | 10 | Every other day | 585 ± 105 | 62% | -6.5% |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay confirms the mechanism of action of this compound as a tubulin polymerization inhibitor.
-
Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) with 1 mM GTP.[5]
-
Compound Addition: Add varying concentrations of this compound (dissolved in DMSO) or vehicle control to the reaction mixture. Include a known inhibitor (e.g., colchicine) and a known stabilizer (e.g., paclitaxel) as controls.
-
Initiation and Monitoring: Incubate the mixture at 37°C to initiate polymerization. Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.[5]
-
Analysis: Plot absorbance versus time. Inhibitors of polymerization like this compound will show a reduced rate and extent of absorbance increase compared to the vehicle control.
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study
This protocol is essential for determining the highest dose of this compound that can be administered without causing unacceptable toxicity.
-
Animal Model: Use healthy, immunocompetent mice of the same strain that will be used for the efficacy study (e.g., C57BL/6 or BALB/c).
-
Group Allocation: Divide animals into groups (n=3-5 mice/group) and assign each group to a different dose level (e.g., 10, 20, 40, 60, 80 mg/kg) and a vehicle control.
-
Dosing: Administer this compound via the intended route (e.g., intraperitoneal injection) daily for 5-14 consecutive days.
-
Monitoring: Record body weight and clinical observations (e.g., changes in posture, activity, fur texture) daily.
-
Endpoint: The MTD is defined as the dose that causes no more than a 20% loss in body weight and no significant signs of irreversible toxicity.[4]
Protocol 3: In Vivo Tumor Xenograft Efficacy Study
This protocol evaluates the anti-tumor activity of this compound in a mouse model.
-
Cell Culture and Implantation:
-
Tumor Growth Monitoring:
-
Once tumors are palpable, measure their length (L) and width (W) with digital calipers 2-3 times per week.[8]
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
-
Randomization and Dosing:
-
When tumors reach an average size of 100-200 mm³, randomize the mice into treatment groups (n=8-10 mice/group), including a vehicle control, one or two doses of this compound (below the MTD), and an optional positive control (e.g., paclitaxel).[5][8]
-
Administer the compounds according to the predetermined schedule and route.
-
-
Study Endpoints and Analysis:
-
Continue to monitor tumor volume and body weight 2-3 times per week.[5]
-
The study endpoint is typically when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or after a set duration.
-
Euthanize mice and excise tumors for weighing and further analysis (e.g., histology, Western blotting).[8]
-
Analyze data for statistical significance to determine the treatment effect.[8]
-
Visualizations
References
- 1. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of Thiophene[3,2-d]pyrimidine Compounds
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the bioavailability of thiophene[3,2-d]pyrimidine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of thiophene[3,2-d]pyrimidine compounds?
A1: The low oral bioavailability of many thiophene[3,2-d]pyrimidine derivatives is often attributed to several factors:
-
Poor Aqueous Solubility: The thiophene[3,2-d]pyrimidine scaffold is inherently hydrophobic, leading to low solubility in gastrointestinal fluids. This poor solubility is a major rate-limiting step for absorption.[1][2][3]
-
First-Pass Metabolism: These compounds can undergo significant metabolism in the liver and gut wall, reducing the amount of active drug that reaches systemic circulation.
-
Efflux by Transporters: The compounds may be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump them out of intestinal cells and back into the gut lumen.
Q2: What are the initial strategies to consider for improving the bioavailability of a novel thiophene[3,2-d]pyrimidine compound?
A2: A logical first step is to characterize the compound's physicochemical properties to identify the primary barrier to absorption. Based on this, consider the following initial strategies:
-
Salt Formation: If your compound has an ionizable functional group (e.g., an amine or carboxylic acid), salt formation is a well-established and effective method to improve solubility and dissolution rate.[4]
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can enhance the dissolution rate according to the Noyes-Whitney equation.[5][6]
Q3: When should I consider more advanced formulation strategies like solid dispersions or lipid-based formulations?
A3: If simpler methods like salt formation or particle size reduction are not sufficiently effective, or if your compound is non-ionizable, more advanced formulation strategies are recommended.[4]
-
Amorphous Solid Dispersions (ASDs): This is a powerful technique for improving the dissolution rate and apparent solubility of poorly soluble compounds by dispersing the drug in a polymer matrix in an amorphous state.[7][8]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral bioavailability by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[5][8]
Q4: Can chemical modification of the thiophene[3,2-d]pyrimidine core improve bioavailability?
A4: Yes, medicinal chemistry approaches can significantly impact bioavailability.
-
Prodrugs: A water-soluble promoiety can be attached to the parent molecule, which is then cleaved in vivo to release the active drug.[4]
-
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve solubility and pharmacokinetic profiles. For instance, replacing a potentially toxic sulfonamide group with a dimethylphosphine (B1204785) oxide or phosphonate (B1237965) ester has been explored to improve the solubility of thiophene[3,2-d]pyrimidine-based compounds.[1]
Troubleshooting Guides
Issue 1: Poor and Variable In Vivo Exposure in Preclinical Animal Studies
-
Symptom: Inconsistent and low plasma concentrations of the thiophene[3,2-d]pyrimidine compound after oral administration in animal models.
-
Possible Cause: Poor aqueous solubility leading to incomplete dissolution in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Verify Compound Properties: Re-evaluate the solubility of the compound in relevant physiological buffers (e.g., simulated gastric and intestinal fluids).
-
Formulation Enhancement:
-
Nanosuspension: Prepare a nanosuspension of the compound to increase its surface area and dissolution rate. This can be achieved through wet-milling or high-pressure homogenization.[6]
-
Amorphous Solid Dispersion (ASD): Formulate the compound as an ASD using techniques like spray drying or hot-melt extrusion with a suitable polymer carrier.[7][8]
-
-
Consider Co-administration: In early studies, co-administering the compound with a solubilizing agent or a vehicle containing surfactants and lipids can help assess if solubility is the primary limiting factor.
-
Issue 2: High In Vitro Potency Does Not Translate to In Vivo Efficacy
-
Symptom: The thiophene[3,2-d]pyrimidine compound shows excellent activity in cellular assays but fails to demonstrate significant efficacy in animal models of disease.
-
Possible Cause: In addition to poor solubility, high first-pass metabolism or rapid clearance could be the cause.
-
Troubleshooting Steps:
-
Pharmacokinetic Profiling: Conduct a full pharmacokinetic study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This will help identify if the issue is low absorption, rapid metabolism, or fast elimination.
-
Metabolic Stability Assessment: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to understand the extent and rate of metabolism.
-
Chemical Modification: If metabolism is high, consider structural modifications to block the metabolic soft spots on the molecule. This could involve introducing groups that sterically hinder the metabolic site or replacing metabolically labile groups.
-
Issue 3: Precipitation of the Compound in Aqueous Assay Buffers
-
Symptom: The compound precipitates out of solution during in vitro experiments, leading to unreliable and non-reproducible results.
-
Possible Cause: The concentration of the compound exceeds its thermodynamic solubility in the aqueous buffer.
-
Troubleshooting Steps:
-
Use of Co-solvents: For in vitro assays, consider using a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) to maintain the compound's solubility. Ensure the final concentration of the co-solvent does not affect the biological assay.
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[8] This can be particularly useful for preparing stock solutions for cellular assays.
-
Prepare a Nanosuspension: A nanosuspension of the compound can sometimes be used directly in in vitro assays, providing a higher effective concentration of dissolved drug at the cell surface.
-
Quantitative Data on Bioavailability Enhancement
The following tables summarize quantitative data from studies on improving the bioavailability of thiophene (B33073) and thieno[3,2-d]pyrimidine (B1254671) compounds.
| Compound Class | Formulation/Modification Strategy | Animal Model | Oral Bioavailability (F%) | Reference |
| Thieno[3,2-d]pyrimidine Derivative (HY3) | Chemical Modification | Not Specified | 46.6% | [9] |
| Piperidine-substituted thiophene[3,2-d]pyrimidine (K-5a2) | Standard Formulation | Not Specified | 22.9% | [1] |
| Piperidine-substituted thiophene[3,2-d]pyrimidine (25a) | Standard Formulation | Not Specified | 16.2% | [1] |
| Thiophene Derivative (TP 5) | Human Serum Albumin Nanoparticles | Not Specified | Enhanced antitumor efficacy compared to free drug | [10] |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by High-Pressure Homogenization
-
Preparation of Pre-suspension: Disperse the thiophene[3,2-d]pyrimidine compound in an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC).
-
High-Shear Homogenization: Subject the pre-suspension to high-shear homogenization to reduce the particle size to the micrometer range.
-
High-Pressure Homogenization: Pass the resulting suspension through a high-pressure homogenizer for a sufficient number of cycles until the desired particle size (typically below 500 nm) is achieved.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index, and zeta potential.
Protocol 2: Formulation of an Amorphous Solid Dispersion (ASD) by Spray Drying
-
Solution Preparation: Dissolve the thiophene[3,2-d]pyrimidine compound and a suitable polymer carrier (e.g., PVP, HPMC-AS) in a common organic solvent or a mixture of solvents.[7]
-
Spray Drying: Atomize the solution into a hot air stream in a spray dryer. The solvent rapidly evaporates, leaving behind a solid dispersion of the drug in the polymer matrix.[7]
-
Drying and Collection: The resulting powder is collected, and any residual solvent is removed under vacuum.
-
Characterization: Analyze the ASD for drug loading, amorphous nature (using techniques like DSC or XRD), and dissolution enhancement in relevant media.
Visualizations
Caption: Workflow for selecting and evaluating bioavailability enhancement strategies.
Caption: Troubleshooting guide for low in vivo efficacy of thiophene[3,2-d]pyrimidine compounds.
References
- 1. Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. mdpi.com [mdpi.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Limitations of In Vitro DPP-4 Experiments
Welcome to the technical support center for Dipeptidyl Peptidase-4 (DPP-4) in vitro experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in in vitro DPP-4 assays?
A1: Variability in in vitro DPP-4 assays can arise from several factors. Inconsistent pipetting, temperature gradients across the microplate, and edge effects due to evaporation are common culprits.[1] Additionally, the source and purity of the recombinant DPP-4 enzyme, as well as the specific substrate used (chromogenic, fluorogenic, or luminescent), can introduce variability between experiments and labs.[2][3]
Q2: My test compound is a flavonoid/polyphenol. Are there any specific issues I should be aware of?
A2: Yes, flavonoids and other polyphenolic compounds are known to interfere with fluorescence-based DPP-4 assays.[4] This interference can manifest as autofluorescence of the compound itself or quenching of the fluorescent signal from the product (e.g., AMC), leading to inaccurate results.[4][5] It is crucial to run appropriate controls to measure the intrinsic fluorescence of your compound and its effect on the assay signal in the absence of the enzyme.[1][4]
Q3: How does the substrate concentration affect my IC50 values?
A3: The substrate concentration can significantly impact the apparent IC50 value, especially for competitive inhibitors. Using a high substrate concentration (well above the Michaelis-Menten constant, Km) can lead to an underestimation of the inhibitor's potency, as the substrate outcompetes the inhibitor for binding to the enzyme's active site.[1][6] It is recommended to use a substrate concentration at or below the Km value for the most accurate determination of IC50.[1]
Q4: I am observing DPP-4-like activity, but my inhibitor is not working as expected. What could be the reason?
A4: Besides DPP-4, other members of the dipeptidyl peptidase family, such as Fibroblast Activating Protein (FAP), DPP8, and DPP9, can cleave similar substrates.[7] If your sample source is not a purified recombinant enzyme (e.g., cell lysates or plasma), these other proteases might contribute to the observed activity.[7] To confirm that the measured activity is specific to DPP-4, it is advisable to use a highly selective DPP-4 inhibitor as a control in a parallel experiment.[7]
Q5: What are the key differences between in vitro and cell-based DPP-4 assays?
A5: In vitro assays using a purified enzyme are useful for determining direct inhibitory activity and for detailed kinetic studies. However, they do not provide information about cell membrane permeability or intracellular transport of the inhibitor.[8] Cell-based assays, on the other hand, can offer a more physiologically relevant assessment of an inhibitor's efficacy, as they account for these factors.[8][9]
Troubleshooting Guides
Issue 1: High Background Signal
| Potential Cause | Troubleshooting Step |
| Autofluorescence of the test compound.[1] | Run a control well with the test compound and assay buffer but without the DPP-4 enzyme to measure its intrinsic fluorescence. Subtract this value from the readings of the inhibitor wells.[1] |
| Contaminated reagents (e.g., assay buffer). | Prepare fresh reagents and use high-purity water. |
| Non-specific substrate cleavage.[1] | If using complex biological samples, consider the presence of other proteases. Use a specific DPP-4 inhibitor to confirm the source of the activity.[7] |
| Unstable substrate. | Some fluorogenic and chromogenic substrates can hydrolyze spontaneously in aqueous solutions.[10] Prepare the substrate solution fresh before each experiment. |
Issue 2: Low or No DPP-4 Inhibition
| Potential Cause | Troubleshooting Step |
| Incorrect inhibitor concentration. | Test a wider range of inhibitor concentrations, including higher ones.[1] |
| Inactive inhibitor. | Ensure proper storage and handling of the inhibitor to prevent degradation.[1] |
| Suboptimal assay conditions. | Optimize incubation time, temperature, and pH to ensure they are suitable for inhibitor binding.[1] |
| High substrate concentration. | Reduce the substrate concentration to a level at or below the Km value to avoid outcompeting the inhibitor.[1][6] |
Issue 3: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Inaccurate pipetting. | Use calibrated pipettes and proper pipetting techniques. Ensure thorough mixing of reagents.[1] |
| Temperature gradients. | Incubate the microplate in a temperature-controlled environment and allow it to equilibrate before adding reagents.[1] |
| Edge effects. | Use plate sealers to minimize evaporation. Avoid using the outermost wells of the microplate if this is a persistent issue.[1] |
Experimental Protocols
Fluorescence-Based In Vitro DPP-4 Inhibition Assay
This protocol provides a general guideline for a fluorescence-based assay using Gly-Pro-aminomethylcoumarin (AMC) as the substrate.[1][11][12]
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Test inhibitor
-
DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[12]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Dilute the DPP-4 enzyme to the desired concentration in cold assay buffer.
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.
-
Prepare a working solution of the Gly-Pro-AMC substrate in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer only.
-
Control wells (No inhibitor): Add DPP-4 enzyme and assay buffer (with the same final concentration of solvent as the inhibitor wells).
-
Inhibitor wells: Add DPP-4 enzyme and the corresponding inhibitor dilution.
-
Compound control wells: Add the inhibitor dilution and assay buffer without the enzyme to check for autofluorescence.
-
-
Pre-incubation:
-
Add 50 µL of the enzyme solution to the control and inhibitor wells.
-
Add 50 µL of the corresponding inhibitor dilution or solvent control.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[11]
-
-
Reaction Initiation:
-
Add 50 µL of the substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence versus time curves).
-
Subtract the rate of the blank and compound control wells from the corresponding test wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
-
Data Presentation
Comparative IC50 Values of Known DPP-4 Inhibitors
The following table summarizes the reported IC50 values for some well-characterized DPP-4 inhibitors. These values can vary depending on the specific assay conditions.[2][13]
| Inhibitor | IC50 (nM) | Source |
| Sitagliptin | 16.0 - 19.0 | [11] |
| Vildagliptin | 11.45 | [10] |
| Saxagliptin | Varies with dilution | [6] |
| Alogliptin | <10 | Not specified |
| Linagliptin | 1-10 | Not specified |
Note: IC50 values are highly dependent on assay conditions such as enzyme and substrate concentrations, temperature, and pH.
Visualizations
DPP-4 Inhibition and Incretin Signaling Pathway```dot
Caption: A logical workflow for troubleshooting DPP-4 assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A fluorescence quenching test for the detection of flavonoid transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo and In Vitro Comparison of the DPP-IV Inhibitory Potential of Food Proteins from Different Origins after Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. abcam.com [abcam.com]
- 13. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Side Effects of DPP-4 Inhibitors in Clinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the side effects of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.
General Troubleshooting
Question: We are observing a higher-than-expected incidence of a particular adverse event in our clinical trial with a novel DPP-4 inhibitor. What are the initial troubleshooting steps?
Answer:
When encountering an unexpected frequency of an adverse event, a systematic approach is crucial. Here are the initial steps to consider:
-
Data Verification:
-
Confirm Data Accuracy: Re-verify data entry and coding for the specific adverse event. Errors in recording or classification can skew incidence rates.
-
Review Case Definitions: Ensure that the criteria for defining the adverse event are being applied consistently across all study sites.
-
-
Comparative Analysis:
-
Placebo and Active Comparator Arm Review: Compare the incidence rate in the DPP-4 inhibitor arm with the placebo and/or active comparator arms. A significantly higher rate in the treatment arm suggests a potential drug-related effect.
-
Subgroup Analysis: Analyze the data by patient demographics (age, sex, ethnicity), baseline characteristics (e.g., comorbidities, concomitant medications), and drug dosage. This may reveal specific populations at higher risk.
-
-
Literature and Database Review:
-
Published Studies: Conduct a thorough review of published clinical trials, meta-analyses, and real-world evidence studies for other DPP-4 inhibitors to understand the known safety profile.
-
Adverse Event Databases: Consult pharmacovigilance databases such as the FDA Adverse Event Reporting System (FAERS) for post-marketing reports of similar events with this class of drugs.[1]
-
-
Mechanism Plausibility:
-
Biological Plausibility: Evaluate the potential biological mechanisms through which a DPP-4 inhibitor could cause the observed adverse event. This may involve reviewing preclinical data and known physiological roles of DPP-4, GLP-1, and other substrates.
-
The following sections provide detailed troubleshooting guides for specific side effects commonly associated with DPP-4 inhibitors.
Common Side Effects: Troubleshooting and FAQs
Nasopharyngitis and Upper Respiratory Tract Infections (URTIs)
Question: Our study is showing a high rate of nasopharyngitis and URTIs in the DPP-4 inhibitor group compared to placebo. How can we investigate this further?
Answer:
Nasopharyngitis and URTIs are among the most frequently reported adverse events with DPP-4 inhibitors.[2][3][4][5][6][7] A disproportionality analysis of the WHO adverse drug reaction database found that DPP-4 inhibitors were associated with significantly higher reporting of infections compared to other antidiabetic drugs, with a particularly high reporting odds ratio for upper respiratory tract infections.[8] However, some meta-analyses of cardiovascular outcome trials did not find an increased risk.[3]
Troubleshooting Guide:
-
Standardized Symptom Collection: Ensure that a standardized questionnaire or checklist is used to collect data on respiratory symptoms at each study visit to minimize reporting bias.
-
Viral and Bacterial Testing: If feasible, incorporate protocols for nasopharyngeal swabs and laboratory testing (e.g., PCR panels) to identify the causative pathogens. This can help determine if the increased incidence is due to a general susceptibility to infections or to specific pathogens.
-
Immunological Sub-studies: Consider collecting blood samples to analyze markers of immune function, such as lymphocyte subsets and cytokine profiles, to investigate potential immunomodulatory effects of the DPP-4 inhibitor. DPP-4 (also known as CD26) is expressed on various immune cells and has immunoregulatory functions.[8]
Experimental Protocol: Monitoring for URTIs in a Clinical Trial
This protocol outlines a standardized approach to monitoring and diagnosing URTIs.
-
Symptom Assessment:
-
At each study visit, administer a standardized URTI symptom questionnaire to all participants. The questionnaire should include questions about the presence and severity of:
-
Runny nose (rhinorrhea)
-
Nasal congestion
-
Sore throat
-
Sneezing
-
Cough
-
Headache
-
Fever
-
-
-
Physical Examination:
-
If a participant reports symptoms suggestive of a URTI, a qualified physician should perform a physical examination, including an inspection of the nasal passages, pharynx, and tonsils, and auscultation of the lungs.
-
-
Microbiological Sampling (Optional):
-
If a participant meets the case definition for a URTI, a nasopharyngeal swab should be collected.
-
The swab should be sent to a central laboratory for analysis using a multiplex PCR panel to detect common respiratory viruses and bacteria.
-
-
Case Definition:
-
A confirmed case of URTI is defined as the presence of at least two of the following symptoms: runny nose, nasal congestion, sore throat, or cough, accompanied by a positive laboratory test for a respiratory pathogen.
-
A probable case of URTI is defined as the presence of at least two of the above symptoms without laboratory confirmation.
-
Signaling Pathway: Potential Immunomodulatory Effects of DPP-4 Inhibition
DPP-4 is also known as CD26, a protein found on the surface of various immune cells, including T-lymphocytes. Inhibition of DPP-4 can modulate the immune system, which may contribute to an increased susceptibility to infections like nasopharyngitis.
Potential mechanism of DPP-4 inhibitor-associated URTI risk.
Headache
Question: A notable percentage of participants in our trial are reporting headaches. What is the best way to characterize and manage this side effect?
Answer:
Headache is a commonly reported side effect of DPP-4 inhibitors.[4][5][7][9][10]
Troubleshooting Guide:
-
Standardized Headache Assessment: Use a standardized headache diary or questionnaire to collect detailed information on the frequency, duration, intensity (e.g., using a visual analog scale), and characteristics of the headaches.
-
Temporal Relationship: Analyze the timing of headache onset in relation to the initiation of the study drug.
-
Concomitant Medications: Review participants' use of concomitant medications, as other drugs can also cause headaches.
-
Dechallenge and Rechallenge: In cases of severe or persistent headaches, a medically supervised dechallenge (discontinuation of the study drug) and, if ethically and clinically appropriate, a rechallenge may help to establish causality.
Experimental Protocol: Assessment of Headache in a Clinical Trial
-
Baseline Assessment: At the screening and baseline visits, collect a detailed history of any pre-existing headache disorders.
-
Headache Diary: Provide all participants with a headache diary to be completed daily. The diary should capture:
-
Occurrence of a headache (yes/no)
-
Time of onset and duration
-
Pain intensity on a 0-10 scale
-
Character of the pain (e.g., throbbing, pressing)
-
Associated symptoms (e.g., nausea, sensitivity to light or sound)
-
Use of any analgesic medications
-
-
Adverse Event Reporting: All reported headaches should be recorded as adverse events, with details on severity and the investigator's assessment of causality.
Serious Adverse Events: Troubleshooting and FAQs
Pancreatitis
Question: We have had a case of suspected acute pancreatitis in a patient taking our DPP-4 inhibitor. What is the recommended diagnostic workup and how do we assess causality?
Answer:
While the association remains a topic of discussion, post-marketing reports have raised concerns about a potential link between DPP-4 inhibitors and acute pancreatitis.[5][7][11] Some meta-analyses of randomized controlled trials have not shown a significant increase in risk, while other observational studies have suggested a possible association.[12][13][14] Patients with type 2 diabetes already have an increased baseline risk for acute pancreatitis.[3]
Troubleshooting Guide:
-
Immediate Discontinuation: The study drug should be discontinued (B1498344) immediately in any patient with suspected acute pancreatitis.
-
Standardized Diagnostic Criteria: Ensure that the diagnosis of acute pancreatitis is confirmed based on established clinical criteria (e.g., presence of at least two of the following: characteristic abdominal pain, serum amylase and/or lipase (B570770) levels ≥3 times the upper limit of normal, and characteristic findings on abdominal imaging).
-
Rule Out Other Causes: A thorough investigation should be conducted to rule out other potential causes of pancreatitis, such as gallstones, alcohol use, hypertriglyceridemia, and other medications.
-
Causality Assessment: Use a standardized causality assessment tool (e.g., the Naranjo algorithm) to evaluate the likelihood that the pancreatitis was induced by the study drug.
Experimental Protocol: Investigation of Suspected Drug-Induced Pancreatitis
-
Initial Clinical Assessment:
-
Obtain a detailed medical history, including a history of alcohol use, gallstones, and medications.
-
Perform a thorough physical examination, focusing on the abdomen.
-
-
Laboratory Investigations:
-
Measure serum amylase and lipase levels.
-
Obtain a complete blood count, comprehensive metabolic panel (including calcium), and a lipid panel.
-
-
Imaging Studies:
-
Perform an abdominal ultrasound to evaluate for gallstones and biliary tract abnormalities.
-
If the diagnosis is uncertain or if complications are suspected, a contrast-enhanced computed tomography (CT) scan of the abdomen should be performed.
-
-
Causality Assessment:
-
Document the temporal relationship between the initiation of the DPP-4 inhibitor and the onset of symptoms.
-
Note the clinical course after discontinuation of the drug (dechallenge).
-
If applicable and ethically justifiable, consider the effect of re-administering the drug (rechallenge).
-
Experimental Workflow: Investigating a Case of Suspected Pancreatitis
Workflow for investigating suspected drug-induced pancreatitis.
Joint Pain (Arthralgia)
Question: Some participants in our study are reporting new or worsening joint pain. How should we evaluate this, and what are the potential mechanisms?
Answer:
The FDA has issued a warning about the risk of severe and disabling joint pain with DPP-4 inhibitors.[15][16] This side effect can occur at any time during treatment.[17]
Troubleshooting Guide:
-
Detailed Symptom Characterization: For each case of joint pain, document the location, severity, and nature of the pain, as well as any associated signs of inflammation (e.g., swelling, redness).
-
Rule Out Other Causes: Investigate other potential causes of arthralgia, such as osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.
-
Autoimmune Markers: Consider testing for autoimmune markers such as rheumatoid factor (RF), anti-cyclic citrullinated peptide (anti-CCP) antibodies, and antinuclear antibodies (ANA) to rule out an underlying autoimmune disease. However, some studies suggest that DPP-4 inhibitor-associated arthralgia is not typically associated with the development of autoimmunity.
-
Dechallenge and Rechallenge: As with other side effects, a dechallenge and, if appropriate, a rechallenge can be valuable in assessing causality.[16][17]
Experimental Protocol: Assessment of Arthralgia in a Clinical Trial
-
Baseline Assessment: At baseline, collect information on any pre-existing joint conditions or pain.
-
Ongoing Monitoring: At each study visit, specifically ask participants about any new or worsening joint pain.
-
Standardized Pain and Function Assessment: For participants reporting arthralgia, use standardized tools to assess pain and function, such as:
-
Visual Analog Scale (VAS) for pain: A 100-mm line on which the patient marks their pain intensity.
-
Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC): A validated questionnaire for assessing pain, stiffness, and physical function in patients with hip or knee osteoarthritis.
-
Health Assessment Questionnaire (HAQ): A self-administered questionnaire that assesses disability in patients with arthritis.
-
-
Rheumatological Evaluation: If the joint pain is severe, persistent, or associated with signs of inflammation, a consultation with a rheumatologist should be arranged.
Signaling Pathway: Potential Role of Substance P in DPP-4 Inhibitor-Associated Arthralgia
DPP-4 is responsible for the degradation of several peptides, including Substance P, a neuropeptide involved in pain transmission and inflammation.[13][18] Inhibition of DPP-4 could lead to increased levels of Substance P in the joints, potentially contributing to arthralgia.[19][20]
Potential role of Substance P in DPP-4 inhibitor-induced arthralgia.
Hypersensitivity Reactions
Question: A patient in our trial developed a skin rash shortly after starting a DPP-4 inhibitor. What is the appropriate course of action for investigating a potential hypersensitivity reaction?
Answer:
Hypersensitivity reactions, ranging from mild skin rashes to more severe conditions like angioedema and Stevens-Johnson syndrome, have been reported with DPP-4 inhibitors.[1][11][21]
Troubleshooting Guide:
-
Immediate Discontinuation: The study drug should be stopped immediately if a hypersensitivity reaction is suspected.
-
Clinical Evaluation: A thorough clinical evaluation, including a detailed description of the rash and any systemic symptoms, should be performed. A dermatology consultation may be warranted.
-
Temporal Relationship: Document the time from drug initiation to the onset of the reaction.
-
Rule Out Other Causes: Consider other potential causes of the reaction, including other medications, infections, and underlying medical conditions.
Experimental Protocol: Investigation of a Suspected Drug Hypersensitivity Reaction
-
Clinical Assessment and Documentation:
-
Perform a complete physical examination, with a focus on the skin and mucous membranes.
-
Photograph the skin eruption for documentation.
-
Obtain a detailed history of all medications taken, including over-the-counter drugs and supplements.
-
-
Laboratory Tests:
-
Obtain a complete blood count with differential to look for eosinophilia.
-
Measure inflammatory markers such as C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR).
-
In cases of suspected severe cutaneous adverse reactions (SCARs), liver function tests and renal function tests should also be performed.
-
-
Allergy Testing (to be performed after the acute reaction has resolved):
-
Skin Prick and Intradermal Testing: These tests can help to identify an IgE-mediated allergy. They should be performed by an allergist in a setting equipped to manage anaphylaxis.
-
Patch Testing: Useful for investigating delayed-type hypersensitivity reactions that manifest as skin rashes.
-
In Vitro Tests: While not widely available for most drugs, in vitro tests such as the basophil activation test (BAT) or lymphocyte transformation test (LTT) may be considered in specialized centers.
-
-
Drug Provocation Test (DPT):
-
The DPT is the gold standard for confirming or excluding a drug hypersensitivity reaction but carries the risk of inducing a severe reaction.
-
It should only be performed by experienced specialists in a hospital setting and is generally contraindicated in cases of severe, life-threatening initial reactions.
-
Logical Relationship: Diagnostic Approach to Suspected Hypersensitivity
Diagnostic workflow for suspected hypersensitivity reactions.
Quantitative Data Summary
Table 1: Incidence of Common Adverse Events with DPP-4 Inhibitors in Clinical Trials
| Adverse Event | DPP-4 Inhibitor (Incidence) | Placebo/Comparator (Incidence) | Reference |
| Nasopharyngitis | ~5% | Similar to placebo in some studies, higher in others | [4][6][7] |
| Upper Respiratory Tract Infection | Varies; some studies show higher reporting | Varies | [4][6][7][8] |
| Headache | 2.7% - 5.7% | 4.4% - 4.7% | [4][7][10] |
Table 2: Reporting of Serious Adverse Events with DPP-4 Inhibitors
| Adverse Event | Key Findings | Reference |
| Acute Pancreatitis | Risk remains debated; some studies show a small increased risk, while large cardiovascular outcome trials have not shown a significant signal. | [3][7][12][13][14] |
| Joint Pain (Arthralgia) | FDA warning issued based on case reports; some studies show a statistically significant increased risk. | [15][16][17] |
| Hypersensitivity Reactions | Reported in post-marketing surveillance; includes anaphylaxis, angioedema, and severe cutaneous adverse reactions. | [1][11][21] |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. diabetes.co.uk [diabetes.co.uk]
- 6. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Guideline for allergological diagnosis of drug hypersensitivity reactions: S2k Guideline of the German Society for Allergology and Clinical Immunology (DGAKI) in cooperation with the German Dermatological Society (DDG), the Association of German Allergologists (ÄDA), the German Society for Pediatric Allergology (GPA), the German Contact Dermatitis Research Group (DKG), the German Society for Pneumology (DGP), the German Society of Otorhinolaryngology, Head and Neck Surgery, the Austrian Society of Allergology and Immunology (ÖGAI), the Austrian Society of Dermatology and Venereology (ÖGDV), the German Academy of Allergology and Environmental Medicine (DAAU), and the German Documentation Center for Severe Skin Reactions (dZh) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Roles of glucagon-like peptide 1 receptor agonists in immune cell biology and autoimmune/autoinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Substance P - Wikipedia [en.wikipedia.org]
- 14. GLP-1 receptor agonist as a modulator of innate immunity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 15. FDA Drug Safety Communication: FDA warns that DPP-4 inhibitors for type 2 diabetes may cause severe joint pain | FDA [fda.gov]
- 16. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Drug-Induced Acute Pancreatitis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Substance P and Chronic Pain in Patients with Chronic Inflammation of Connective Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Optimizing DPP-4 inhibitor dosage for specific patient populations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Dipeptidyl Peptidase-4 (DPP-4) inhibitor dosage for specific patient populations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: How should DPP-4 inhibitor dosage be adjusted for patients with renal impairment?
Dosage adjustments for DPP-4 inhibitors in patients with renal impairment are crucial as many of these drugs are excreted by the kidneys.[1] The required dose reduction typically depends on the estimated glomerular filtration rate (eGFR).[2] However, not all DPP-4 inhibitors require dose adjustments. Linagliptin (B1675411), for instance, is primarily eliminated via a biliary route and generally does not require dose adjustment based on renal function.[3][4][5]
For other DPP-4 inhibitors, such as sitagliptin, saxagliptin, alogliptin (B1666894), and vildagliptin (B1682220), dose reductions are necessary in patients with moderate to severe chronic kidney disease (CKD).[2][5][6] Accumulation of the drug in plasma is a potential risk in these patients, not necessarily due to hypoglycemia, but because of the possibility of unknown adverse events.[2]
Troubleshooting:
-
Issue: Uncertainty about the correct dosage for a patient with a specific eGFR.
-
Solution: Always refer to the specific prescribing information for the DPP-4 inhibitor . The table below summarizes typical dose adjustments, but individual product labels should be the primary source of information.
-
Issue: A patient's renal function is declining.
-
Solution: Monitor renal function regularly and adjust the dosage of the DPP-4 inhibitor accordingly. If a patient's eGFR drops to a lower category, a dose reduction will likely be necessary for most gliptins.
Q2: What are the dosage considerations for DPP-4 inhibitors in patients with hepatic impairment?
The need for dosage adjustment in patients with hepatic impairment varies among different DPP-4 inhibitors and is generally less common than for renal impairment.[1]
-
Linagliptin: No dose adjustment is required for patients with any degree of hepatic impairment as studies have shown that mild, moderate, or severe hepatic impairment does not lead to an increase in linagliptin exposure.[4]
-
Vildagliptin: Studies have indicated no significant difference in the exposure to vildagliptin in patients with mild, moderate, or severe hepatic impairment, suggesting that no dose adjustment is necessary.[7][8][9]
-
Other DPP-4 Inhibitors: For other DPP-4 inhibitors, it is recommended to consult the specific drug's prescribing information, although dose adjustments are generally not required in mild to moderate hepatic impairment.[1]
Troubleshooting:
-
Issue: A patient with pre-existing liver disease is being considered for DPP-4 inhibitor therapy.
-
Solution: Select a DPP-4 inhibitor with a well-established safety profile in hepatic impairment, such as linagliptin or vildagliptin, for which studies have shown no need for dose adjustment.[4][8] Always review the patient's liver function tests before and during treatment.
Q3: Are there special considerations for dosing DPP-4 inhibitors in elderly patients?
DPP-4 inhibitors are generally considered safe and effective for use in elderly patients (≥65 years) and can improve glycemic control.[10][11] A key advantage is their low intrinsic risk of hypoglycemia, a significant concern in this population.[11][12][13] However, the risk of hypoglycemia can increase when DPP-4 inhibitors are used in combination with sulfonylureas or insulin (B600854).[14][15]
No general dose adjustment is typically necessary for elderly patients based on age alone.[1] However, since elderly patients are more likely to have comorbidities, including renal impairment, it is crucial to assess renal function and adjust the dose if necessary, as for any other adult patient.[14]
Troubleshooting:
-
Issue: An elderly patient on a DPP-4 inhibitor experiences an episode of hypoglycemia.
-
Solution: Review the patient's concomitant medications. If they are also taking a sulfonylurea or insulin, a dose reduction of the sulfonylurea or insulin may be necessary.[14]
-
Issue: Concern about potential adverse effects in a frail elderly patient.
-
Solution: DPP-4 inhibitors have been evaluated in frail older adults and have demonstrated similar efficacy and safety profiles to younger adults.[12] However, careful monitoring for any adverse events is always recommended.
Q4: What is known about the use and dosage of DPP-4 inhibitors in pediatric patients?
The use of DPP-4 inhibitors in pediatric patients with type 2 diabetes is not as well-established as in adults.[16] The incidence of type 2 diabetes in children and adolescents is increasing, creating a need for more treatment options.[17]
A dose-finding study for linagliptin in patients aged 10 to 17 years showed that it was well-tolerated and resulted in dose-dependent DPP-4 inhibition and reductions in HbA1c and fasting plasma glucose.[18] Another study with alogliptin in a similar age group suggested that a 25 mg dose achieved exposure and DPP-4 inhibition comparable to adults.[19] However, a systematic review concluded that the advantage of DPP-4 inhibitors over placebo for glycemic improvement in pediatric patients is still unclear and more robust trials are needed.[17]
Troubleshooting:
-
Issue: Considering a DPP-4 inhibitor for a pediatric patient.
-
Solution: The safety and efficacy of most DPP-4 inhibitors in children have not been established. Refer to the latest clinical guidelines and published pediatric trial data. The decision should be made by a specialist in pediatric diabetes.
Data Presentation
Table 1: Recommended Dosage Adjustments of DPP-4 Inhibitors in Renal Impairment
| DPP-4 Inhibitor | eGFR ≥ 45 mL/min/1.73m² | eGFR 30 to < 45 mL/min/1.73m² | eGFR < 30 mL/min/1.73m² | End-Stage Renal Disease (ESRD) on Dialysis |
| Sitagliptin | No adjustment | 50 mg once daily[3][5] | 25 mg once daily[3][5] | 25 mg once daily, without regard to timing of hemodialysis[3] |
| Saxagliptin | No adjustment | 2.5 mg once daily[5] | 2.5 mg once daily[3][5] | 2.5 mg once daily, following hemodialysis[3] |
| Alogliptin | No adjustment | 12.5 mg once daily[5] | 6.25 mg once daily[5] | 6.25 mg once daily, without regard to timing of hemodialysis[3] |
| Vildagliptin | No adjustment | 50 mg once daily[5] | 50 mg once daily[2] | 50 mg once daily[2] |
| Linagliptin | No adjustment | No adjustment[3][5] | No adjustment[3][5] | No adjustment[3][5] |
Note: This table provides a general guide. Always consult the specific product's prescribing information for the most accurate and up-to-date recommendations.
Experimental Protocols
Protocol 1: In Vitro DPP-4 Inhibition Assay
This protocol outlines a general method for determining the in vitro potency (e.g., IC₅₀) of a test compound against the DPP-4 enzyme.
-
Reagents and Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compound (DPP-4 inhibitor)
-
Reference inhibitor (e.g., sitagliptin)
-
96-well black microplates
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the reference inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the diluted test compound or reference inhibitor, and the recombinant DPP-4 enzyme.
-
Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission for AMC) over time using a fluorometric plate reader.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of the test compound.
-
Determine the percent inhibition of DPP-4 activity for each concentration compared to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol describes a typical workflow for assessing the pharmacokinetic profile of a DPP-4 inhibitor in rats.
-
Animal Handling and Dosing:
-
Use male Sprague-Dawley rats, acclimatized to laboratory conditions.
-
Fast the animals overnight before drug administration, with free access to water.
-
Administer the DPP-4 inhibitor orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method, such as LC-MS/MS, to quantify the concentration of the DPP-4 inhibitor in the plasma samples.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t₁/₂)
-
-
Mandatory Visualizations
Caption: DPP-4 inhibitor mechanism of action.
Caption: Workflow for an in vivo pharmacokinetic study.
Caption: Logical flow for DPP-4 inhibitor dose determination.
References
- 1. Pharmacokinetics of dipeptidylpeptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Managing diabetic patients with moderate or severe renal impairment using DPP-4 inhibitors: focus on vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 4. Pharmacokinetics of linagliptin in subjects with hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compliance with the DPP-4 inhibitors dose adjustment recommendations based on renal function in a population database | Endocrinología, Diabetes y Nutrición (English ed.) [elsevier.es]
- 6. researchgate.net [researchgate.net]
- 7. The influence of hepatic impairment on the pharmacokinetics of the dipeptidyl peptidase IV (DPP-4) inhibitor vildagliptin - ProQuest [proquest.com]
- 8. The influence of hepatic impairment on the pharmacokinetics of the dipeptidyl peptidase IV (DPP-4) inhibitor vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What's the latest update on the ongoing clinical trials related to DPP-4? [synapse.patsnap.com]
- 11. DPP-4 Inhibitors Improve Glycemic Control in Elderly Patients with Diabetes [ahdbonline.com]
- 12. diabetesonthenet.com [diabetesonthenet.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. The Dipeptidyl Peptidase (DPP)-4 Inhibitors for Type 2 Diabetes Mellitus in Challenging Patient Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety of dipeptidyl peptidase-4 inhibitors in older adults with type 2 diabetes: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 17. The efficacy and safety of dipeptidyl peptidase-4 inhibitors and glucagon-like peptide-1 agonists in pediatric patients with type 2 diabetes: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Randomized, double-blind, placebo-controlled dose-finding study of the dipeptidyl peptidase-4 inhibitor linagliptin in pediatric patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Managing Drug-Drug Interactions with DPP-4 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing drug-drug interactions (DDIs) with Dipeptidyl Peptidase-4 (DPP-4) inhibitors.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Unexpected Results in In Vitro CYP450 Inhibition Assays
-
Question: Our in vitro experiment suggests a new DPP-4 inhibitor is a potent inhibitor of CYP3A4, but literature suggests DPP-4 inhibitors have a low DDI potential. How should we interpret this?
-
Answer: While most DPP-4 inhibitors are not significant inhibitors or inducers of cytochrome P450 (CYP) enzymes, there can be exceptions.[1][2] Saxagliptin (B632), for instance, is metabolized by CYP3A4/5.[3][4] It is crucial to confirm your findings with robust experimental controls. Consider the following:
-
Purity of the test compound: Impurities in your DPP-4 inhibitor sample could be responsible for the observed inhibition. Verify the purity using analytical techniques like HPLC or LC-MS/MS.
-
Assay conditions: Ensure that the concentration of the test compound is relevant to expected clinical plasma concentrations. High, non-physiological concentrations can lead to false-positive results.
-
Positive and negative controls: Run known potent CYP3A4 inhibitors (e.g., ketoconazole) and non-inhibitors as controls to validate your assay system.
-
Mechanism of inhibition: Determine if the inhibition is reversible or time-dependent to better understand the clinical implications.
-
Issue 2: Conflicting In Vivo Pharmacokinetic Data
-
Question: We conducted an in vivo study in rats to assess the DDI potential of our new DPP-4 inhibitor with a known CYP3A4 substrate. We observed a significant increase in the substrate's AUC, contradicting our in vitro findings. What could be the reason?
-
Answer: Discrepancies between in vitro and in vivo DDI studies can arise from several factors:
-
Species differences: The expression and activity of CYP enzymes can vary significantly between rats and humans. Your DPP-4 inhibitor might be a more potent inhibitor of the rat CYP3A ortholog than the human CYP3A4.
-
Transporter-mediated interactions: The DPP-4 inhibitor might be an inhibitor of drug transporters like P-glycoprotein (P-gp) in the intestine or liver, leading to increased absorption or decreased excretion of the co-administered drug.[5] DPP-4 inhibitors have been identified as P-gp substrates.[5]
-
Metabolite effects: A metabolite of your DPP-4 inhibitor, not present in the in vitro system, could be responsible for the in vivo inhibition.
-
Study design: Ensure the dosing regimen and timing of drug administration are appropriate to capture the maximum potential for interaction.
-
Issue 3: Interpreting P-glycoprotein (P-gp) Inhibition Assays
-
Question: Our bidirectional transport assay using Caco-2 cells shows a high efflux ratio for our test compound, suggesting it is a P-gp substrate. However, the IC50 value for P-gp inhibition is high. Is it still a concern?
-
Answer: A high efflux ratio indeed suggests that the compound is a substrate for an efflux transporter like P-gp. A high IC50 value for inhibition indicates that it is a weak inhibitor of P-gp. The clinical relevance of these findings depends on the therapeutic concentration of the drug. If the anticipated plasma concentrations are significantly lower than the IC50 value, the risk of clinically significant DDIs due to P-gp inhibition is low. However, being a P-gp substrate means its own pharmacokinetics could be affected by potent P-gp inhibitors or inducers.
Frequently Asked Questions (FAQs)
General Questions
-
What are the primary mechanisms of drug-drug interactions with DPP-4 inhibitors? The primary mechanisms involve pharmacokinetic interactions, mainly through the metabolism by cytochrome P450 (CYP) enzymes and the influence of drug transporters like P-glycoprotein (P-gp).[5] Pharmacodynamic interactions can also occur, for example, with sulfonylureas, increasing the risk of hypoglycemia.[5]
-
Which DPP-4 inhibitor is most susceptible to DDIs? Saxagliptin is the most susceptible to DDIs because it is primarily metabolized by CYP3A4/5 enzymes.[3][4] Co-administration with strong inhibitors or inducers of CYP3A4/5 can significantly alter its plasma concentrations.[3][4]
-
Are there any clinically significant DDIs with linagliptin (B1675411)? Linagliptin is a weak to moderate inhibitor of CYP3A4 and is also a P-gp substrate.[5][6] While it has a low potential for clinically relevant pharmacokinetic interactions with many drugs, potent CYP3A4 and P-gp inducers like rifampicin (B610482) can decrease its exposure and efficacy.[5][6]
-
What about sitagliptin (B1680988) and vildagliptin (B1682220)? Sitagliptin and vildagliptin have a low potential for drug interactions as they are not significantly metabolized by CYP enzymes.[7][8] Vildagliptin is primarily eliminated through hydrolysis.[7] Sitagliptin did not show meaningful alterations in the pharmacokinetics of several co-administered drugs in clinical studies.[8]
Experimental Design and Data Interpretation
-
How should I design an in vivo study to assess the DDI potential of a new DPP-4 inhibitor? A typical design involves a crossover study in healthy volunteers.[9][10] In one period, the DPP-4 inhibitor is administered alone, and in another period, it is co-administered with a specific probe substrate (for inhibition studies) or an inhibitor/inducer (for victim studies).[9][10] Pharmacokinetic parameters (AUC, Cmax) are compared between the periods to assess the extent of the interaction.[9][10]
-
What are the key parameters to look for when evaluating DDI studies? The key pharmacokinetic parameters are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[9][10] The ratio of these parameters with and without the interacting drug is used to quantify the magnitude of the interaction.[9][10]
-
What analytical methods are typically used to quantify DPP-4 inhibitors in biological samples? Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of DPP-4 inhibitors and their metabolites in biological matrices like plasma and urine.[11][12][13]
Data Presentation: Quantitative Pharmacokinetic DDIs
The following tables summarize the effects of other drugs on the pharmacokinetics of various DPP-4 inhibitors.
Table 1: Effect of Co-administered Drugs on Saxagliptin Pharmacokinetics
| Co-administered Drug | Mechanism | Effect on Saxagliptin AUC | Effect on Saxagliptin Cmax | Recommendation |
| Ketoconazole | Strong CYP3A4/5 inhibitor | ↑ 2.45-fold | ↑ 1.62-fold | Limit saxagliptin dose to 2.5 mg daily |
| Diltiazem | Moderate CYP3A4/5 inhibitor | ↑ 2.1-fold | ↑ 1.6-fold | Monitor patients closely |
| Rifampin | Strong CYP3A4/5 inducer | ↓ 76% | ↓ 53% | Consider alternative therapies |
Data compiled from prescribing information and clinical studies.[4][14]
Table 2: Effect of Co-administered Drugs on Linagliptin Pharmacokinetics
| Co-administered Drug | Mechanism | Effect on Linagliptin AUC | Effect on Linagliptin Cmax | Recommendation |
| Rifampin | Strong CYP3A4 and P-gp inducer | ↓ 40% | ↓ 44% | Efficacy may be reduced |
| Ritonavir | Potent P-gp and moderate CYP3A4 inhibitor | ↑ ~2-fold | ↑ ~3-fold | No dose adjustment recommended |
Data compiled from prescribing information and clinical studies.[15]
Table 3: Effect of Co-administered Drugs on Sitagliptin Pharmacokinetics
| Co-administered Drug | Mechanism | Effect on Sitagliptin AUC | Effect on Sitagliptin Cmax | Recommendation |
| Cyclosporine | P-gp inhibitor | ↑ 29% | ↑ 68% | No dose adjustment recommended |
| Metformin (B114582) | OCT2 substrate | No significant effect | No significant effect | No dose adjustment needed |
Data compiled from prescribing information and clinical studies.[8][16]
Table 4: Effect of Co-administered Drugs on Vildagliptin Pharmacokinetics
| Co-administered Drug | Mechanism | Effect on Vildagliptin AUC | Effect on Vildagliptin Cmax | Recommendation |
| Metformin | OCT1/2 substrate | No significant effect | ↓ 18% | No dose adjustment needed |
| Pioglitazone | CYP2C8/3A4 substrate | No significant effect | No significant effect | No dose adjustment needed |
Data compiled from clinical studies.[7][9]
Table 5: Effect of Co-administered Drugs on Alogliptin Pharmacokinetics
| Co-administered Drug | Mechanism | Effect on Alogliptin AUC | Effect on Alogliptin Cmax | Recommendation |
| Gemfibrozil | CYP2C8/2C9 inhibitor | No significant effect | No significant effect | No dose adjustment needed |
| Pioglitazone | CYP2C8/3A4 substrate | No significant effect | No significant effect | No dose adjustment needed |
| Voglibose | α-glucosidase inhibitor | ↓ 23.2% | ↓ 10.3% | Clinical significance is unclear |
Data compiled from FDA review documents.[17]
Experimental Protocols
This section provides a general overview of key experimental methodologies. For detailed, step-by-step protocols, refer to specific regulatory guidelines and scientific literature.
1. In Vitro CYP450 Inhibition Assay
-
Objective: To determine the potential of a DPP-4 inhibitor to inhibit major CYP450 enzymes.
-
Methodology:
-
System: Human liver microsomes or recombinant human CYP enzymes.
-
Substrates: Use specific probe substrates for each CYP isoform (e.g., midazolam for CYP3A4, caffeine (B1668208) for CYP1A2).
-
Incubation: Incubate the enzyme system with the substrate in the presence and absence of various concentrations of the DPP-4 inhibitor.
-
Analysis: Measure the formation of the substrate's metabolite using LC-MS/MS.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
-
2. P-glycoprotein (P-gp) Substrate and Inhibition Assays
-
Objective: To determine if a DPP-4 inhibitor is a substrate or inhibitor of P-gp.
-
Methodology (Bidirectional Transport Assay):
-
System: Use polarized cell monolayers that express P-gp, such as Caco-2 or MDCK-MDR1 cells.[18]
-
Transport: Measure the transport of the DPP-4 inhibitor from the apical (A) to the basolateral (B) side and from B to A.
-
Analysis: Quantify the compound in the receiver compartments using LC-MS/MS.
-
Data Analysis: Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio >2 suggests the compound is a P-gp substrate.
-
-
Methodology (Inhibition Assay):
-
System: Use the same cell system as above.
-
Transport: Measure the transport of a known P-gp substrate (e.g., digoxin) in the presence and absence of various concentrations of the DPP-4 inhibitor.
-
Analysis: Quantify the P-gp substrate in the receiver compartment.
-
Data Analysis: Calculate the IC50 value for P-gp inhibition.
-
3. In Vivo Pharmacokinetic DDI Study
-
Objective: To evaluate the effect of a co-administered drug on the pharmacokinetics of a DPP-4 inhibitor (or vice versa) in a clinical setting.
-
Methodology:
-
Design: Typically a randomized, open-label, two-period crossover study in healthy volunteers.
-
Treatment Periods:
-
Period 1: Administer the DPP-4 inhibitor alone.
-
Period 2: Administer the DPP-4 inhibitor with the interacting drug.
-
A washout period separates the two treatment periods.
-
-
Sampling: Collect serial blood samples over a specified time course (e.g., 24-48 hours) after drug administration in each period.
-
Analysis: Measure the plasma concentrations of the DPP-4 inhibitor and/or the interacting drug using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, t1/2). Determine the geometric mean ratios of AUC and Cmax (with/without the interacting drug) and their 90% confidence intervals.
-
Mandatory Visualizations
Caption: DDI pathways for DPP-4 inhibitors.
Caption: DDI assessment workflow.
Caption: DDI potential of DPP-4 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacology of dipeptidyl peptidase-4 inhibitors and its use in the management of metabolic syndrome: a comprehensive review on drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic evaluation of linagliptin for the treatment of type 2 diabetes mellitus, with consideration of Asian patient populations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Study of the pharmacokinetic interaction of vildagliptin and metformin in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. A sensitive and selective liquid chromatography mass spectrometry method for simultaneous estimation of anti-diabetic drugs inhibiting DPP-4 enzyme in human plasma: overcoming challenges associated with low recovery and sensitivity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. Analytical and Bioanalytical Methods for the Determination of Dipeptidyl Peptidase-4 Inhibitors in Various Matrices: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetic and pharmacodynamic evaluation of sitagliptin plus metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Cardiovascular Safety Profile of DPP-4 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the cardiovascular safety profile of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments aimed at evaluating the cardiovascular safety of DPP-4 inhibitors.
In Vitro Assessment of Cardiomyocyte Apoptosis
Question: My TUNEL assay is showing high background fluorescence, making it difficult to interpret the results of DPP-4 inhibitor treatment on cardiomyocyte apoptosis. What could be the cause and how can I fix it?
Answer: High background in a TUNEL assay can be caused by several factors. Here are some common issues and their solutions:
-
Cause: Reagent concentration is too high.
-
Solution: Reduce the concentration of the TdT enzyme and the labeled dUTP. You can also shorten the reaction time to minimize non-specific signals.
-
-
Cause: Inadequate washing.
-
Solution: Increase the number and duration of washing steps after the labeling reaction. Using a wash buffer containing a detergent like Tween 20 (e.g., PBS with 0.05% Tween 20) can help reduce background fluorescence.
-
-
Cause: Autofluorescence.
-
Solution: Some tissues and cells have endogenous molecules that fluoresce. You can check for this by examining an unstained sample under the microscope. If autofluorescence is present, you can use a quenching agent or choose a fluorescent label with a different emission spectrum.
-
-
Cause: DNA damage from sample processing.
-
Solution: Ensure that you are using fresh tissues and fix them promptly to minimize DNA degradation. Avoid harsh processing conditions that could introduce artificial DNA breaks.
-
Question: I am not seeing a clear signal for cleaved caspase-3 in my Western blot analysis of cardiomyocytes treated with a DPP-4 inhibitor. What are some potential reasons for this?
Answer: A weak or absent cleaved caspase-3 signal on a Western blot can be frustrating. Here are some troubleshooting steps:
-
Cause: The timing of sample collection is not optimal.
-
Solution: Apoptosis is a dynamic process, and the peak of caspase-3 cleavage can be transient. Perform a time-course experiment to determine the optimal time point for detecting cleaved caspase-3 after inducing apoptosis and treating with the DPP-4 inhibitor.
-
-
Cause: Low protein concentration or insufficient sample loading.
-
Solution: Ensure you have an adequate amount of protein in your lysate. You can perform a protein concentration assay (e.g., BCA or Bradford) before loading your gel. Increasing the amount of protein loaded per lane may also help.
-
-
Cause: Poor antibody performance.
-
Solution: Verify the quality and specificity of your primary antibody. Use a positive control, such as cells treated with a known apoptosis inducer (e.g., staurosporine), to confirm that your antibody is working correctly. You may also need to optimize the antibody concentration and incubation time.
-
-
Cause: Inefficient protein transfer.
-
Solution: After the transfer, you can stain the membrane with Ponceau S to visualize the protein bands and confirm that the transfer was successful and even across the gel.
-
Assessment of Cardiac Fibrosis in Animal Models
Question: The Picrosirius red staining of my cardiac tissue sections is inconsistent, with some areas showing much darker staining than others. How can I improve the consistency of my staining?
Answer: Inconsistent Picrosirius red staining can be due to several factors related to tissue preparation and the staining protocol itself:
-
Cause: Variation in tissue thickness.
-
Solution: Ensure that your tissue sections are cut at a uniform thickness, typically around 4-6 µm. Thicker sections can lead to more intense and potentially non-specific staining.
-
-
Cause: Incomplete deparaffinization and rehydration.
-
Solution: Make sure to completely remove the paraffin (B1166041) from your tissue sections and fully rehydrate them before staining. Inadequate rehydration can lead to uneven staining.
-
-
Cause: Staining time is not optimized.
-
Solution: The optimal staining time can vary depending on the tissue and the specific protocol. A typical incubation time is 60 minutes, but you may need to adjust this to achieve consistent and optimal staining.
-
-
Cause: Issues with the staining solution.
-
Solution: Ensure that your Picrosirius red solution is properly prepared and filtered. The quality of the picric acid and Sirius red can also affect the staining results.
-
Question: I am having trouble accurately quantifying the amount of collagen in my Picrosirius red-stained heart sections. What are some common challenges and how can I overcome them?
Answer: Quantifying collagen from Picrosirius red-stained sections requires careful image acquisition and analysis. Here are some common challenges:
-
Cause: Non-uniform illumination during image capture.
-
Solution: Ensure that your microscope is properly aligned and that the illumination is even across the entire field of view. This is crucial for accurate color-based thresholding during image analysis.
-
-
Cause: Difficulty in setting the correct color threshold.
-
Solution: The red color of the stained collagen can vary in intensity. It is important to set a consistent and appropriate threshold for what is considered positive staining. Using a polarized light microscope can help to more specifically visualize collagen fibers, which appear birefringent (yellow-orange for type I and green for type III).
-
-
Cause: Subjectivity in manual analysis.
-
Solution: To improve objectivity and reproducibility, consider using automated or semi-automated image analysis software. These programs can apply a consistent threshold to all images and provide quantitative data on the percentage of fibrotic area.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular safety concerns associated with DPP-4 inhibitors?
A1: While large cardiovascular outcome trials have generally shown that DPP-4 inhibitors do not increase the risk of major adverse cardiovascular events (MACE), a key concern that has emerged is a potential increased risk of hospitalization for heart failure (hHF).[1][2][3] This risk appears to be most pronounced with saxagliptin, as observed in the SAVOR-TIMI 53 trial.[3] However, this does not seem to be a consistent class effect, as other DPP-4 inhibitors have not shown a similar risk.[1][2]
Q2: What are the proposed mechanisms for the potential increase in heart failure risk with some DPP-4 inhibitors?
A2: The mechanisms are not fully understood but are thought to involve substrates of the DPP-4 enzyme other than the incretins GLP-1 and GIP. Potential mechanisms include:
-
Increased levels of Substance P and Neuropeptide Y (NPY): DPP-4 inhibitors prevent the degradation of these neuropeptides, which can lead to increased sympathetic nervous system activity and potentially adverse cardiac effects.[4]
-
Effects on Stromal Cell-Derived Factor-1 (SDF-1): By inhibiting DPP-4, the levels of SDF-1 increase. While SDF-1 can have beneficial effects on stem cell homing and angiogenesis, it may also contribute to cardiac fibrosis.[5][6]
Q3: What are the key cardiovascular outcome trials (CVOTs) for DPP-4 inhibitors and what were their main findings?
A3: The main CVOTs for DPP-4 inhibitors are:
-
SAVOR-TIMI 53 (Saxagliptin): Showed non-inferiority for MACE but an increased risk of hospitalization for heart failure.[1][3]
-
EXAMINE (Alogliptin): Demonstrated non-inferiority for MACE with no significant increase in the risk of hospitalization for heart failure.[1]
-
TECOS (Sitagliptin): Showed non-inferiority for MACE and no increased risk of hospitalization for heart failure.[1]
-
CARMELINA (Linagliptin): Established non-inferiority for MACE with no increased risk for hospitalization for heart failure.
Q4: What are the standard preclinical models used to assess the cardiovascular safety of DPP-4 inhibitors?
A4: A variety of preclinical models are used, including:
-
In vitro models: These include studies on isolated cardiomyocytes to assess for apoptosis, hypertrophy, and electrophysiological changes. Typical concentrations of DPP-4 inhibitors used in these studies range from nanomolar to low micromolar.
-
Ex vivo models: Isolated heart preparations (e.g., Langendorff-perfused hearts) can be used to study the direct effects of DPP-4 inhibitors on cardiac function and contractility.
-
In vivo animal models: Rodent models of heart failure, such as those induced by myocardial infarction or pressure overload (e.g., transverse aortic constriction), are commonly used to evaluate the effects of DPP-4 inhibitors on cardiac remodeling, fibrosis, and function.[7][8][9]
Data Presentation
Table 1: Summary of Key Cardiovascular Outcome Trials for DPP-4 Inhibitors
| Trial (DPP-4 Inhibitor) | Primary Endpoint (MACE) | Hospitalization for Heart Failure (hHF) | All-Cause Mortality |
| SAVOR-TIMI 53 (Saxagliptin) | HR: 1.00 (95% CI: 0.89-1.12) | HR: 1.27 (95% CI: 1.07-1.51) | HR: 1.11 (95% CI: 0.96-1.27) |
| EXAMINE (Alogliptin) | HR: 0.96 (95% CI: 0.80-1.16) | HR: 1.19 (95% CI: 0.90-1.58) | HR: 0.85 (95% CI: 0.66-1.10) |
| TECOS (Sitagliptin) | HR: 0.98 (95% CI: 0.89-1.08) | HR: 1.00 (95% CI: 0.83-1.20) | HR: 1.01 (95% CI: 0.90-1.14) |
| CARMELINA (Linagliptin) | HR: 1.02 (95% CI: 0.89-1.17) | HR: 0.90 (95% CI: 0.74-1.08) | HR: 0.99 (95% CI: 0.84-1.16) |
MACE: Major Adverse Cardiovascular Events (typically a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke). HR: Hazard Ratio. CI: Confidence Interval.
Experimental Protocols
Protocol 1: Assessment of Cardiomyocyte Apoptosis by TUNEL Assay
Objective: To quantify DNA fragmentation in cardiomyocytes as a marker of apoptosis following treatment with a DPP-4 inhibitor.
Materials:
-
Cardiomyocyte cell culture or cardiac tissue sections
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTP)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
For cultured cells: Grow cardiomyocytes on coverslips. After treatment, wash with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
For tissue sections: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded cardiac tissue sections.
-
-
Permeabilization:
-
Wash the fixed cells or tissue sections with PBS.
-
Incubate with permeabilization solution for 2-15 minutes at room temperature.
-
-
TUNEL Staining:
-
Wash again with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Apply the TUNEL reaction mixture to the samples and incubate in a humidified chamber at 37°C for 60 minutes, protected from light.
-
-
Counterstaining:
-
Wash the samples with PBS.
-
Incubate with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
-
Imaging:
-
Wash with PBS and mount the coverslips or tissue sections.
-
Visualize the samples using a fluorescence microscope. TUNEL-positive nuclei will show fluorescence at the appropriate wavelength for the label used, while all nuclei will be visible with the counterstain.
-
Protocol 2: Quantification of Cardiac Fibrosis using Picrosirius Red Staining
Objective: To visualize and quantify collagen deposition in cardiac tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded cardiac tissue sections
-
Xylene and graded ethanol (B145695) series
-
Picrosirius red solution (0.1% Sirius Red in saturated picric acid)
-
Acetic acid solution (0.5%)
-
Light microscope (with or without polarizing filters)
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene.
-
Rehydrate the sections through a graded series of ethanol (100%, 95%, 70%) to distilled water.
-
-
Staining:
-
Incubate the sections in the Picrosirius red solution for 60 minutes.
-
-
Washing and Dehydration:
-
Rinse the slides in two changes of acetic acid solution.
-
Dehydrate the sections through a graded series of ethanol.
-
-
Clearing and Mounting:
-
Clear the sections in xylene and mount with a resinous mounting medium.
-
-
Image Analysis:
-
Capture images of the stained sections using a light microscope.
-
Use image analysis software to quantify the area of red-stained collagen relative to the total tissue area. For more specific analysis of collagen types, use a polarized light microscope.
-
Signaling Pathways and Experimental Workflows
Caption: DPP-4 inhibitor signaling pathways and their potential cardiovascular effects.
Caption: Experimental workflow for assessing cardiomyocyte apoptosis.
Caption: Experimental workflow for assessing cardiac fibrosis.
References
- 1. Cardiovascular safety of dipeptidyl peptidase-4 inhibitors: recent evidence on heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiovascular risk with DPP-4 inhibitors: latest evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPP4 inhibitors and Cardiovascular Outcomes: Safety on Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Dipeptidyl Peptidase-4 Regulation of SDF-1/CXCR4 Axis: Implications for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current challenges in the treatment of cardiac fibrosis: Recent insights into the sex‐specific differences of glucose‐lowering therapies on the diabetic heart: IUPHAR Review 33 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Dipeptidyl Peptidase-4 Impairs Ventricular Function and Promotes Cardiac Fibrosis in High Fat-Fed Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Anti-Tumor Efficacy of DPP-21 in Melanoma: A Comparative Guide
In the landscape of melanoma therapeutics, the search for novel agents with improved efficacy and favorable safety profiles is a constant endeavor. This guide provides a comparative analysis of DPP-21, a novel tubulin polymerization inhibitor, against established and alternative treatments for melanoma. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
Executive Summary
This compound is a potent inhibitor of tubulin polymerization that has demonstrated significant anti-proliferative activity against various cancer cell lines, including melanoma.[1][2] Its mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2] Experimental data indicates that this compound exhibits substantial in vivo anti-tumor efficacy in a B16-F10 melanoma model.[1] This guide compares the performance of this compound with other tubulin inhibitors and standard-of-care melanoma treatments, presenting key data in a structured format to facilitate objective evaluation.
Comparative Performance Data
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to other relevant compounds.
Table 1: In Vitro Anti-proliferative Activity of Tubulin Inhibitors against B16 Melanoma Cells
| Compound | Target | IC50 (B16 Melanoma Cells) | Source |
| This compound | Tubulin Polymerization | 11.69 nM | [1][2] |
| Colchicine | Tubulin Polymerization | ~9.26 nM (average over six cell lines) | [1] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound and Comparators in Melanoma Models
| Compound | Melanoma Model | Dosage | Efficacy (Tumor Growth Inhibition - TGI) | Source |
| This compound | B16-F10 | 7 mg/kg (i.p.) | 63.3% | [1] |
| ABI-288 | A375 Xenograft | 25 mg/kg | 69% | [3] |
| Dacarbazine | A375 Xenograft | 60 mg/kg | 52% | [3] |
| NT-6 | Melanoma Model | 10 mg/kg | 65.1% | [4] |
| Indole Analogue 3a | B16-F10 | 5 mg/kg | 62.96% | [5] |
| Benzimidazole Analogue 12b | Melanoma Model | 15 mg/kg | 78.70% | [6] |
| Benzimidazole Analogue 12b | Melanoma Model | 30 mg/kg | 84.32% | [6] |
Mechanism of Action: this compound Signaling Pathway
This compound functions by inhibiting tubulin polymerization, a critical process for cell division. This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase. Prolonged arrest at this stage triggers the intrinsic apoptotic pathway, characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1][2]
Caption: Signaling pathway of this compound leading to apoptosis in melanoma cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the anti-tumor efficacy of compounds like this compound.
In Vitro Anti-proliferative Assay (MTT Assay)
-
Cell Culture: B16-F10 melanoma cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control (DMSO) for 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vivo Tumor Xenograft Model
-
Animal Model: Female C57BL/6 mice (6-8 weeks old) are used.
-
Tumor Cell Implantation: B16-F10 melanoma cells (1 x 10^6 cells in 100 µL of PBS) are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length x width^2) / 2.
-
Treatment Initiation: When the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration: this compound (e.g., 7 mg/kg) or the vehicle control is administered intraperitoneally (i.p.) according to the study schedule.
-
Efficacy Evaluation: Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100.
-
Toxicity Assessment: Animal body weight is monitored throughout the study as an indicator of systemic toxicity.
Caption: A typical experimental workflow for evaluating the in vivo efficacy of an anti-tumor compound.
Comparison with Alternative Melanoma Treatments
The current treatment paradigm for melanoma includes targeted therapy and immunotherapy, which have significantly improved patient outcomes.
-
Targeted Therapy: For melanomas harboring specific genetic mutations, such as BRAF mutations, targeted therapies like BRAF inhibitors (e.g., Dabrafenib) and MEK inhibitors (e.g., Trametinib) are standard of care. These drugs directly target the signaling pathways that drive tumor growth.
-
Immunotherapy: Immune checkpoint inhibitors, particularly PD-1/PD-L1 inhibitors (e.g., Pembrolizumab, Nivolumab), have revolutionized melanoma treatment. These agents work by unleashing the patient's own immune system to attack cancer cells.
This compound, as a tubulin inhibitor, represents a cytotoxic chemotherapy approach. While newer targeted and immunotherapies have taken center stage, chemotherapy still has a role in certain settings. Notably, the primary study on this compound suggests that its combination with a PD-L1 inhibitor leads to enhanced anti-cancer efficacy in vivo, highlighting a potential synergistic role for this compound in combination with immunotherapy.[1]
Conclusion
This compound is a promising novel tubulin polymerization inhibitor with potent anti-tumor activity in preclinical melanoma models. Its efficacy, as measured by tumor growth inhibition, is comparable to other investigational tubulin inhibitors. The potential for combination therapy with immune checkpoint inhibitors is a particularly interesting avenue for future research. Further studies are warranted to fully elucidate the clinical potential of this compound in the treatment of melanoma.
References
- 1. Discovery of novel thiophene[3,2-d]pyrimidine-based tubulin inhibitors with enhanced antitumor efficacy for combined use with anti-pd-l1 immunotherapy in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Apoptotic Mechanisms of DPP-21 and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the apoptotic effects of the novel tubulin inhibitor DPP-21 versus the established chemotherapeutic agent paclitaxel (B517696), supported by experimental data and methodologies.
This guide provides a comprehensive comparison of the apoptotic effects of this compound, a novel inhibitor of tubulin polymerization, and paclitaxel, a widely used microtubule-stabilizing agent. Both compounds, despite their opposing effects on microtubule dynamics, converge on a common outcome: the induction of G2/M cell cycle arrest and subsequent apoptosis in cancer cells. This analysis is designed to offer an objective overview of their performance, supported by available experimental data, to inform further research and drug development efforts.
Mechanism of Action at a Glance
At its core, the efficacy of both this compound and paclitaxel in cancer therapy stems from their ability to disrupt the normal function of microtubules, essential components of the cellular cytoskeleton crucial for cell division. However, they achieve this disruption through distinct mechanisms. Paclitaxel is known to bind to and stabilize microtubules, preventing their depolymerization. This leads to the formation of abnormal microtubule bundles and mitotic spindle defects, ultimately arresting cells in the G2/M phase of the cell cycle.[1][2]
Conversely, this compound acts as a tubulin polymerization inhibitor, preventing the assembly of microtubules.[3] This disruption of microtubule formation also leads to a G2/M phase arrest, as the cell is unable to form a functional mitotic spindle.[3] Though their primary interaction with tubulin differs, the downstream consequence is the same: activation of the apoptotic cascade.
Quantitative Performance Data
The following tables summarize the available quantitative data on the anti-proliferative and apoptotic effects of this compound and paclitaxel. It is important to note that this data is compiled from separate studies, and direct head-to-head comparative experimental data is not yet widely available.
Table 1: Anti-Proliferative Activity of this compound against various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 0.38[3] |
| B16 | Melanoma | 11.69[3] |
| HeLa | Cervical Cancer | 5.37[3] |
| MCF7 | Breast Cancer | 9.53[3] |
| H23 | Lung Cancer | 8.94[3] |
| HepG2 | Liver Cancer | 9.37[3] |
Table 2: Apoptotic Effects of Paclitaxel in a Cancer Cell Line
| Cell Line | Cancer Type | Treatment Concentration | Duration (hours) | Apoptotic Cells (%) |
| NB4 | Acute Promyelocytic Leukemia | 30 µM | 24 | ~30[4] |
Signaling Pathways to Apoptosis
Both this compound and paclitaxel trigger the intrinsic pathway of apoptosis, which is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[5] This family includes both anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bcl-2-associated X protein (Bax).[5] The ratio of these proteins is a critical determinant of cell fate.
This compound Signaling Pathway
This compound's inhibition of tubulin polymerization leads to G2/M arrest. This cell cycle blockade serves as a stress signal that converges on the Bcl-2 family. Available data indicates that this compound treatment leads to a decrease in the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax.[3] This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[5][6]
Paclitaxel Signaling Pathway
Paclitaxel's stabilization of microtubules similarly induces G2/M arrest. This arrest can activate several downstream signaling pathways that culminate in apoptosis. One key pathway involves the phosphorylation of Bcl-2, which inactivates its anti-apoptotic function.[7][8] Concurrently, the expression of the pro-apoptotic protein Bax is often increased.[4][9] This disruption of the Bcl-2/Bax balance leads to mitochondrial dysfunction, cytochrome c release, and activation of initiator caspases like caspase-9, which in turn activate executioner caspases such as caspase-3, leading to the dismantling of the cell.[1][4] The p53 tumor suppressor and the AKT/MAPK signaling pathways can also play a role in modulating the apoptotic response to paclitaxel.[9][10]
Experimental Protocols
To aid in the design of future comparative studies, this section outlines detailed methodologies for key experiments used to assess the apoptotic effects of compounds like this compound and paclitaxel.
Cell Viability Assay (MTT Assay)
This assay is used to measure the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and Paclitaxel
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or paclitaxel for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, can be determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or paclitaxel for the desired time.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V-FITC and PI.[11]
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and cleaved caspases.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
Both this compound and paclitaxel are potent inducers of apoptosis in cancer cells, primarily through the disruption of microtubule dynamics and subsequent G2/M cell cycle arrest. While paclitaxel is a well-established therapeutic agent, the novel tubulin polymerization inhibitor this compound shows promising anti-proliferative activity at nanomolar concentrations across a range of cancer cell lines. Their shared mechanism of activating the intrinsic apoptotic pathway, characterized by the modulation of the Bcl-2 family of proteins, underscores the importance of targeting microtubule function in cancer therapy.
Further direct comparative studies are warranted to fully elucidate the relative potency and potential differential effects of these two compounds on various cancer types. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations, which will be crucial in determining the potential clinical utility of this compound as a novel anti-cancer agent.
References
- 1. josorge.com [josorge.com]
- 2. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Apoptosis induced by paclitaxel via Bcl-2, Bax and caspases 3 and 9 activation in NB4 human leukaemia cells is not modulated by ERK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. Enhancement of paclitaxel-induced breast cancer cell death via the glycogen synthase kinase-3β-mediated B-cell lymphoma 2 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low concentrations of paclitaxel induce cell type-dependent p53, p21 and G1/G2 arrest instead of mitotic arrest: molecular determinants of paclitaxel-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of DPP-21's Effect on Bcl-2 and Bax Expression in Cancer Cell Lines
A Cross-Validation and Methodological Guide for Researchers
This guide provides a comparative analysis of the tubulin polymerization inhibitor, DPP-21, and its effect on the key apoptotic regulatory proteins Bcl-2 and Bax. Designed for researchers, scientists, and drug development professionals, this document outlines the mechanism of action of this compound, compares its effects with other tubulin inhibitors, and provides detailed experimental protocols for cross-validation studies.
Introduction to this compound and Apoptotic Regulation
This compound is a novel small molecule that functions as an inhibitor of tubulin polymerization, a critical process for cell division.[1][2][3][4] By disrupting microtubule dynamics, this compound induces cell cycle arrest in the G2/M phase, ultimately leading to apoptosis, or programmed cell death, in cancer cells.[1][2][3][4] A key mechanism in this process is the modulation of the Bcl-2 family of proteins. This family includes anti-apoptotic members like Bcl-2, which prevents cell death, and pro-apoptotic members like Bax, which promotes it. The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. This compound has been shown to decrease the expression of Bcl-2 while upregulating the pro-apoptotic protein Bax, thereby shifting the cellular balance towards apoptosis.[1][2][3][4][5]
Comparative Analysis of Tubulin Inhibitors on Bcl-2 and Bax Expression
While specific quantitative data for the direct effect of this compound on Bcl-2 and Bax protein levels from its primary research publication is not publicly available, the effects of other well-established tubulin inhibitors provide a valuable benchmark for cross-validation. Microtubule-targeting agents are known to modulate the expression of Bcl-2 family proteins. For instance, paclitaxel (B517696) has been observed to increase the protein levels of Bax and slightly decrease the levels of Bcl-2 in certain cancer cell lines.[6] Similarly, vincristine, another tubulin inhibitor, has also been shown to affect the expression of Bcl-2 family proteins, although the effects can be cell-line dependent.[7][8]
The following table summarizes the expected and observed effects of various tubulin inhibitors on Bcl-2 and Bax expression in different cancer cell lines. This data can be used as a reference for researchers validating the efficacy of this compound.
| Compound | Target | Cell Line | Effect on Bcl-2 | Effect on Bax | Bax/Bcl-2 Ratio | Reference |
| This compound | Tubulin Polymerization | HCT116, B16, HeLa | Decrease (Expected) | Upregulate (Expected) | Increase (Expected) | [1][2][3][4] |
| Paclitaxel | Tubulin Polymerization | BCBL-1 | Slight Decrease | Increase | Increase | [6] |
| Vincristine | Tubulin Polymerization | CW9019 | No Significant Change | No Significant Change | No Significant Change | [7] |
| Metformin & 5-ASA | N/A (for comparison) | HCT-116 | Decrease | Increase | Increase | [9] |
| Curcumin | N/A (for comparison) | U87MG | Decrease | Increase | Increase | [3] |
Note: The effects of tubulin inhibitors on Bcl-2 and Bax can be context-dependent, varying with cell type, drug concentration, and exposure time.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound and the experimental workflow for assessing its impact on Bcl-2 and Bax can be visualized through the following diagrams.
Caption: Mechanism of this compound Induced Apoptosis.
Caption: Workflow for Bcl-2/Bax Expression Analysis.
Experimental Protocols
To facilitate the cross-validation of this compound's effects, detailed protocols for the most common methods of assessing Bcl-2 and Bax expression are provided below.
Western Blotting for Bcl-2 and Bax Protein Expression
Objective: To quantify the relative protein levels of Bcl-2 and Bax in cancer cells following treatment with this compound.
Methodology:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2 (1:1000), Bax (1:1000), and a loading control (e.g., β-actin or GAPDH, 1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ) and normalize the expression of Bcl-2 and Bax to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for Bcl-2 and Bax mRNA Expression
Objective: To measure the relative mRNA expression levels of BCL2 and BAX in response to this compound treatment.
Methodology:
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform real-time PCR using SYBR Green or TaqMan probes with specific primers for human BCL2, BAX, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Primer Sequences (Example):
-
BCL2 Forward: 5'-GGTGGGGTCATGTGTGTGG-3'
-
BCL2 Reverse: 5'-CGGTTCAGGTACTCAGTCATCC-3'
-
BAX Forward: 5'-CCCGAGAGGTCTTTTTCCGAG-3'
-
BAX Reverse: 5'-CCAGCCCATGATGGTTCTGAT-3'
-
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.
Flow Cytometry for Intracellular Bcl-2 and Bax Staining
Objective: To determine the percentage of cells expressing Bcl-2 and Bax and the mean fluorescence intensity (MFI) at a single-cell level.
Methodology:
-
Cell Preparation: Harvest and wash the treated cells.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) followed by permeabilization with a saponin-based buffer.
-
Intracellular Staining: Incubate the permeabilized cells with fluorochrome-conjugated antibodies against Bcl-2 and Bax, or with primary antibodies followed by fluorescently labeled secondary antibodies.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Gate on the cell population of interest and analyze the percentage of positive cells and the MFI for Bcl-2 and Bax.
Conclusion
This compound is a promising anti-cancer agent that induces apoptosis through the modulation of the Bcl-2 family of proteins. While direct quantitative data on its specific effects on Bcl-2 and Bax are emerging, comparisons with other tubulin inhibitors provide a strong rationale for its mechanism of action. The experimental protocols detailed in this guide offer a robust framework for researchers to conduct cross-validation studies and further elucidate the therapeutic potential of this compound. As with any experimental work, it is crucial to include appropriate controls and to optimize protocols for the specific cell lines and reagents being used.
References
- 1. Structural insight into the inhibition of tubulin by vinca domain peptide ligands | EMBO Reports [link.springer.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel thiophene[3,2-d]pyrimidine-based tubulin inhibitors with enhanced antitumor efficacy for combined use with anti-pd-l1 immunotherapy in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Independent Verification of DPP-21's IC50 Values in MCF7 Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational tubulin polymerization inhibitor, DPP-21, with other established anti-cancer agents. The focus is on the half-maximal inhibitory concentration (IC50) in the MCF7 human breast cancer cell line, a crucial metric for assessing cytotoxic potency. All data is presented in a clear, comparative format, supported by detailed experimental protocols for independent verification.
This compound: A Potent Inhibitor of Tubulin Polymerization
This compound is an inhibitor of tubulin polymerization with a reported IC50 of 2.4 μM in a cell-free assay. In cellular assays, it demonstrates potent anti-proliferative activity across various cancer cell lines. Specifically, in MCF7 cells, the IC50 of this compound has been determined to be 9.53 nM. Its mechanism of action involves arresting the cell cycle in the G2/M phase, which subsequently leads to the induction of tumor cell apoptosis. This is achieved through the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.
Comparative Analysis of IC50 Values in MCF7 Cells
To provide a comprehensive understanding of this compound's potency, its IC50 value in MCF7 cells is compared with that of other tubulin polymerization inhibitors and standard chemotherapeutic agents used in breast cancer treatment.
| Compound | Target/Mechanism of Action | IC50 in MCF7 Cells |
| This compound | Tubulin Polymerization Inhibitor | 9.53 nM |
| Paclitaxel (Taxol) | Tubulin Polymerization Stabilizer | 3.5 µM - 14.01 nM[1][2] |
| Vincristine (B1662923) | Tubulin Polymerization Inhibitor | 7.371 nM - 239.51 µmol/mL[3][4] |
| Colchicine | Tubulin Polymerization Inhibitor | 0.016 µM - 2 µg/ml[5][6] |
| Doxorubicin | Topoisomerase II Inhibitor | 0.68 µg/ml - 8306 nM[7][8] |
| Tamoxifen | Selective Estrogen Receptor Modulator (SERM) | 4.506 µg/mL - 17.26 µM[9][10] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay duration.
Experimental Protocol: Determination of IC50 via MTT Assay
This protocol outlines a standard procedure for determining the IC50 value of a compound in MCF7 cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
MCF7 cells
-
This compound and other compounds of interest
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MCF7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells at 70-80% confluency using trypsin-EDTA.
-
Resuspend cells in fresh medium and perform a cell count.
-
Seed 1 x 10^4 cells in 100 µL of medium per well into a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations. A common starting range is from 0.01 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.
-
Mechanism of Action: this compound Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound. By inhibiting tubulin polymerization, this compound disrupts the formation of microtubules, which are essential for mitotic spindle formation. This leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.
Caption: this compound inhibits tubulin polymerization, leading to G2/M arrest and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Colchicine of Colchicum autumnale, A Traditional Anti-Inflammatory Medicine, Induces Apoptosis by Activation of Apoptotic Genes and Proteins Expression in Human Breast (MCF-7) and Mouse Breast (4T1) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. oaepublish.com [oaepublish.com]
- 10. Journal of the Institute of Science and Technology » Submission » In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines [dergipark.org.tr]
A Head-to-Head Comparison of DPP-4 Inhibitors: A Guide for Researchers and Drug Development Professionals
Introduction: Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, have become a cornerstone in the management of type 2 diabetes mellitus (T2DM). By preventing the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), these agents enhance glucose-dependent insulin (B600854) secretion and suppress glucagon (B607659) release. While all DPP-4 inhibitors share a common mechanism of action, they exhibit distinct chemical structures and pharmacokinetic profiles, which can influence their clinical application. This guide provides an objective, data-driven comparison of the leading DPP-4 inhibitors—Sitagliptin, Vildagliptin, Saxagliptin (B632), Linagliptin, and Alogliptin—to assist researchers, scientists, and drug development professionals in their evaluation of these therapeutic agents.
Mechanism of Action: The Incretin Pathway
DPP-4 is a serine protease that rapidly inactivates incretin hormones. By inhibiting this enzyme, DPP-4 inhibitors prolong the activity of GLP-1 and GIP, leading to improved glycemic control.
Comparative Efficacy
The primary measure of efficacy for anti-diabetic agents is the reduction in glycated hemoglobin (HbA1c). Head-to-head trials and meta-analyses have generally shown that all DPP-4 inhibitors have similar efficacy in lowering HbA1c, with reductions of approximately 0.5% to 0.8% when used as monotherapy.[1]
| Parameter | Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin | Alogliptin |
| Mean HbA1c Reduction (Monotherapy) | ~0.6% - 0.8%[2] | ~0.5% - 0.7% | ~0.4% - 0.5%[2] | ~0.5% - 0.7% | ~0.6% |
| Mean FPG Reduction (mg/dL) | ~12 - 18 | ~10 - 16 | ~10 - 15 | ~10 - 15 | ~12 - 16 |
FPG: Fasting Plasma Glucose. Data compiled from various clinical trials.
Comparative Safety and Tolerability
DPP-4 inhibitors are generally well-tolerated, with a low risk of hypoglycemia and a neutral effect on body weight.[3]
| Parameter | Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin | Alogliptin |
| Risk of Hypoglycemia (as monotherapy) | Low[3] | Low | Low[3] | Low | Low |
| Effect on Body Weight | Neutral[3] | Neutral | Neutral[3] | Neutral | Neutral |
| Cardiovascular Outcomes | Neutral (TECOS trial) | Neutral | Potential increased risk of hospitalization for heart failure (SAVOR-TIMI 53 trial)[4] | Neutral (CARMELINA & CAROLINA trials) | Neutral (EXAMINE trial) |
| Renal Impairment | Dose adjustment required[5] | Dose adjustment required | Dose adjustment required[3] | No dose adjustment required[3] | Dose adjustment required[5] |
Pharmacokinetic Profiles
The pharmacokinetic properties of DPP-4 inhibitors vary, which can be a key differentiator in clinical practice.
| Parameter | Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin | Alogliptin |
| Bioavailability | ~87%[2] | ~85% | ~67% | ~30% | >75% |
| Tmax (hours) | 1 - 4[2] | 1.7 | 2[2] | 1.5[2] | 1 - 2 |
| t1/2 (hours) | 12.4 | 1.5 - 4.5 | 2.5 - 3.1 | >100 | 12 - 21 |
| Metabolism | Minimally metabolized; primarily via CYP3A4 and CYP2C8 to a minor extent | Hydrolysis (not CYP-mediated) | Primarily metabolized by CYP3A4/5 to an active metabolite[2] | Minimally metabolized | Minimally metabolized |
| Primary Route of Excretion | Renal (unchanged drug)[2] | Renal | Renal[2] | Fecal (unchanged drug) | Renal (unchanged drug) |
Tmax: Time to maximum plasma concentration; t1/2: Half-life.
Biochemical Properties and Selectivity
The potency and selectivity of DPP-4 inhibitors for the DPP-4 enzyme over other related enzymes, such as DPP-8 and DPP-9, are important considerations, as off-target inhibition could potentially lead to adverse effects.[6][7]
| Parameter | Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin | Alogliptin |
| DPP-4 IC50 (nM) | ~19 | ~62 | ~50 | ~1 | ~<10 |
| Selectivity vs. DPP-8 | >2600-fold | ~200-fold | >100-fold | >10000-fold | >10000-fold |
| Selectivity vs. DPP-9 | >2600-fold | >50-fold | >100-fold | >10000-fold | >10000-fold |
IC50: Half-maximal inhibitory concentration. Data compiled from various in vitro studies. Values can vary based on assay conditions.
Experimental Protocols
In Vitro DPP-4 Enzyme Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.
Principle: This assay measures the enzymatic activity of DPP-4 through the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). The release of the fluorescent AMC moiety is proportional to the enzyme activity.
Materials:
-
Recombinant human DPP-4 enzyme
-
Gly-Pro-AMC substrate
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compounds and a reference inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the DPP-4 enzyme solution, and the test compound dilutions. Include wells for a positive control (enzyme and buffer, no inhibitor) and a negative control (buffer only).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT) in a Murine Model
Objective: To evaluate the in vivo efficacy of a DPP-4 inhibitor in improving glucose tolerance.
Principle: An oral glucose load is administered to fasted animals, and blood glucose levels are monitored over time. An effective anti-diabetic agent will reduce the post-challenge glucose excursion.
Materials:
-
Male C57BL/6J mice (or a relevant diabetic mouse model)
-
Test DPP-4 inhibitor and vehicle control
-
Glucose solution (e.g., 2 g/kg body weight)
-
Blood glucose meter and test strips
-
Oral gavage needles
Procedure:
-
Acclimatize the animals for at least one week.
-
Fast the mice for 6-8 hours with free access to water.
-
Administer the test DPP-4 inhibitor or vehicle control via oral gavage at a predetermined time before the glucose challenge (e.g., 30-60 minutes).
-
At time 0, collect a baseline blood sample from the tail vein to measure blood glucose.
-
Immediately administer the glucose solution via oral gavage.
-
Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose concentrations at each time point.
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance. Statistical analysis (e.g., ANOVA) is used to compare treatment groups.
Visualizing Experimental and Comparative Frameworks
Conclusion
The available DPP-4 inhibitors offer comparable glycemic efficacy, a favorable safety profile with low hypoglycemia risk, and weight neutrality.[3] The choice of a specific agent may be guided by its pharmacokinetic properties, particularly in special patient populations such as those with renal impairment, where linagliptin's primarily non-renal excretion offers a distinct advantage.[3] While most large-scale cardiovascular outcome trials have demonstrated the cardiovascular safety of this class, the findings from the SAVOR-TIMI 53 trial for saxagliptin warrant consideration in patients with or at high risk for heart failure.[4] For researchers and drug development professionals, a thorough understanding of the subtle yet important differences in the biochemical, pharmacokinetic, and clinical profiles of these agents is crucial for the design of informative preclinical and clinical studies and for the strategic positioning of new chemical entities within this established therapeutic class.
References
- 1. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 3. droracle.ai [droracle.ai]
- 4. meded101.com [meded101.com]
- 5. ASK DIS: DPP-4 Inhibitors Comparison [askdis.blogspot.com]
- 6. Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9. | Semantic Scholar [semanticscholar.org]
A Head-to-Head Battle for Glycemic Control and Beyond: DPP-4 Inhibitors Versus SGLT-2 Inhibitors
A comprehensive comparison of the efficacy, mechanisms, and clinical outcomes of two pivotal classes of anti-diabetic agents for researchers, scientists, and drug development professionals.
In the landscape of type 2 diabetes (T2D) management, Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Sodium-Glucose Cotransporter-2 (SGLT-2) inhibitors have emerged as prominent therapeutic options. While both classes effectively lower blood glucose, their distinct mechanisms of action translate into a cascade of differing effects on cardiovascular and renal outcomes, body weight, and adverse event profiles. This guide provides a detailed comparative analysis of their efficacy, supported by experimental data from landmark clinical trials, to inform research and development in diabetology.
At a Glance: Key Efficacy and Outcome Differences
| Outcome Category | DPP-4 Inhibitors | SGLT-2 Inhibitors |
| Glycemic Control (HbA1c) | Moderate reduction | Moderate to robust reduction, particularly at higher baseline HbA1c.[1] |
| Cardiovascular Outcomes | ||
| Major Adverse CV Events (MACE) | Generally neutral effect.[2] | Significant reduction in MACE.[3][4] |
| Hospitalization for Heart Failure | Neutral or potential increased risk (Saxagliptin). | Consistent and significant reduction in risk.[5][6][7][8] |
| Cardiovascular Death | Generally neutral effect. | Significant reduction in cardiovascular death.[2][9] |
| Renal Outcomes | ||
| Progression of Nephropathy | Modest to no benefit on hard renal outcomes. | Significant reduction in the progression of kidney disease.[10][11][12][13] |
| End-Stage Kidney Disease (ESKD) | No significant risk reduction.[10] | Significant reduction in the risk of ESKD.[10] |
| Other Clinical Parameters | ||
| Body Weight | Weight neutral. | Significant weight loss.[1][14][15] |
| Blood Pressure | No significant effect. | Modest reduction in blood pressure. |
| All-Cause Mortality | No significant reduction.[9][16] | Significant reduction in all-cause mortality.[5][9] |
Delving into the Mechanisms: Distinct Signaling Pathways
The divergent clinical profiles of DPP-4 and SGLT-2 inhibitors are rooted in their unique molecular mechanisms.
DPP-4 Inhibitors: Enhancing the Incretin (B1656795) Effect
DPP-4 inhibitors work by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner.
SGLT-2 Inhibitors: Promoting Glucosuria
SGLT-2 inhibitors act independently of insulin, targeting the sodium-glucose cotransporter 2 in the proximal renal tubules. By blocking glucose reabsorption, they induce urinary glucose excretion, thereby lowering blood glucose levels.
Head-to-Head: Comparative Efficacy Data
The following tables summarize key findings from meta-analyses and large-scale cohort studies directly comparing the two drug classes.
Table 1: Glycemic Control and Body Weight
| Outcome | Comparison | Result |
| HbA1c Reduction | SGLT-2i vs. DPP-4i (≥52 weeks) | Mean Difference: -0.11% (95% CI: -0.20 to -0.03) in favor of SGLT-2i.[1] |
| SGLT-2i vs. DPP-4i (added to insulin) | Weighted Mean Difference: -0.24% (95% CI: -0.43 to -0.05) in favor of SGLT-2i.[14][15] | |
| Body Weight Change | SGLT-2i vs. DPP-4i (≥52 weeks) | Mean Difference: -2.45 kg (95% CI: -2.83 to -2.07) in favor of SGLT-2i.[1] |
| SGLT-2i vs. DPP-4i (added to insulin) | Weighted Mean Difference: -2.38 kg (95% CI: -3.18 to -1.58) in favor of SGLT-2i.[15] |
Table 2: Cardiovascular Outcomes
| Outcome | Comparison | Result (Hazard Ratio/Relative Risk) |
| MACE (Modified) | SGLT-2i vs. DPP-4i | HR: 0.85 (95% CI: 0.75 to 0.95).[4] |
| Hospitalization for Heart Failure | SGLT-2i vs. DPP-4i | HR: 0.69 (95% CI: 0.61 to 0.77).[5] |
| SGLT-2i vs. DPP-4i (HFrEF) | HR: 0.67 (95% CI: 0.63 to 0.72).[6][7][8] | |
| SGLT-2i vs. DPP-4i (HFpEF) | HR: 0.65 (95% CI: 0.61 to 0.69).[6][7][8] | |
| All-Cause Mortality | SGLT-2i vs. DPP-4i | HR: 0.59 (95% CI: 0.52 to 0.67).[5] |
| SGLT-2i vs. DPP-4i | HR: 0.78 (95% CI: 0.68 to 0.90).[9] | |
| Cardiovascular Death | SGLT-2i vs. DPP-4i | RR: 0.88 (95% CI not provided).[2] |
| Myocardial Infarction | SGLT-2i vs. DPP-4i | HR: 0.88 (95% CI: 0.80 to 0.98).[5] |
| Stroke | SGLT-2i vs. DPP-4i | HR: 0.85 (95% CI: 0.77 to 0.93).[5] |
Table 3: Renal Outcomes
| Outcome | Comparison | Result (Odds Ratio/Hazard Ratio) |
| Microalbuminuria | SGLT-2i vs. DPP-4i | OR: 0.80 (95% CrI: 0.48 to 1.37) - Statistically insignificant.[10] |
| Macroalbuminuria | SGLT-2i vs. DPP-4i | OR: 0.59 (95% CrI: 0.27 to 1.07) - Statistically insignificant.[10] |
| End-Stage Kidney Disease (ESKD) | SGLT-2i vs. DPP-4i (>52 weeks) | OR: 0.60 (95% CrI: 0.34 to 0.91).[10] |
| Renal Composite Outcomes | SGLT-2i vs. DPP-4i | HR: 0.659 (p < 0.001).[11] |
| eGFR Decline | SGLT-2i vs. DPP-4i (in older adults) | Slower decline with SGLT-2i (-0.97 vs. -1.83 ml/min/1.73 m²/year).[12][13] |
Experimental Protocols: A Look Inside Landmark Trials
The robust data comparing these two drug classes stem from large-scale, meticulously designed cardiovascular outcome trials (CVOTs). Below are summaries of the methodologies for key trials.
General Experimental Workflow of a Cardiovascular Outcome Trial
SGLT-2 Inhibitor Trials
-
EMPA-REG OUTCOME (Empagliflozin): This was a multicenter, randomized, double-blind, placebo-controlled trial involving 7,020 patients with T2D and established cardiovascular disease. Patients were randomized to receive empagliflozin (B1684318) (10 mg or 25 mg) or placebo once daily, in addition to standard care. The primary composite outcome was the first occurrence of cardiovascular death, non-fatal myocardial infarction (MI), or non-fatal stroke (3P-MACE). The key secondary composite outcome was the first occurrence of 3P-MACE plus hospitalization for unstable angina.
-
CANVAS Program (Canagliflozin): This program integrated data from two trials, CANVAS and CANVAS-R, totaling 10,142 patients with T2D and high cardiovascular risk. Patients were randomized to receive canagliflozin (B192856) or placebo. The primary outcome was a composite of cardiovascular death, non-fatal MI, or non-fatal stroke.
-
DECLARE-TIMI 58 (Dapagliflozin): This was a large-scale trial that enrolled 17,160 patients with T2D, including those with established atherosclerotic cardiovascular disease and those with multiple risk factors. It was designed to evaluate the effect of dapagliflozin (B1669812) versus placebo on cardiovascular outcomes. The trial had two co-primary efficacy endpoints: MACE and a composite of cardiovascular death or hospitalization for heart failure.
-
CREDENCE (Canagliflozin): This trial focused on renal outcomes in 4,401 patients with T2D and chronic kidney disease. Patients were randomized to canagliflozin or placebo, in addition to standard of care including an ACE inhibitor or ARB. The primary outcome was a composite of end-stage kidney disease, a doubling of the serum creatinine (B1669602) level, or death from renal or cardiovascular causes.
DPP-4 Inhibitor Trials
-
SAVOR-TIMI 53 (Saxagliptin): This trial randomized 16,492 patients with T2D and a history of, or at risk for, cardiovascular events to receive saxagliptin (B632) or placebo. The primary endpoint was a composite of cardiovascular death, non-fatal MI, or non-fatal ischemic stroke.
-
TECOS (Sitagliptin): This study included 14,671 patients with T2D and established cardiovascular disease who were randomized to receive sitagliptin (B1680988) or placebo. The primary cardiovascular outcome was a composite of cardiovascular death, non-fatal MI, non-fatal stroke, or hospitalization for unstable angina.
-
CARMELINA (Linagliptin): This trial focused on a high-risk population of 6,979 patients with T2D and evidence of cardiovascular and/or kidney disease. Patients were randomized to linagliptin (B1675411) or placebo. The primary outcome was the time to first occurrence of 3P-MACE. A key secondary outcome was a composite of renal death, end-stage kidney disease, or a sustained 40% or greater decrease in eGFR from baseline.
Endpoint Adjudication Process
A critical component of these trials is the independent adjudication of clinical endpoints to ensure unbiased and consistent assessment.
References
- 1. Comparing SGLT-2 inhibitors to DPP-4 inhibitors as an add-on therapy to metformin in patients with type 2 diabetes: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of DPP-4 inhibitors, GLP-1 receptor agonists and SGLT-2 inhibitors on cardiorenal outcomes: a network meta-analysis of 23 CVOTs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular outcomes associated with SGLT-2 inhibitors versus other glucose-lowering drugs in patients with type 2 diabetes: A real-world systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing Effectiveness and Safety of SGLT2 Inhibitors vs DPP-4 Inhibitors in Patients With Type 2 Diabetes and Varying Baseline HbA1c Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Risk of cardiovascular events and death associated with initiation of SGLT2 inhibitors compared with DPP-4 inhibitors: an analysis from the CVD-REAL 2 multinational cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. Cardiovascular outcomes with SGLT2 inhibitors versus DPP4 inhibitors and GLP-1 receptor agonists in patients with heart failure with reduced and preserved ejection fraction | springermedizin.de [springermedizin.de]
- 8. Cardiovascular outcomes with SGLT2 inhibitors versus DPP4 inhibitors and GLP-1 receptor agonists in patients with heart failure with reduced and preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hcplive.com [hcplive.com]
- 10. Comparative Renal Effects of Dipeptidyl Peptidase-4 Inhibitors and Sodium-Glucose Cotransporter 2 Inhibitors on Individual Outcomes in Patients with Type 2 Diabetes: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kidney outcomes with SGLT2 inhibitor versus DPP4 inhibitor use in older adults with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kidney outcomes with SGLT2 inhibitor versus DPP4 inhibitor use in older adults with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison between SGLT2 inhibitors and DPP4 inhibitors added to insulin therapy in type 2 diabetes: a systematic review with indirect comparison meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pharmaceutical-journal.com [pharmaceutical-journal.com]
Long-Term Outcomes of DPP-4 Inhibitor Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents, have become a cornerstone in the management of type 2 diabetes. Their mechanism of action, which involves enhancing the incretin (B1656795) system, offers a glucose-dependent approach to lowering blood sugar with a low intrinsic risk of hypoglycemia. This guide provides a comprehensive comparison of the long-term outcomes associated with DPP-4 inhibitor therapy, supported by data from pivotal clinical trials and detailed experimental protocols.
Mechanism of Action: The Incretin Pathway
DPP-4 inhibitors exert their effects by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis. By prolonging the activity of GLP-1 and GIP, DPP-4 inhibitors stimulate insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from α-cells in a glucose-dependent manner.
Comparative Efficacy and Safety: Key Clinical Trial Data
The long-term safety and efficacy of various DPP-4 inhibitors have been evaluated in large-scale cardiovascular outcome trials (CVOTs). The following tables summarize the key findings from these landmark studies.
Table 1: Major Adverse Cardiovascular Events (MACE)
| Trial (DPP-4 Inhibitor) | Patient Population | Primary MACE Outcome | Hazard Ratio (95% CI) vs. Placebo | Result |
| SAVOR-TIMI 53 (Saxagliptin) | T2D with established CVD or multiple risk factors | CV death, nonfatal MI, or nonfatal ischemic stroke | 1.00 (0.89 - 1.12) | Non-inferiority met |
| EXAMINE (Alogliptin) | T2D with recent acute coronary syndrome | CV death, nonfatal MI, or nonfatal stroke | 0.96 (0.80 - 1.16) | Non-inferiority met |
| TECOS (Sitagliptin) | T2D with established CVD | CV death, nonfatal MI, nonfatal stroke, or hospitalization for unstable angina | 0.98 (0.89 - 1.08) | Non-inferiority met.[1] |
| CARMELINA (Linagliptin) | T2D with high CV and renal risk | CV death, nonfatal MI, or nonfatal stroke | 1.02 (0.89 - 1.17) | Non-inferiority met.[2][3][4] |
| Meta-analysis (Class Effect) | Pooled data from 6 trials (52,520 patients) | Fatal and non-fatal MI | 1.02 (0.94 - 1.11) | Neutral Effect.[5] |
| Fatal and non-fatal stroke | 0.96 (0.85 - 1.08) | Neutral Effect.[5][6] | ||
| Cardiovascular death | 1.02 (0.93 - 1.11) | Neutral Effect.[5][6] |
Table 2: Hospitalization for Heart Failure (HHF)
| Trial (DPP-4 Inhibitor) | Hazard Ratio (95% CI) vs. Placebo | Key Finding |
| SAVOR-TIMI 53 (Saxagliptin) | 1.27 (1.07 - 1.51) | Increased risk of HHF.[7] |
| EXAMINE (Alogliptin) | 1.19 (0.90 - 1.58) | Neutral effect (trend towards increased risk) |
| TECOS (Sitagliptin) | 1.00 (0.83 - 1.20) | Neutral effect.[7] |
| CARMELINA (Linagliptin) | 0.90 (0.74 - 1.08) | Neutral effect.[2][7] |
| Meta-analysis (Class Effect) | 1.09 (0.92 - 1.29) | Overall neutral effect, but with heterogeneity.[5][6] |
Table 3: Glycemic Control and Body Weight
| Parameter | General Outcome with DPP-4 Inhibitors |
| HbA1c Reduction | Approximately 0.5% - 0.8% reduction compared to placebo.[8][9] |
| Body Weight | Generally weight-neutral.[10] |
Table 4: Renal Outcomes
| Trial (DPP-4 Inhibitor) | Key Renal Outcome | Hazard Ratio (95% CI) vs. Placebo | Key Finding |
| CARMELINA (Linagliptin) | Composite renal outcome* | 1.04 (0.89 - 1.22) | Neutral effect on hard renal outcomes.[3][4][11] |
| Progression of albuminuria | 0.86 (0.78 - 0.95) | Reduced progression of albuminuria.[2][11] | |
| Meta-analysis (Class Effect) | eGFR decline | -1.12 mL/min/1.73m² (WMD) | Small but statistically significant decline in eGFR.[12] |
| New onset albuminuria | 0.88 (0.8 - 0.98) | Reduced risk of new onset albuminuria.[12] | |
| Worsening albuminuria | 0.88 (0.82 - 0.94) | Reduced risk of worsening albuminuria.[12] | |
| End-stage renal disease | 0.97 (0.77 - 1.23) | No significant effect on the risk of ESRD.[12] |
*Composite renal outcome in CARMELINA: renal death, end-stage kidney disease, or sustained ≥40% decrease in eGFR from baseline.[2][13]
Experimental Protocols: A Look into Key CVOTs
The cardiovascular safety of DPP-4 inhibitors has been established through rigorously designed, large-scale, multicenter, randomized, double-blind, placebo-controlled trials. Below are the key methodological aspects of these trials.
SAVOR-TIMI 53 (Saxagliptin)
-
Objective: To evaluate the long-term cardiovascular safety and efficacy of saxagliptin (B632) in patients with type 2 diabetes at high risk for cardiovascular events.
-
Patient Population: 16,492 patients with type 2 diabetes and a history of established cardiovascular disease or multiple risk factors.
-
Intervention: Saxagliptin (5 mg or 2.5 mg for moderate renal impairment) or placebo, in addition to standard care.
-
Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal ischemic stroke.
-
Follow-up: Median of 2.1 years.
EXAMINE (Alogliptin)
-
Objective: To determine the cardiovascular safety of alogliptin (B1666894) in patients with type 2 diabetes who had a recent acute coronary syndrome event.
-
Patient Population: 5,380 patients with type 2 diabetes and an acute coronary syndrome event within the previous 15 to 90 days.
-
Intervention: Alogliptin (dose adjusted for renal function) or placebo, added to standard of care.
-
Primary Endpoint: A composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.
-
Follow-up: Median of 18 months.
TECOS (Sitagliptin)
-
Objective: To assess the cardiovascular safety of sitagliptin (B1680988) in patients with type 2 diabetes and established cardiovascular disease.
-
Patient Population: 14,671 patients with type 2 diabetes and a history of cardiovascular disease.
-
Intervention: Sitagliptin (100 mg or 50 mg for moderate renal impairment) or placebo, in addition to usual diabetes care.
-
Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for unstable angina.
-
Follow-up: Median of 3.0 years.
CARMELINA (Linagliptin)
-
Objective: To evaluate the cardiovascular and renal safety of linagliptin (B1675411) in a high-risk population of patients with type 2 diabetes.
-
Patient Population: 6,979 patients with type 2 diabetes, high cardiovascular risk, and prevalent chronic kidney disease.
-
Intervention: Linagliptin (5 mg) or placebo, added to standard of care.
-
Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.
-
Key Secondary Endpoint: A composite of renal death, end-stage kidney disease, or a sustained 40% or greater decrease in eGFR.
-
Follow-up: Median of 2.2 years.
Experimental Workflow: Long-Term Cardiovascular Outcome Trial
The design and execution of a long-term CVOT for a diabetes medication follows a structured and rigorous process to ensure patient safety and data integrity.
Conclusion
Large-scale, long-term clinical trials have established the cardiovascular safety of DPP-4 inhibitors as a class, with a generally neutral effect on major adverse cardiovascular events. However, a notable exception is the increased risk of hospitalization for heart failure observed with saxagliptin. While not demonstrating the same level of cardiovascular and renal protection as newer agents like SGLT2 inhibitors and GLP-1 receptor agonists, DPP-4 inhibitors remain a valuable therapeutic option due to their efficacy in glycemic control, oral administration, and favorable safety profile, particularly the low risk of hypoglycemia and weight neutrality. Ongoing research and real-world evidence will continue to refine the role of DPP-4 inhibitors in the evolving landscape of type 2 diabetes management.
References
- 1. Cardiovascular risk with DPP-4 inhibitors: latest evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linagliptin in patients with type 2 diabetes and cardiovascular and/or renal disease: results from a cardiovascular and renal outcomes trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Effects of Linagliptin on Cardiovascular and Kidney Outcomes in People With Normal and Reduced Kidney Function: Secondary Analysis of the CARMELINA Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular efficacy and safety of dipeptidyl peptidase-4 inhibitors: A meta-analysis of cardiovascular outcome trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiovascular efficacy and safety of dipeptidyl peptidase-4 inhibitors: A meta-analysis of cardiovascular outcome trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular Events and Heart Failure in Patients With Type 2 Diabetes Treated With Dipeptidyl Peptidase-4 Inhibitors: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of DPP-4 Inhibitors on Metabolic Parameters in Patients with Type 2 Diabetes [e-dmj.org]
- 9. Safety and Efficacy of DPP4 Inhibitor and Basal Insulin in Type 2 Diabetes: An Updated Review and Challenging Clinical Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uspharmacist.com [uspharmacist.com]
- 11. droracle.ai [droracle.ai]
- 12. researchgate.net [researchgate.net]
- 13. CARMELINA Trial: Impact of Linagliptin vs. Placebo on MACE in High-Risk T2DM Patients [ciplamed.com]
A Comparative Meta-Analysis of DPP-4 Inhibitors in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Efficacy, Safety, and Cardiovascular Outcomes of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors.
The landscape of type 2 diabetes mellitus (T2DM) treatment has been significantly shaped by the introduction of dipeptidyl peptidase-4 (DPP-4) inhibitors. This class of oral antihyperglycemic agents enhances the incretin (B1656795) effect, leading to improved glycemic control. This guide provides a comprehensive meta-analysis of clinical trial data for commonly prescribed DPP-4 inhibitors—sitagliptin (B1680988), vildagliptin (B1682220), saxagliptin (B632), linagliptin (B1675411), and alogliptin (B1666894)—focusing on their comparative efficacy, safety profiles, and cardiovascular outcomes.
Efficacy: A Quantitative Comparison
Meta-analyses of numerous randomized controlled trials (RCTs) have established the efficacy of DPP-4 inhibitors in improving glycemic control. The primary endpoints evaluated are the reduction in hemoglobin A1c (HbA1c) and fasting plasma glucose (FPG).
A network meta-analysis of 58 studies, encompassing 21,332 patients, revealed that teneligliptin (B1682743) and vildagliptin were superior to other DPP-4 inhibitors in reducing HbA1c and FPG, respectively, when compared to placebo.[1][2] Specifically, teneligliptin showed a mean difference in HbA1c reduction of -0.81% compared to placebo.[1][2] Vildagliptin demonstrated a mean difference in FPG reduction of -1.18 mmol/L versus placebo.[1][2]
Overall, DPP-4 inhibitors as a class lead to a mean reduction in HbA1c of approximately 0.76% compared to placebo.[3] When used as monotherapy, they are generally considered to have similar efficacy to metformin (B114582) and thiazolidinediones in lowering blood glucose.[4]
Table 1: Comparative Efficacy of DPP-4 Inhibitors (vs. Placebo) from Meta-Analyses
| Efficacy Parameter | Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin | Alogliptin | Teneligliptin |
| Mean HbA1c Reduction (%) | -0.74 (95% CI: -0.83 to -0.65)[4] | -0.74 (95% CI: -0.83 to -0.65)[4] | -0.52 (vs. -0.26 for placebo)[5] | -0.55 (vs. placebo)[6] | Data varies by study | -0.81 (95% CI: -1.03 to -0.60)[1][2] |
| Mean FPG Reduction (mmol/L) | Data varies by study | -1.18 (95% CI: -1.56 to -0.81)[1][2] | Data varies by study | Data varies by study | Data varies by study | Data varies by study |
Note: Data is compiled from multiple meta-analyses and direct comparisons may not be available for all parameters across all inhibitors. The most effective in each category is highlighted in bold.
Safety Profile: A Look at Adverse Events
DPP-4 inhibitors are generally well-tolerated, with a low risk of hypoglycemia when used as monotherapy.[7] However, when added to sulfonylurea therapy, the risk of hypoglycemia can increase by about 50%.[1]
Most meta-analyses have found no significant differences in the incidence of serious adverse events between DPP-4 inhibitors and placebo.[1][2] The most commonly reported adverse events include headache, nasopharyngitis, and upper respiratory tract infections.[5]
Table 2: Comparative Safety Profile of DPP-4 Inhibitors from Meta-Analyses
| Safety Parameter | Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin | Alogliptin |
| Risk of Hypoglycemia (vs. Placebo, Odds Ratio) | 1.32 (95% CI: 1.04 to 1.67) for the class[3] | Similar to placebo[7] | Increased with sulfonylureas[1] | Similar to placebo[7] | Similar to placebo[7] |
| Effect on Body Weight (vs. Placebo, Mean Change in kg) | Generally weight-neutral (-1.5 to +1.8)[8] | Generally weight-neutral (-1.8 to +1.3)[8] | Generally weight-neutral (-1.8 to +0.7)[8] | Weight neutral[9] | Weight neutral[9] |
Cardiovascular Outcomes: Insights from Major Clinical Trials
Following regulatory guidance, large-scale cardiovascular outcome trials (CVOTs) were conducted to establish the cardiovascular safety of DPP-4 inhibitors. The primary composite endpoint in these trials was typically major adverse cardiovascular events (MACE), which includes cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke.
Meta-analyses of these CVOTs have consistently shown a neutral effect of DPP-4 inhibitors on the risk of MACE.[10][11] However, some differences have been observed regarding hospitalization for heart failure. The SAVOR-TIMI 53 trial reported a statistically significant increase in the risk of hospitalization for heart failure with saxagliptin compared to placebo.[10] A similar, though not statistically significant, trend was observed for alogliptin in the EXAMINE trial.[10] In contrast, the TECOS and CARMELINA trials did not show an increased risk of heart failure with sitagliptin and linagliptin, respectively.[10] One meta-analysis also pointed to a significant 52% increased risk for atrial flutter with the DPP-4 inhibitor class compared to placebo.
Table 3: Comparison of Major Cardiovascular Outcome Trials (CVOTs) for DPP-4 Inhibitors
| Trial Name | DPP-4 Inhibitor | Patient Population | Primary Endpoint | Key Findings |
| SAVOR-TIMI 53 | Saxagliptin | 16,492 patients with T2DM and a history of or at risk for CV events | Composite of CV death, nonfatal MI, or nonfatal ischemic stroke (3-point MACE) | Non-inferior to placebo for MACE. Increased risk of hospitalization for heart failure (3.5% vs. 2.8%; P=0.007).[10] |
| EXAMINE | Alogliptin | 5,380 patients with T2DM and a recent acute coronary syndrome | Composite of CV death, nonfatal MI, or nonfatal stroke (3-point MACE) | Non-inferior to placebo for MACE. Non-significant trend towards increased hospitalization for heart failure.[10] |
| TECOS | Sitagliptin | 14,671 patients with T2DM and established CV disease | Composite of CV death, nonfatal MI, nonfatal stroke, or hospitalization for unstable angina (4-point MACE) | Non-inferior to placebo for MACE. No increased risk of hospitalization for heart failure.[10] |
| CARMELINA | Linagliptin | 6,979 patients with T2DM and high CV and renal risk | Composite of CV death, nonfatal MI, or nonfatal stroke (3-point MACE) | Non-inferior to placebo for MACE. No increased risk of hospitalization for heart failure.[10] |
Experimental Protocols of Key Cardiovascular Outcome Trials
The methodologies of the major CVOTs for DPP-4 inhibitors shared a common goal of assessing cardiovascular safety but had some differences in their design and patient populations.
SAVOR-TIMI 53 (Saxagliptin Assessment of Vascular Outcomes Recorded in Patients with Diabetes Mellitus–Thrombolysis in Myocardial Infarction 53)
-
Objective: To evaluate the long-term cardiovascular safety and efficacy of saxagliptin in patients with T2DM.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 16,492 patients with T2DM who had a history of established cardiovascular disease or multiple risk factors for vascular disease.
-
Intervention: Patients were randomized to receive saxagliptin or placebo in addition to their standard of care.
-
Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal ischemic stroke (3-point MACE).
-
Duration: Median follow-up of 2.1 years.
EXAMINE (EXamination of CArdiovascular OutcoMes with AlogliptIN versus Standard of CarE in Patients with Type 2 Diabetes Mellitus and Acute Coronary Syndrome)
-
Objective: To assess the cardiovascular safety of alogliptin in patients with T2DM who had a recent acute coronary syndrome (ACS).
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 5,380 patients with T2DM and an ACS event (myocardial infarction or unstable angina requiring hospitalization) within the previous 15 to 90 days.
-
Intervention: Patients were randomized to receive alogliptin or placebo in addition to standard medical care for T2DM and ACS.
-
Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke (3-point MACE).
-
Duration: Median follow-up of 18 months.
TECOS (Trial Evaluating Cardiovascular Outcomes with Sitagliptin)
-
Objective: To evaluate the long-term cardiovascular safety of sitagliptin in patients with T2DM and established cardiovascular disease.
-
Study Design: A randomized, double-blind, placebo-controlled, event-driven trial.
-
Patient Population: 14,671 patients with T2DM and a history of major coronary artery disease, ischemic cerebrovascular disease, or atherosclerotic peripheral arterial disease.
-
Intervention: Patients were randomized to receive sitagliptin or placebo, added to their existing antihyperglycemic therapy.
-
Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for unstable angina (4-point MACE).
-
Duration: Median follow-up of 3.0 years.
CARMELINA (CArdiovascular and Renal Microvascular outcomE study with LINAgliptin)
-
Objective: To assess the long-term cardiovascular and renal safety of linagliptin in patients with T2DM at high risk for cardiovascular and renal events.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 6,979 patients with T2DM, established atherosclerotic cardiovascular disease, and evidence of kidney disease.
-
Intervention: Patients were randomized to receive linagliptin or placebo in addition to their usual care.
-
Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke (3-point MACE).
-
Duration: Median follow-up of 2.2 years.
Visualizing the Mechanism and Process
To better understand the biological action of DPP-4 inhibitors and the methodology of a meta-analysis, the following diagrams are provided.
Mechanism of Action of DPP-4 Inhibitors
Workflow of a Meta-Analysis
References
- 1. Comparative efficacy and safety of dipeptidyl peptidase-4 inhibitors in adults with type 2 diabetes mellitus: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Effectiveness of Dipeptidylpeptidase-4 Inhibitors in Type 2 Diabetes: A Systematic Review and Mixed Treatment Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of dipeptidyl peptidase-4 inhibitors in type 2 diabetes: meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]
- 6. Safety of dipeptidyl peptidase 4 inhibitors: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DPP-4 Inhibitors: Impact on glycemic control and cardiovascular risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Cardiovascular Outcomes Trials of Incretin-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escardio.org [escardio.org]
- 11. Rationale, design, and baseline characteristics of the CArdiovascular safety and Renal Microvascular outcomE study with LINAgliptin (CARMELINA®): a randomized, double-blind, placebo-controlled clinical trial in patients with type 2 diabetes and high cardio-renal risk - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Precision Medicine: A Guide to Biomarkers for DPP-4 Inhibitor Response in Type 2 Diabetes
For researchers, scientists, and drug development professionals, identifying the right patient for the right treatment is paramount. This guide provides a comprehensive comparison of validated and proposed biomarkers for predicting patient response to Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents for type 2 diabetes. We delve into the experimental data, compare DPP-4 inhibitors with therapeutic alternatives, and provide detailed methodologies for key validation experiments.
Dipeptidyl Peptidase-4 (DPP-4) inhibitors enhance glycemic control by preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. However, the therapeutic response to DPP-4 inhibitors can vary significantly among individuals. The validation of predictive biomarkers is crucial for personalizing treatment strategies and optimizing clinical outcomes.
Comparative Efficacy of DPP-4 Inhibitors Based on Biomarker Status
The efficacy of DPP-4 inhibitors can be influenced by a patient's genetic makeup, baseline metabolic characteristics, and inflammatory status. The following tables summarize quantitative data from various studies, comparing the response to DPP-4 inhibitors in different patient subgroups.
Table 1: Genetic Biomarkers and DPP-4 Inhibitor Response
| Biomarker | Genotype/Variant | Comparison | Odds Ratio (OR) for Good Glycemic Response (95% CI) | Supporting Experimental Data |
| KCNJ11 | rs2285676 (CC genotype) | vs. other genotypes | 2.0 (1.025 - 3.767)[1][2] | Patients with the CC genotype in the KCNJ11 gene, which is involved in insulin secretion, are twice as likely to respond favorably to DPP-4 inhibitor treatment.[1][2] |
| GLP1R | rs3765467 (GA/AA genotype) | vs. GG genotype | 2.00 (1.03 - 3.89)[3] | Individuals carrying the minor allele (A) of this GLP1R polymorphism show a greater reduction in HbA1c and are more likely to be classified as responders to DPP-4 inhibitors.[3] |
| PRKD1 | rs57803087 | - | Associated with response (P = 3.2 × 10⁻⁶)[4] | This single nucleotide polymorphism (SNP) located in the PRKD1 gene showed a strong association with DPP-4 inhibitor response in a genome-wide association study.[4] |
Table 2: Clinical and Metabolic Biomarkers for Predicting DPP-4 Inhibitor Efficacy
| Biomarker | Patient Subgroup | Comparison | Outcome Measure | Finding |
| Baseline HbA1c | Higher baseline HbA1c | - | Greater HbA1c reduction | A meta-regression of 78 trials showed that higher baseline HbA1c is a significant predictor of a greater absolute reduction in HbA1c with DPP-4 inhibitor therapy.[5][6] |
| Baseline Fasting Plasma Glucose | Lower baseline FPG | - | Greater HbA1c reduction | The same meta-regression analysis indicated that a lower baseline fasting plasma glucose level is associated with a better HbA1c response to DPP-4 inhibitors.[5] |
| Triglycerides | < 1.7 mmol/L | vs. ≥ 1.7 mmol/L | Good glycemic response | Patients with lower baseline triglyceride levels were more than twice as likely to have a good response to DPP-4 inhibitors (OR: 2.2; 95% CI: 1.031 - 4.723).[1][2] |
| Diastolic Blood Pressure | < 90 mmHg | vs. ≥ 90 mmHg | Good glycemic response | Individuals with a baseline diastolic blood pressure below 90 mmHg had a 1.7-fold higher likelihood of responding to DPP-4 inhibitor treatment (OR: 1.7; 95% CI: 1.009 - 2.892).[1][2] |
| Body Mass Index (BMI) | Lower baseline BMI | - | Greater HbA1c reduction | Multiple studies have suggested that patients with a lower BMI tend to show a more pronounced reduction in HbA1c levels when treated with DPP-4 inhibitors. |
Head-to-Head Comparison: DPP-4 Inhibitors vs. Alternative Therapies
The choice of second-line therapy after metformin (B114582) often involves a decision between DPP-4 inhibitors, GLP-1 receptor agonists (GLP-1 RAs), Sodium-glucose cotransporter-2 (SGLT2) inhibitors, and sulfonylureas. The following table compares their efficacy, with a focus on biomarker-related findings where available.
Table 3: Comparison of DPP-4 Inhibitors with Other Antihyperglycemic Agents
| Drug Class | Primary Mechanism of Action | Mean HbA1c Reduction (vs. Placebo) | Key Advantages | Key Disadvantages | Biomarker-informed Considerations |
| DPP-4 Inhibitors | Prevents incretin degradation, increasing active GLP-1 and GIP levels. | ~0.6-0.8%[7][8] | Oral administration, well-tolerated, low risk of hypoglycemia, weight neutral.[7] | Modest HbA1c lowering, potential risk of heart failure in susceptible individuals.[9] | More effective in patients with certain genetic profiles (KCNJ11, GLP1R), lower baseline triglycerides, and lower DBP.[1][2][3] |
| GLP-1 Receptor Agonists | Activate GLP-1 receptors, leading to enhanced insulin secretion, suppressed glucagon, and delayed gastric emptying. | ~1.0-1.5% | Significant HbA1c reduction, weight loss, cardiovascular benefits in some agents. | Injectable administration (mostly), gastrointestinal side effects (nausea, vomiting). | Generally more potent than DPP-4 inhibitors in head-to-head trials, regardless of baseline HbA1c.[10][11][12] |
| SGLT2 Inhibitors | Inhibit glucose reabsorption in the kidneys, promoting urinary glucose excretion. | ~0.7-1.0% | Oral administration, weight loss, blood pressure reduction, cardiovascular and renal benefits. | Risk of genitourinary infections, diabetic ketoacidosis (rare). | Efficacy is dependent on renal function. |
| Sulfonylureas | Stimulate insulin release from pancreatic β-cells. | ~1.0-1.5% | Oral administration, potent HbA1c lowering. | Risk of hypoglycemia, weight gain. | |
| Metformin | Decreases hepatic glucose production and improves insulin sensitivity. | ~1.0-1.5% | Oral administration, weight neutral, no hypoglycemia, potential cardiovascular benefits. | Gastrointestinal side effects, risk of lactic acidosis (rare). |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the underlying mechanisms and the process of biomarker validation, the following diagrams illustrate the DPP-4 inhibitor signaling pathway and a typical experimental workflow for biomarker validation.
Caption: DPP-4 Inhibitor Signaling Pathway.
Caption: Experimental Workflow for Biomarker Validation.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reliable validation of biomarkers. Below are summaries of methodologies for key experiments cited in this guide.
Genotyping of Single Nucleotide Polymorphisms (SNPs)
Objective: To identify specific genetic variants associated with DPP-4 inhibitor response.
Methodology: TaqMan SNP Genotyping Assay
-
DNA Extraction: Genomic DNA is extracted from whole blood samples using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit). DNA concentration and purity are assessed using spectrophotometry.
-
Assay Preparation: Pre-designed or custom TaqMan SNP Genotyping Assays are used. These assays consist of a pair of allele-specific TaqMan probes with a reporter and a quencher dye, and a pair of PCR primers.
-
PCR Amplification: The PCR reaction mixture is prepared with TaqMan Genotyping Master Mix, the SNP genotyping assay, and the genomic DNA sample. The reaction is performed in a real-time PCR instrument.
-
Allelic Discrimination: During the PCR, the probe specific to the allele present in the sample hybridizes and is cleaved by the Taq polymerase, releasing the reporter dye and generating a fluorescent signal. The instrument detects the signal from each allele-specific probe.
-
Data Analysis: The software plots the fluorescence signals to generate an allelic discrimination plot, which clusters samples into homozygous for allele 1, homozygous for allele 2, and heterozygous genotypes.[1][2][13]
Quantification of Inflammatory Biomarkers
Objective: To measure the levels of inflammatory markers like TNF-α and CRP in patient serum or plasma to assess their predictive value for DPP-4 inhibitor response.
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Plate Coating: A microplate is coated with a capture antibody specific for the target biomarker (e.g., anti-human TNF-α antibody). The plate is then washed and blocked to prevent non-specific binding.
-
Sample Incubation: Patient serum or plasma samples and a series of standards with known concentrations of the biomarker are added to the wells. The plate is incubated to allow the biomarker to bind to the capture antibody.
-
Detection Antibody Incubation: After washing, a biotinylated detection antibody that also specifically binds to the biomarker is added to the wells, forming a "sandwich".
-
Enzyme Conjugate Incubation: The plate is washed again, and a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin (B1667282) on the detection antibody.
-
Substrate Addition and Signal Detection: After a final wash, a substrate solution (e.g., TMB) is added, which is converted by the HRP enzyme into a colored product. The reaction is stopped with an acid solution.
-
Data Analysis: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of the biomarker in the patient samples is then determined from this standard curve.[14][15][16][17][18]
Conclusion
The validation of biomarkers for DPP-4 inhibitor response holds immense promise for advancing personalized medicine in the management of type 2 diabetes. Genetic markers such as SNPs in KCNJ11 and GLP1R, along with clinical parameters like baseline HbA1c, triglycerides, and DBP, can aid in identifying patients who are most likely to benefit from this class of medication. Head-to-head comparisons with other antihyperglycemic agents are crucial to position DPP-4 inhibitors effectively in the treatment landscape, particularly in biomarker-defined patient subgroups. The continued application of robust experimental methodologies and well-designed clinical trials will be instrumental in translating these findings into routine clinical practice, ultimately improving patient care and outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. A genetic variant in GLP1R is associated with response to DPP-4 inhibitors in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacogenetics of dipeptidyl peptidase 4 inhibitors in a Taiwanese population with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Baseline glycemic parameters predict the hemoglobin A1c response to DPP-4 inhibitors: meta-regression analysis of 78 randomized controlled trials with 20, 053 patients - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Dipeptidyl peptidase-4 inhibitors and HbA1c target of <7% in type 2 diabetes: meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 8. The oral DPP-4 inhibitor linagliptin significantly lowers HbA1c after 4 weeks of treatment in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DPP-4 inhibitors and heart failure: a potential role for pharmacogenomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]
- 12. Oral GLP-1RA superior in reducing HbA1c compared to DPP-4 inhibitor in T2DM - - PACE-CME [pace-cme.org]
- 13. SNP Genotyping Workflow Solutions for Pharmacogenomics (PGx) Research | Thermo Fisher Scientific - CA [thermofisher.com]
- 14. novamedline.com [novamedline.com]
- 15. Tumor Necrosis Factor (TNF-α) and C-reactive Protein (CRP) are Positively Associated with the Risk of Chronic Kidney Disease in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. ELISA for quantification of tumor necrosis factor alpha (TNF-α) in human serum or plasma. [protocols.io]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of DPP-21
For researchers, scientists, and drug development professionals, the proper disposal of potent compounds such as DPP-21, a tubulin polymerization inhibitor, is a critical component of laboratory safety and regulatory compliance. Due to its biological activity, this compound and all associated waste must be managed as hazardous cytotoxic material to mitigate risks to personnel and the environment. Adherence to a stringent disposal protocol is paramount.
Immediate Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its classification as a tubulin inhibitor necessitates handling it as a cytotoxic and potentially hazardous compound.[1] Cytotoxic substances are those that can have a genotoxic, mutagenic, or teratogenic effect.[2] Therefore, all waste streams containing this compound must be segregated from regular laboratory trash and disposed of through a certified hazardous waste program.[3][4]
Personal Protective Equipment (PPE) is the first line of defense. When handling this compound or its waste, the following PPE is mandatory:
-
Gloves: Double nitrile or latex chemotherapy gloves are required to prevent skin contact.[1]
-
Gown: A disposable, low-permeability fabric gown with long sleeves protects against splashes.[1]
-
Eye Protection: Safety goggles or a full-face shield are necessary to protect from splashes or aerosols.[1]
-
Respiratory Protection: All handling of this compound powder or solutions should occur within a chemical fume hood to minimize inhalation exposure.[1]
Quantitative Data on Hazardous Waste Classification
The disposal of this compound falls under regulations for cytotoxic waste. The following table summarizes the classifications and handling requirements for waste contaminated with cytotoxic agents.
| Waste Type | Description | Recommended Container | Disposal Method |
| Bulk Cytotoxic Waste | Unused or expired this compound powder, concentrated stock solutions, and materials from significant spills.[1] | Black RCRA (Resource Conservation and Recovery Act) hazardous waste container, clearly labeled as "Cytotoxic".[1] | Collection by the institution's Environmental Health & Safety (EHS) department for high-temperature incineration.[3] |
| Trace Solid Waste | Disposables with minimal residual contamination, such as used gloves, gowns, bench paper, and empty vials.[1] | Yellow or red "Cytotoxic Waste" or "Chemotherapy Waste" bag or container.[2][4] | Collection by EHS for incineration.[5] |
| Trace Liquid Waste | Contaminated buffers, cell culture media, and solvent rinses from decontaminated glassware.[3] | Dedicated, sealed, and shatter-proof hazardous liquid waste container labeled "Cytotoxic Liquid Waste".[3] | Collection by EHS for incineration or specialized chemical treatment.[4] Do not dispose down the drain.[3] |
| Contaminated Sharps | Needles, syringes, Pasteur pipettes, and slides contaminated with this compound.[3] | Puncture-proof sharps container specifically designated and labeled for "Cytotoxic Sharps".[3][6] | Collection by EHS for incineration.[6] |
Experimental Protocols for Disposal
The following step-by-step methodologies ensure the safe and compliant disposal of waste generated from experiments involving this compound.
Protocol 1: Segregation and Collection of this compound Waste
-
Point of Generation: Segregate all waste streams (solid, liquid, sharps) immediately at the location where they are generated.[4]
-
Solid Waste: Place all contaminated disposable materials, including gloves, bench paper, pipette tips, and vials, into a designated, leak-proof hazardous waste container clearly labeled "Cytotoxic Waste."[3]
-
Liquid Waste: Collect all solutions containing this compound, including unused stock solutions and contaminated cell culture media, in a dedicated, sealed, and shatter-proof hazardous liquid waste container. Label the container with "Hazardous Liquid Waste," "Cytotoxic," and the chemical name "this compound."[3]
-
Sharps Waste: Immediately dispose of all contaminated sharps, such as needles and glass Pasteur pipettes, into a designated, puncture-proof "Cytotoxic Sharps" container.[3]
Protocol 2: Decontamination of Work Surfaces
-
Preparation: Ensure full PPE is worn before beginning decontamination.
-
Application: Decontaminate all non-disposable equipment and surfaces that may have come into contact with this compound.[7]
-
Procedure: Clean surfaces with a recommended deactivating solution or a suitable solvent, followed by a thorough rinse with water.[7] All cleaning materials, such as absorbent pads and wipes, must be disposed of as cytotoxic solid waste.[1]
Protocol 3: Final Disposal Logistics
-
Container Management: Once waste containers are three-quarters full, securely seal them.[1]
-
Storage: Store all sealed hazardous waste containers in a designated and secure satellite accumulation area, away from incompatible materials.[7]
-
Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3] High-temperature incineration is the recommended final disposal method for cytotoxic waste.[6]
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling DPP-21
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the safe handling, use, and disposal of DPP-21, a potent inhibitor of tubulin polymerization.[1][2] Given the anti-proliferative activity of this compound, it should be treated as a hazardous substance, and all handling procedures must be conducted with the utmost care to prevent exposure.[1] In the absence of a specific Safety Data Sheet (SDS), a multi-layered approach to safety, incorporating engineering controls, appropriate personal protective equipment (PPE), and strict operational protocols, is essential.[3][4]
Hazard Assessment and Engineering Controls
Before beginning any work with this compound, a thorough risk assessment must be conducted. Due to its potent nature, engineering controls are the primary means of exposure prevention.
-
Primary Engineering Control: A certified chemical fume hood is mandatory for all manipulations of this compound to prevent the inhalation of powders or vapors.[3] For operations with a high risk of aerosol generation, such as weighing potent compounds, a powder-coated balance enclosure should be utilized.[3]
-
Facility Design: Work with potent compounds like this compound should be conducted in a designated area with controlled access. The facility should be designed with single-pass airflow to prevent cross-contamination, and air-pressure differentials should be established to keep the handling area negative to adjacent spaces.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required to minimize the risk of exposure through inhalation, skin contact, or eye contact.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | N95 or higher-rated respirator | Required if handling the compound outside of a chemical fume hood to prevent inhalation of fine particles.[3] For high-risk operations, a Powered Air-Purifying Respirator (PAPR) is recommended.[4] |
| Hand Protection | Double Nitrile or Neoprene Gloves | Wearing two pairs of gloves is recommended to prevent skin contact.[3][4] The outer pair should be changed immediately upon contamination. Check for breakthrough times of the glove material.[3] |
| Eye Protection | Chemical Safety Goggles or Face Shield | Essential to protect the eyes from splashes or airborne particles.[3] A face shield can be worn over goggles for added protection.[4] |
| Body Protection | Laboratory Coat (fully fastened) | A dedicated lab coat should be worn to protect skin and clothing from contamination.[3] For higher-risk activities, disposable coveralls made from materials like Tyvek are recommended.[4] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting.[4] |
Experimental Protocols: Handling and Use
Adherence to strict protocols is crucial for the safe handling of this compound.
3.1. Preparation and Weighing:
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly. Prepare all necessary equipment and reagents in advance.
-
Weighing: Whenever possible, use a closed system for weighing and transferring the compound. If handling powders, use techniques that minimize dust generation, such as gentle scooping.[4]
-
Dissolution: When dissolving the compound, add the solvent slowly to the weighed compound to avoid splashing. If a vortex mixer or sonicator is needed, ensure the container is securely capped.[3]
3.2. Storage:
-
Store this compound in a clearly labeled, tightly sealed container.[3]
-
Keep the container in a designated, ventilated, and access-controlled storage area.[3]
-
If the compound is light-sensitive or hygroscopic, store it in an amber vial within a desiccator.[3]
Operational and Disposal Plans
A clear plan for both routine operations and emergency situations, as well as for the final disposal of waste, is mandatory.
4.1. Spill Management:
In the event of a spill, immediately alert others in the area.[4] Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in.[4] All materials used for spill cleanup must be disposed of as hazardous waste.[4]
4.2. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[4]
-
One of the significant issues encountered when handling potent compounds is the ability to clean contaminated surfaces to a safe and operable level.[6]
-
Decontamination methods may include manual cleaning, fogging, or the use of vaporized hydrogen peroxide (VHP), depending on the facility's protocols.[7]
4.3. Waste Disposal:
All materials that have come into contact with this compound must be treated as hazardous waste.[8]
Table 2: Waste Disposal Plan for this compound
| Waste Type | Container and Labeling | Storage and Disposal |
| Solid Waste (e.g., gloves, pipette tips, contaminated lab supplies) | Collect in a designated, puncture-resistant container or a clearly labeled bag for chemical waste.[8] The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name.[8] | Store in a designated, well-ventilated, and secure area, away from incompatible materials.[8] |
| Liquid Waste (e.g., solutions containing this compound) | Collect in a chemically resistant container with a secure screw-on cap.[8] The container must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[8] | Store in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[9] Place waste containers in secondary containment to prevent spills.[9] |
| Sharps (e.g., needles, contaminated glassware) | Dispose of in a designated sharps container that is puncture-resistant and leak-proof. | Once the sharps container is full, it should be sealed and disposed of through the institution's hazardous waste program. |
When a waste container is full, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.[9]
Visualized Workflows
To reinforce the necessary safety steps, the following diagrams illustrate the key workflows for handling this compound.
Caption: Workflow for handling this compound.
Caption: Disposal plan for this compound waste.
Caption: this compound mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. escopharma.com [escopharma.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmadevils.com [pharmadevils.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
